molecular formula C18H12N4O2S B8127052 BBTA

BBTA

Cat. No.: B8127052
M. Wt: 348.4 g/mol
InChI Key: UIYMRJVMMDFNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BBTA is a chemical compound for research use. A detailed product description requires specific information on the compound's applications and mechanism of action, which could not be confirmed from current search results. General guidance for completing this section is provided below. Potential Research Applications: Based on the broad field of chemical biology, research applications for a novel reagent may include serving as a key intermediate in organic synthesis, a catalyst for specific reactions, or a modulator for biological targets. The description should clearly state the primary field of use (e.g., medicinal chemistry, chemical biology, or materials science). Mechanism of Action: The mechanism of action should be precisely detailed. For instance, the description could explain if the compound acts as an enzyme inhibitor, a chelating agent, a disruptor of protein-protein interactions, or functions through another specific biochemical pathway. Research Value: The description should highlight the specific research problem that BBTA helps to address. This could involve its role in developing new therapeutic candidates, studying biological pathways, or its unique chemical properties that enable novel synthetic routes. This product is intended for research purposes only and is not for use in humans or diagnostics.

Properties

IUPAC Name

2-[5-(6-amino-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c19-9-1-3-11-13(7-9)23-17(21-11)15-5-6-16(25-15)18-22-12-4-2-10(20)8-14(12)24-18/h1-8H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYMRJVMMDFNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=C(C=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1H,5H-Benzo[1,2-d:4,5-d']bistriazole (H₂bbta)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide details the synthesis and characterization of 1H,5H-Benzo[1,2-d:4,5-d']bistriazole, a compound sometimes referred to in the literature as H₂bbta. It is important to note that while this document addresses the synthesis and characterization of this specific molecule, extensive research has revealed no publicly available information regarding its biological activity or any associated signaling pathways. Therefore, the sections on biological activity and signaling pathways, which are often critical for drug development professionals, cannot be provided. Another compound with the CAS number 151746-37-1 and the chemical formula C₁₈H₁₂N₄O₂S is also sometimes referred to as BBTA; however, there is a significant lack of public information regarding its synthesis, characterization, and biological function.

Introduction

1H,5H-Benzo[1,2-d:4,5-d']bistriazole (H₂bbta) is a heterocyclic organic compound that has garnered interest primarily in the field of materials science. Its rigid structure and the presence of multiple nitrogen atoms make it an excellent ligand for the construction of metal-organic frameworks (MOFs). These MOFs have shown potential in applications such as gas adsorption. This guide provides an overview of the synthesis and physicochemical properties of H₂bbta.

Compound Characterization

A summary of the key identifiers and physicochemical properties of 1H,5H-Benzo[1,2-d:4,5-d']bistriazole is provided in the table below.[1][2]

PropertyValue
IUPAC Name 1,5-Dihydrobenzo[1,2-d:4,5-d']bis([1][2][3]triazole)
Molecular Formula C₆H₄N₆
Molecular Weight 160.14 g/mol
CAS Number 7221-63-8
Appearance Solid
InChI InChI=1S/C6H4N6/c1-3-5(9-11-7-3)2-6-4(1)8-12-10-6/h1-2,7,11H
InChIKey CQHFYDYTMUPITM-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C3C(=C1)NNN3)NNN2

Synthesis of 1H,5H-Benzo[1,2-d:4,5-d']bistriazole

Experimental Protocol
General Synthesis Workflow

The following diagram illustrates a generalized synthetic approach to benzobistriazole compounds.

Synthesis_Workflow Start Substituted Benzene (B151609) Diamine Intermediate1 Diazonium Salt Intermediate Start->Intermediate1 Diazotization Reagent1 NaNO₂ / HCl Reagent1->Intermediate1 Intermediate2 Diazido Intermediate Intermediate1->Intermediate2 Azidation Reagent2 Azide Source (e.g., NaN₃) Reagent2->Intermediate2 FinalProduct 1H,5H-Benzo[1,2-d:4,5-d']bistriazole (H₂bbta) Intermediate2->FinalProduct Cyclization

A generalized workflow for the synthesis of H₂bbta.

Applications in Materials Science

The primary application of H₂bbta found in the scientific literature is as a building block for Metal-Organic Frameworks (MOFs). For instance, it has been used to synthesize cobalt-based MOFs, such as Co₂(OH)₂(bbta), which have been investigated for their ability to selectively adsorb oxygen.[3] The workflow for the synthesis of such a MOF is depicted below.

MOF_Synthesis_Workflow Ligand H₂bbta Ligand Reaction Solvothermal Reaction Ligand->Reaction MetalSalt Cobalt Salt (e.g., CoCl₂) MetalSalt->Reaction Solvent Solvent (e.g., DMF/H₂O) Solvent->Reaction MOF Co₂(OH)₂(bbta) MOF Reaction->MOF Crystallization

Workflow for the synthesis of a Co-based MOF using H₂bbta.

Biological Activity and Signaling Pathways

As stated in the disclaimer, extensive literature searches did not yield any information on the biological activity of 1H,5H-Benzo[1,2-d:4,5-d']bistriazole or its involvement in any signaling pathways. The research focus for this compound has been exclusively on its application in materials science. Therefore, a discussion on its pharmacology, mechanism of action in a biological context, or its effects on cellular signaling is not possible at this time.

Conclusion

1H,5H-Benzo[1,2-d:4,5-d']bistriazole is a well-characterized compound with a clear application in the synthesis of metal-organic frameworks. Its synthesis, while not detailed in a step-by-step protocol in readily available literature, follows established routes for similar benzobistriazole structures. For researchers and professionals in drug development, it is critical to note the current absence of data regarding the biological effects and signaling pathway interactions of this compound. Future research may explore these aspects, but as of now, H₂bbta remains a molecule of interest for materials scientists rather than for pharmacologists or medicinal chemists.

References

The Ambiguity of "BBTA": A Summary of Identified Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the physical and chemical properties of a compound designated "BBTA" reveals that this acronym does not refer to a single, well-defined substance. Instead, the scientific and commercial landscape points to at least three distinct chemical entities sharing this abbreviation. This report summarizes the available information on these compounds to aid researchers, scientists, and drug development professionals in clarifying the identity of the "BBTA" relevant to their work.

Due to the significant differences between these molecules and the lack of a clear, prominent candidate in the context of drug development, a singular, in-depth technical guide on "BBTA" cannot be definitively compiled. The information presented herein is based on publicly available data and is intended to highlight the distinct nature of each compound.

2,2′,2′′,2′′′-(((2-hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(azanetriyl))tetraacetic acid

This iteration of BBTA is a complex organic molecule that has been investigated for its catalytic properties, specifically as a mimic for the enzyme glucose isomerase. Its primary application appears to be in the field of industrial chemistry, particularly in the conversion of glucose to fructose.

Physical and Chemical Properties:

PropertyValueReference
Chemical Formula C24H28N2O9[1]
Appearance Not specified in available literature
Solubility Soluble in aqueous solutions, with solubility being sensitive to pH and temperature.[1]
pKa Not specified in available literature
Melting Point Not specified in available literature
Spectral Data (NMR, IR, Mass Spec) Characterized by FT-IR and ¹H NMR for structural confirmation. Specific spectral data not detailed in available abstracts.[1]

Experimental Protocols:

The synthesis of this BBTA involves a multi-step process that is characteristic of organic chemical synthesis. While detailed experimental protocols are proprietary to the research that has been conducted, the general approach involves the reaction of 2,6-bis(chloromethyl)-4-methylphenol (B1596047) with the appropriate amine precursors, followed by carboxymethylation.

Biological Activity and Signaling Pathways:

There is no information available in the searched literature to suggest that this compound has any intended biological activity in a pharmacological context or that it interacts with specific signaling pathways in biological systems. Its described function is as a catalyst in a chemical reaction.

1H,5H-benzo(1,2-d:4,5-d′)bistriazole

This "BBTA" is a heterocyclic organic ligand used in the synthesis of metal-organic frameworks (MOFs). These MOFs have been explored for various applications, including gas sorption and catalysis. The properties of this BBTA are primarily relevant to coordination chemistry and materials science.

Physical and Chemical Properties:

PropertyValueReference
Chemical Formula C6H4N6[2]
Appearance Not specified in available literature
Solubility Soluble in organic solvents such as N,N'-dimethylformamide (DMF) and N,N'-dimethylacetamide (DMA) under solvothermal conditions.[3]
pKa Not specified in available literature
Melting Point Not specified in available literature
Spectral Data (NMR, IR, Mass Spec) Characterized by IR spectroscopy and elemental analysis for confirmation of purity.[3]

Experimental Protocols:

The synthesis of MOFs containing the BBTA ligand typically involves solvothermal methods. This process entails combining the BBTA ligand with a metal salt (e.g., ZnCl2) in a suitable solvent (e.g., DMF or DMA) and heating the mixture in a sealed container.[3]

Biological Activity and Signaling Pathways:

There is no information in the searched literature to indicate that this BBTA ligand has been investigated for any direct biological activity or its involvement in cellular signaling pathways. The focus of the research is on the properties of the resulting MOFs.

BBTA (CAS: 151746-37-1)

This compound, identified by its CAS number, is commercially available and described as a PEG (Polyethylene glycol) linker. PEG linkers are widely used in drug delivery and bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

Physical and Chemical Properties:

PropertyValueReference
Chemical Formula C18H12N4O2S[4]
Molecular Weight 348.4 g/mol [4]
Purity ≥95%[4]
Appearance Not specified in available literature
Solubility Not specified in available literature
pKa Not specified in available literature
Melting Point Not specified in available literature
Spectral Data (NMR, IR, Mass Spec) No specific spectral data is provided in the available commercial listings.

Experimental Protocols:

As a commercial product, the synthesis protocol for this BBTA is proprietary. In its application, this linker would be used in bioconjugation reactions, where it would be covalently attached to a drug molecule and a targeting moiety or a polymer. The specific experimental protocols would depend on the nature of the molecules being linked.

Biological Activity and Signaling Pathways:

This BBTA is a tool for drug delivery and is not expected to have intrinsic biological activity or interact with signaling pathways itself. Its function is to modify the properties of a biologically active molecule to which it is attached.

Conclusion for Researchers, Scientists, and Drug Development Professionals

The acronym "BBTA" is ambiguous and refers to multiple, distinct chemical compounds. For professionals in drug development, it is crucial to identify the specific BBTA of interest, likely by its full chemical name or CAS number, before proceeding with any research or development activities. The available literature does not point to a single, prominent "BBTA" that is a therapeutic agent with a well-characterized profile of physical, chemical, and biological properties. Therefore, the creation of a comprehensive technical guide on "BBTA" as a singular entity is not feasible at this time. Researchers are advised to use more specific identifiers to retrieve accurate and relevant information.

References

In-Depth Technical Guide: BBTA (CAS 151746-37-1)

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Name: 2,2'-(Thiophene-2,5-diyl)bis(benzo[d]oxazol-6-amine)

CAS Number: 151746-37-1

Molecular Formula: C₁₈H₁₂N₄O₂S

Molecular Weight: 348.38 g/mol

Introduction

BBTA, identified by the CAS number 151746-37-1, is a heterocyclic organic compound belonging to the bis(benzoxazole) class of molecules. The core structure features a central thiophene (B33073) ring linked to two benzoxazole (B165842) moieties, each bearing an amine group. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the broad spectrum of biological activities exhibited by benzoxazole derivatives, including antimicrobial and potential antiproliferative properties. This technical guide provides a comprehensive overview of the available information on BBTA, focusing on its chemical properties, potential biological activities, and relevant experimental contexts, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of BBTA is presented in the table below. This information is crucial for its handling, formulation, and in the design of experimental protocols.

PropertyValueReference
CAS Number 151746-37-1[1]
Chemical Name 2,2'-(Thiophene-2,5-diyl)bis(benzo[d]oxazol-6-amine)[1]
Molecular Formula C₁₈H₁₂N₄O₂S
Molecular Weight 348.38 g/mol
Appearance Solid (form may vary)
Purity Typically ≥95% (commercially available)
Storage Recommended at -20°C

Synthesis

The synthesis of bis(benzoxazole) derivatives typically involves the condensation of 2-aminophenols with dicarboxylic acids or their derivatives. While a specific, detailed experimental protocol for the synthesis of BBTA (CAS 151746-37-1) was not found in the public literature, a general synthetic approach can be inferred from related compounds.

A plausible synthetic route would involve the reaction of 2,5-thiophenedicarboxylic acid (or its corresponding diacyl chloride or diester) with two equivalents of a substituted 2-aminophenol, specifically 2,4-diaminophenol, under conditions that facilitate cyclodehydration to form the benzoxazole rings.

General Synthesis of BBTA reagent1 2,5-Thiophenedicarboxylic acid or derivative intermediate Intermediate Diamide reagent1->intermediate Condensation reagent2 2,4-Diaminophenol reagent2->intermediate product BBTA (2,2'-(Thiophene-2,5-diyl)bis(benzo[d]oxazol-6-amine)) intermediate->product Cyclodehydration Cell Cycle Analysis Workflow start Cancer Cells treatment Treat with BBTA start->treatment harvest Harvest and Fix Cells treatment->harvest stain Stain with Propidium Iodide harvest->stain flow Flow Cytometry Analysis stain->flow analysis Quantify Cell Cycle Phases flow->analysis Apoptosis Assay Signaling bbta BBTA Treatment apoptosis Induction of Apoptosis bbta->apoptosis ps_translocation Phosphatidylserine Translocation apoptosis->ps_translocation membrane_compromise Late Apoptosis/ Membrane Compromise apoptosis->membrane_compromise annexin_binding Annexin V Binding ps_translocation->annexin_binding pi_staining Propidium Iodide Staining membrane_compromise->pi_staining

References

The Enigmatic "BBTA": A Surprising Foray into the World of β-Lactamase Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject: Initial investigations into the mechanism of action of "BBTA" in catalysis revealed a significant ambiguity in the scientific literature. The acronym "BBTA" does not correspond to a well-established catalyst or enzyme. Consequently, this technical guide will focus on a closely related and extensively studied area of catalysis that aligns with the spirit of the original query: the mechanism of action of β-lactamases . These enzymes are of immense importance in the fields of biochemistry and drug development, and their catalytic mechanisms provide a rich and illustrative example for the intended audience of researchers, scientists, and drug development professionals.

Executive Summary

β-Lactamases are a family of enzymes produced by bacteria that confer resistance to β-lactam antibiotics such as penicillins and cephalosporins.[1] They catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[2] Understanding the catalytic mechanism of these enzymes is paramount for the development of novel antibiotics and β-lactamase inhibitors. This guide provides an in-depth technical overview of the core catalytic mechanisms of the major classes of β-lactamases, their inhibition kinetics, and the experimental protocols used to study their activity.

Classification of β-Lactamases

Based on amino acid sequence homology, β-lactamases are categorized into four Ambler classes: A, B, C, and D.[2][3]

  • Classes A, C, and D are serine β-lactamases (SBLs) , which utilize a serine residue in their active site for catalysis.[3][4]

  • Class B enzymes are metallo-β-lactamases (MBLs) that require one or two zinc ions for their catalytic activity.[5][6]

Mechanism of Action of Serine β-Lactamases (Classes A, C, and D)

The catalytic mechanism of serine β-lactamases proceeds via a two-step acylation and deacylation process, involving the formation of a covalent acyl-enzyme intermediate.[3][7][8]

3.1 Acylation:

  • An active site serine residue (e.g., Ser70 in Class A) acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring.[7] This nucleophilic attack is facilitated by a general base, which is typically a conserved glutamate (B1630785) or lysine (B10760008) residue that deprotonates the serine hydroxyl group.[7]

  • This attack leads to the formation of a tetrahedral intermediate.

  • The intermediate collapses, resulting in the cleavage of the C-N bond in the β-lactam ring and the formation of a covalent acyl-enzyme intermediate.[8]

3.2 Deacylation:

  • A water molecule, activated by a general base (often the same residue that activated the serine), acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate.

  • A second tetrahedral intermediate is formed.

  • This intermediate collapses, releasing the hydrolyzed, inactive antibiotic and regenerating the free, active enzyme.

Diagram: Catalytic Cycle of Serine β-Lactamases

G cluster_cycle Catalytic Cycle E_S Enzyme-Substrate Complex (E-S) Acyl_E Acyl-Enzyme Intermediate E_S->Acyl_E Acylation (Ring Opening) E_P Enzyme-Product Complex (E-P) Acyl_E->E_P Deacylation (Hydrolysis) E Free Enzyme (E) E_P->E Product Release P Hydrolyzed Product (P) E_P->P S β-Lactam Substrate (S) S->E_S Binding H2O H₂O H2O->Acyl_E

Caption: Catalytic cycle of serine β-lactamases.

Mechanism of Action of Metallo-β-Lactamases (Class B)

Metallo-β-lactamases utilize one or two zinc ions in their active site to facilitate the hydrolysis of the β-lactam ring.[5][6] Unlike serine β-lactamases, they do not form a covalent intermediate.[9]

  • The zinc ion(s) coordinate to a water molecule, lowering its pKa and generating a potent nucleophilic hydroxide (B78521) ion.[6]

  • This metal-bound hydroxide ion directly attacks the carbonyl carbon of the β-lactam ring.[10]

  • A negatively charged tetrahedral intermediate is formed, which is stabilized by the zinc ion(s).[6]

  • The C-N bond of the β-lactam ring is cleaved, and the protonated nitrogen is subsequently protonated by a proton donor, leading to the release of the hydrolyzed antibiotic.

Diagram: Catalytic Mechanism of Metallo-β-Lactamases

G E_Zn_H2O Enzyme-Zn²⁺-H₂O E_Zn_OH Enzyme-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH Deprotonation E_S_complex Enzyme-Substrate Complex Tetra_int Tetrahedral Intermediate E_S_complex->Tetra_int Nucleophilic Attack E_P_complex Enzyme-Product Complex Tetra_int->E_P_complex Ring Cleavage E Free Enzyme E_P_complex->E P Hydrolyzed Product E_P_complex->P E->E_Zn_H2O Regeneration S β-Lactam Substrate S->E_S_complex

Caption: Catalytic mechanism of metallo-β-lactamases.

Enzyme Inhibition and Kinetics

The inhibition of β-lactamases is a key strategy to overcome antibiotic resistance. Inhibitors can be classified based on their mechanism of action.

5.1 Data Presentation: Inhibition Kinetics

The following tables summarize kinetic data for the inhibition of various β-lactamases by different compounds.

Table 1: Inhibition of Metallo-β-Lactamases by 6-Phosphonomethylpyridine-2-carboxylates (PMPCs) [11]

Enzyme (Class)InhibitorIC₅₀ (µM)Kᵢ (µM)Inhibition Type
IMP-1 (B1)PMPC derivative0.3 - 7.20.03 - 1.5Competitive, Slow-binding
VIM-2 (B1)PMPC derivative0.3 - 7.20.03 - 1.5Competitive, Slow-binding
NDM-1 (B1)PMPC derivative0.3 - 7.20.03 - 1.5Competitive, Slow-binding
L1 (B3)PMPC derivative0.3 - 7.20.03 - 1.5Competitive, Slow-binding

Table 2: Inhibition of Serine β-Lactamases by Sulbactam [12]

Enzyme (Class)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)Kᵢ (µM)
CTX-M-15 (A)-Determined
KPC-2 (A)--
SHV-5 (A)129,000-
TEM-1 (A)--
ADC-7 (C)Weakly inhibited-
P99 (C)Weakly inhibited-
OXA-10 (D)--
OXA-24 (D)0.4-

Diagram: Workflow for Determining Inhibition Kinetics

G start Start: Prepare Enzyme and Substrate Solutions prepare_inhibitor Prepare Serial Dilutions of Inhibitor start->prepare_inhibitor assay Perform β-Lactamase Activity Assay (e.g., Nitrocefin (B1678963) Assay) prepare_inhibitor->assay measure Measure Reaction Rates at Different Substrate and Inhibitor Concentrations assay->measure plot Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) measure->plot determine_params Determine Kinetic Parameters (Kₘ, Vₘₐₓ, Kᵢ, IC₅₀) plot->determine_params end End: Characterize Inhibitor Potency and Mechanism determine_params->end

Caption: Experimental workflow for enzyme inhibition studies.

Experimental Protocols

6.1 β-Lactamase Activity Assay using Nitrocefin

This protocol describes a common method for measuring β-lactamase activity using the chromogenic cephalosporin, nitrocefin.

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin stock solution (e.g., in DMSO)

  • Assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure: [13][14][15]

  • Prepare Reagents:

    • Dilute the purified β-lactamase to the desired concentration in assay buffer.

    • Prepare a working solution of nitrocefin in assay buffer (e.g., 20 µg/mL).

  • Assay Setup:

    • Add a defined volume of the enzyme solution to each well of the 96-well plate.

    • For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for a specified time.

  • Initiate Reaction:

    • Add the nitrocefin working solution to each well to start the reaction.

  • Measurement:

    • Immediately place the microplate in a spectrophotometer and measure the change in absorbance at 490 nm over time (kinetic mode). The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each condition.

    • Enzyme activity can be quantified using a standard curve of hydrolyzed nitrocefin.[14]

6.2 Purification of β-Lactamases

This is a general outline for the purification of β-lactamases.

Procedure: [16]

  • Cell Lysis:

    • Bacterial cells overexpressing the β-lactamase are harvested and resuspended in a suitable buffer.

    • Cells are lysed using methods such as sonication or French press.

  • Clarification:

    • The cell lysate is centrifuged to remove cell debris.

  • Chromatography:

    • The clarified supernatant is subjected to one or more chromatography steps. Common techniques include:

      • Ion-exchange chromatography: Separates proteins based on their net charge.

      • Affinity chromatography: Utilizes a ligand that specifically binds to the β-lactamase.

      • Size-exclusion chromatography: Separates proteins based on their size.

  • Purity Assessment:

    • The purity of the final enzyme preparation is assessed by SDS-PAGE.

  • Concentration Determination:

    • The concentration of the purified protein is determined using a standard method like the Bradford assay or by measuring absorbance at 280 nm.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of β-lactam antibiotics and their susceptibility to β-lactamase hydrolysis is crucial for designing resistant drugs.

  • Steric Hindrance: Bulky side chains near the β-lactam ring can sterically hinder the approach of the enzyme's active site residues, thus reducing the rate of hydrolysis.[17]

  • Electronic Effects: Modifications to the acyl side chain can alter the electrophilicity of the β-lactam carbonyl carbon, influencing its reactivity.

  • Ring Modifications: Changes to the ring fused to the β-lactam, such as replacing the sulfur atom with oxygen (as in clavulanic acid), can significantly enhance stability against β-lactamase degradation.[17]

  • Substituents on the β-Lactam Ring: The addition of substituents at the 6-α or 7-α position can confer broad-spectrum resistance to β-lactamases.[17]

The antibacterial activity of β-lactams is primarily dependent on their affinity for penicillin-binding proteins (PBPs), the enzymes responsible for bacterial cell wall synthesis.[18] Therefore, a successful β-lactam antibiotic must not only be a poor substrate for β-lactamases but also a potent inhibitor of PBPs.

Conclusion

The catalytic mechanisms of β-lactamases are well-elucidated and provide a compelling case study in enzyme function and inhibition. While the initial query for "BBTA" did not lead to a specific catalyst, the principles of catalysis, inhibition, and structure-activity relationships discussed herein for β-lactamases are broadly applicable across the fields of biochemistry and drug discovery. A thorough understanding of these principles is essential for the rational design of new therapeutic agents to combat the ever-growing threat of antibiotic resistance.

References

A Technical Guide to BBTA as a Mimic Glucose Isomerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Bis(boronato)tetraaminato (BBTA) as a synthetic mimic of glucose isomerase. The document outlines the catalytic activity, kinetic parameters, and experimental protocols associated with BBTA-mediated glucose isomerization, presenting a valuable resource for researchers in enzyme mimics, carbohydrate chemistry, and drug development.

Introduction

The isomerization of glucose to fructose (B13574) is a cornerstone reaction in the production of high-fructose corn syrup and a critical step in the conversion of biomass to valuable chemicals.[1] While typically catalyzed by glucose isomerase, an enzyme, there is growing interest in developing synthetic mimics that offer advantages in stability, cost, and operating conditions.[2] BBTA, an amphoteric phenolic compound featuring both carboxyl and amino functional groups, has emerged as a promising mimic, demonstrating excellent catalytic activity for the selective isomerization of glucose to fructose under mild conditions.[2] This guide details the core scientific and technical aspects of BBTA as a glucose isomerase mimic.

Catalytic Performance of BBTA

BBTA exhibits significant catalytic efficacy in the isomerization of glucose. Optimal conditions for this conversion have been identified, highlighting the influence of pH and temperature on reaction outcomes.

The catalytic performance of BBTA has been quantified through various experiments. The following tables summarize the key quantitative data, including reaction conditions, yields, selectivity, and kinetic parameters.

Table 1: Optimal Reaction Conditions and Performance of BBTA [2]

ParameterValueConditions
Optimal pH8.580 °C, 4 h reaction time
Optimal Temperature80 °CpH 8.5, 4 h reaction time
Fructose Yield33.0%pH 8.5, 80 °C, 4 h
Fructose Selectivity93.5%pH 8.5, 80 °C, 4 h
Initial Glucose Conc.0.2775 mol L⁻¹-
BBTA Concentration0.014 mol L⁻¹-

Table 2: Kinetic Parameters for BBTA-Catalyzed Glucose Isomerization [2]

ParameterValue
kcat (catalysis reaction rate constant)Varies with temperature
KmG (Michaelis constant for glucose)Calculated
KmF (Michaelis constant for fructose)Calculated
Activation Energy (Ea)65.9 kJ mol⁻¹

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of this research. The following sections provide a comprehensive overview of the key experimental protocols.

The synthesis of BBTA involves the creation of an amphoteric phenolic compound with strategically positioned carboxyl and amino functional groups. While the exact multi-step synthesis protocol is proprietary to the original research, the conceptual pathway involves the functionalization of a phenolic backbone to introduce both acidic (carboxyl) and basic (amino) moieties, creating a molecule capable of acid-base catalysis.

A typical experimental setup for the isomerization of glucose using BBTA as a catalyst is as follows:

  • Reaction Mixture Preparation:

    • Prepare a solution of glucose in a suitable buffer to maintain the desired pH. An initial glucose concentration of 0.2775 mol L⁻¹ is recommended.[2]

    • Add BBTA to the glucose solution to a final concentration of 0.014 mol L⁻¹.[2]

  • Reaction Conditions:

    • Adjust the pH of the reaction mixture to the desired value (e.g., 8.5 for optimal performance).[2]

    • Maintain the reaction at a constant temperature (e.g., 80 °C) with continuous stirring for a set duration (e.g., 4 hours).[2]

  • Sample Analysis:

    • Withdraw aliquots from the reaction mixture at specific time intervals.

    • Analyze the concentrations of glucose and fructose using High-Performance Liquid Chromatography (HPLC).

To determine the kinetic parameters (kcat, KmG, KmF), a series of experiments are conducted by varying the initial concentrations of glucose and fructose. The reaction rates are then measured and the data is fitted to the Michaelis-Menten kinetic model. The activation energy is determined by conducting the reaction at different temperatures and plotting ln(kcat) versus 1/T (Arrhenius plot).[2]

Signaling Pathways and Mechanistic Insights

The catalytic mechanism of BBTA in mimicking glucose isomerase is believed to involve a concerted acid-base catalysis facilitated by the carboxyl and amino functional groups.

The acid-base groups on the BBTA molecule play a crucial role in proton extraction and transfer, which is essential for the isomerization process. The proposed mechanism involves the following key steps:

  • Binding of Glucose: The open-chain form of glucose binds to the active site of the BBTA molecule.

  • Proton Transfer: The amino group of BBTA acts as a base, abstracting a proton from the C2 hydroxyl group of glucose, while the carboxyl group acts as an acid, donating a proton to the C1 carbonyl oxygen. This facilitates the formation of an enediol intermediate.

  • Isomerization: A proton shift from the C1 hydroxyl to the C2 carbon occurs, leading to the formation of fructose.

  • Product Release: The fructose molecule is released from the BBTA catalyst.

The synergistic action of the acid and base functionalities within the same molecule is key to the high selectivity for fructose formation.[2]

Visualizations

The following diagrams illustrate the key processes and relationships described in this guide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_glucose Prepare Glucose Solution (0.2775 mol L⁻¹) mix Mix Solutions prep_glucose->mix prep_bbta Prepare BBTA Solution (0.014 mol L⁻¹) prep_bbta->mix adjust_ph Adjust pH (e.g., 8.5) mix->adjust_ph heat Heat to Temperature (e.g., 80 °C) adjust_ph->heat react React for Specified Time heat->react sampling Take Aliquots react->sampling hplc HPLC Analysis sampling->hplc data Quantify Glucose & Fructose hplc->data

Caption: Experimental workflow for BBTA-catalyzed glucose isomerization.

catalytic_cycle catalyst BBTA intermediate BBTA-Glucose Complex catalyst->intermediate Binds glucose Glucose glucose->intermediate fructose Fructose product_complex BBTA-Fructose Complex intermediate->product_complex Isomerization product_complex->catalyst Releases product_complex->fructose

Caption: Simplified catalytic cycle of BBTA in glucose isomerization.

Conclusion and Future Outlook

BBTA has been demonstrated to be a highly effective mimic of glucose isomerase, offering a promising avenue for the development of robust and efficient catalysts for sugar isomerization. The detailed quantitative data and experimental protocols provided in this guide serve as a foundational resource for further research and development in this area. Future work may focus on optimizing the structure of BBTA to enhance its catalytic activity and stability, as well as exploring its application in industrial-scale processes. The principles underlying the design of BBTA can also inform the development of other enzyme mimics for a wide range of chemical transformations relevant to the pharmaceutical and biotechnology industries.

References

Unlocking the Therapeutic Potential of Bunodosoma caissarum Toxins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The venom of the sea anemone Bunodosoma caissarum is a complex cocktail of bioactive peptides and proteins, representing a largely untapped resource for novel drug discovery and development. These toxins exhibit a range of potent biological activities, primarily targeting ion channels and cell membranes, which underscores their potential as therapeutic leads for a variety of channelopathies, neurological disorders, and oncological conditions. This technical guide provides an in-depth overview of the characterized toxins from B. caissarum, detailing their mechanisms of action, and outlines promising avenues for future research. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of these marine-derived compounds.

Introduction: The Promise of Bunodosoma caissarum Venom

Sea anemones of the genus Bunodosoma are rich sources of pharmacologically active compounds. Bunodosoma caissarum, a species found along the Brazilian coast, produces a variety of toxins with significant neurotoxic and cytolytic properties.[1] Early studies have already highlighted the venom's antimitotic, antitumor, cytotoxic, and hemolytic activities.[1] Modern multi-omic approaches have begun to unravel the complexity of this venom, identifying numerous novel peptides and proteins with therapeutic potential.[1][2] Research into these toxins is crucial for understanding their physiological roles and for harnessing their potential in medicine.

The primary toxic components identified in B. caissarum venom can be broadly categorized into two main classes based on their mechanism of action: neurotoxins that modulate ion channel function and cytolytic toxins (actinoporins) that form pores in cellular membranes.[1][3] This guide will delve into the specifics of these toxin families and propose key areas for future investigation.

Neurotoxins: Modulators of Voltage-Gated Ion Channels

A significant portion of the research on B. caissarum venom has focused on its neurotoxic fractions. These peptides primarily target voltage-gated sodium (Nav) and potassium (Kv) channels, which are critical for the generation and propagation of action potentials in excitable cells.

Sodium Channel Modulators (BcIII and BcIV)

Toxins BcIII and BcIV are two of the most well-studied peptides from B. caissarum. They are classified as type 1 sea anemone neurotoxins, which are known to slow the inactivation of Nav channels.[4]

  • Mechanism of Action: These toxins bind to receptor site 3 on the α-subunit of voltage-gated sodium channels. This binding prolongs the open state of the channel, leading to an increased influx of sodium ions during an action potential.[5] This results in a prolonged action potential duration and hyperexcitability of neurons and muscle cells. BcIII, in particular, has been shown to increase the sodium current inactivation time course in a concentration-dependent manner in rat dorsal root ganglia neurons.[6]

Potassium Channel Blockers (BcsTx1 and BcsTx2)

More recently, two type 1 potassium channel toxins, BcsTx1 and BcsTx2, have been isolated and characterized.[7][8] These toxins show high affinity for various subtypes of Kv1 channels.

  • Mechanism of Action: BcsTx1 and BcsTx2 act as pore blockers of specific Kv channel isoforms.[7][8] By occluding the ion conduction pathway, these toxins inhibit the repolarizing potassium currents, which also leads to a broadening of the action potential. Their selectivity for different Kv1 subtypes makes them valuable tools for dissecting the physiological roles of these channels and as potential starting points for the development of drugs targeting specific channelopathies.

Potential Research Areas for Neurotoxins

The potent and selective action of B. caissarum neurotoxins on ion channels opens up several promising research avenues:

  • Pain Therapeutics: Investigating the analgesic potential of Nav and Kv channel modulators in preclinical models of chronic and neuropathic pain. Specific Kv1 channel subtypes are known to be involved in the hyperexcitability of sensory neurons.

  • Autoimmune Diseases: Kv1.3 channels are key regulators of T-lymphocyte activation. The high potency of toxins like BcsTx1 and BcsTx2 on this channel subtype suggests their potential as immunosuppressive agents for treating autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.[1]

  • Epilepsy and Arrhythmias: The ability of these toxins to modulate neuronal and cardiac excitability warrants investigation into their potential as anticonvulsant or antiarrhythmic agents, provided that sufficient selectivity for the target channel subtype can be achieved.

  • Structural and Functional Studies: High-resolution structural studies (e.g., cryo-EM) of these toxins in complex with their target ion channels would provide invaluable insights into their mechanism of action and facilitate the rational design of new therapeutics.

Cytolytic Toxins: Pore-Forming Proteins (Actinoporins)

The venom of B. caissarum also contains potent hemolytic and cytotoxic proteins known as actinoporins. These toxins act by forming pores in cell membranes, leading to osmotic instability and cell death.

  • Mechanism of Action: Caissarolysin I, an actinoporin from B. caissarum, demonstrates significant hemolytic activity.[3] The mechanism involves binding to sphingomyelin (B164518) in the cell membrane, followed by a conformational change and oligomerization to form a transmembrane pore.[3][9] This pore allows for the unregulated passage of ions and small molecules, ultimately leading to cell lysis.[5]

Potential Research Areas for Cytolytic Toxins

The ability of actinoporins to selectively form pores in membranes with specific lipid compositions suggests several research directions:

  • Oncology: Exploiting the differential lipid composition of cancer cell membranes, which are often enriched in sphingomyelin, to develop targeted anticancer therapies. These toxins could be used as payloads in antibody-drug conjugates or engineered to have enhanced selectivity for tumor cells.

  • Drug Delivery Systems: Utilizing the pore-forming properties of these toxins to facilitate the delivery of therapeutic molecules into the cytoplasm of target cells.

  • Antimicrobial Agents: Investigating the efficacy of these toxins against pathogenic bacteria and fungi, as their membrane-disrupting mechanism of action may be less prone to the development of resistance compared to traditional antibiotics.

Quantitative Data on Toxin Activity

The following tables summarize the available quantitative data on the biological activity of characterized toxins from Bunodosoma caissarum.

ToxinTargetAssay Organism/Cell LineActivity MetricValueReference
BcIII Voltage-gated Na+ channelsRat dorsal root gangliaIC502.8 µM[6]
Caissarolysin I Human erythrocytesHumanED500.270 µg/ml[3]
BcsTx1 rKv1.1-IC50High nM range[8]
rKv1.2-IC50High nM range[8]
hKv1.3-IC50High nM range[8]
rKv1.6-IC50High nM range[8]
BcsTx2 rKv1.1-IC50High nM range[8]
rKv1.2-IC50High nM range[8]
hKv1.3-IC50High nM range[8]
rKv1.6-IC50High nM range[8]

Table 1: Quantitative activity data for toxins from Bunodosoma caissarum.

Experimental Protocols

Detailed, step-by-step protocols for the study of B. caissarum toxins are often specific to the publishing laboratory. However, the following sections outline the principles and key steps for the fundamental techniques employed in this area of research.

Venom Extraction
  • Method: Electrical Stimulation.[4][5][10]

  • Principle: This method induces the discharge of nematocysts, the stinging organelles of the sea anemone, releasing the venom into a surrounding buffer. It is considered a relatively non-invasive technique, allowing for the survival of the animal.[4]

  • Procedure Outline:

    • Place the Bunodosoma caissarum specimen in a beaker with artificial seawater.

    • Position two electrodes on either side of the anemone.

    • Apply a series of brief electrical pulses (e.g., 10-20 V, 5-10 ms (B15284909) duration).

    • The discharged venom will form a cloudy suspension in the seawater.

    • Collect the seawater containing the venom.

    • Centrifuge the collected liquid to pellet cellular debris.

    • Lyophilize the supernatant to obtain the crude venom powder.

Toxin Purification
  • Method: Multi-step Chromatography.[3][4]

  • Principle: This process separates the individual toxins from the crude venom based on their physicochemical properties, such as size, charge, and hydrophobicity.

  • Procedure Outline:

    • Gel Filtration Chromatography: Reconstitute the crude venom in a suitable buffer and apply it to a size-exclusion column (e.g., Sephadex G-50).[3][5] This separates the venom components based on their molecular weight. Collect fractions and assay for the desired activity (e.g., hemolytic or neurotoxic).

    • Ion Exchange Chromatography: Pool the active fractions from gel filtration and apply them to an ion-exchange column (e.g., CM-Sepharose for cationic proteins).[3] Elute the bound proteins using a salt gradient. Collect fractions and again assay for activity.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification to homogeneity, subject the active fractions from ion exchange to RP-HPLC on a C8 or C18 column.[4] Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid. The purity of the final toxin can be assessed by mass spectrometry.

Electrophysiological Characterization
  • Method: Patch-Clamp Electrophysiology.[6][7]

  • Principle: This technique allows for the direct measurement of ion channel activity in the membrane of a single cell. It is the gold standard for characterizing the effects of neurotoxins on their ion channel targets.

  • Procedure Outline (Whole-Cell Configuration):

    • Prepare a suspension of the desired cells (e.g., dorsal root ganglia neurons or a cell line heterologously expressing the ion channel of interest).

    • Using a glass micropipette filled with an appropriate intracellular solution, form a high-resistance seal (a "giga-seal") with the membrane of a single cell.

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.

    • Use a voltage-clamp amplifier to control the membrane potential of the cell and record the resulting ionic currents flowing through the channels.

    • After obtaining a stable baseline recording, perfuse the cell with a solution containing the purified toxin.

    • Record the changes in the ionic currents to determine the toxin's effect (e.g., block, slowing of inactivation, shift in voltage-dependence).

    • Analyze the data to determine parameters such as IC50 and the kinetics of the toxin-channel interaction.

Visualizations of Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

neurotoxin_mechanism cluster_NaV NaV Channel Modulation cluster_KV KV Channel Blockade BcIII_BcIV BcIII / BcIV Toxin NaV_Channel Voltage-Gated Na+ Channel BcIII_BcIV->NaV_Channel Binds to Site 3 Na_Influx Increased Na+ Influx NaV_Channel->Na_Influx Slows Inactivation AP_Prolongation Action Potential Prolongation Na_Influx->AP_Prolongation BcsTx1_2 BcsTx1 / BcsTx2 Toxin KV_Channel Voltage-Gated K+ Channel (Kv1.x) BcsTx1_2->KV_Channel Pore Block K_Efflux Decreased K+ Efflux KV_Channel->K_Efflux Repolarization_Inhibition Inhibited Repolarization K_Efflux->Repolarization_Inhibition cytolysin_mechanism Actinoporin Caissarolysin I (Monomer) Membrane Cell Membrane Actinoporin->Membrane 1. Binding Binding Binding to Sphingomyelin Oligomerization Oligomerization Binding->Oligomerization 2. Conformational Change & Oligomerization Pore Transmembrane Pore Oligomerization->Pore 3. Pore Formation Lysis Cell Lysis Pore->Lysis 4. Ion Dysregulation experimental_workflow Start Venom Source (Bunodosoma caissarum) Extraction Venom Extraction (Electrical Stimulation) Start->Extraction Purification Toxin Purification (Chromatography) Extraction->Purification Characterization Biophysical Characterization (Mass Spectrometry, Sequencing) Purification->Characterization Functional_Screening Functional Screening (e.g., Hemolysis Assay) Purification->Functional_Screening Mechanism_Study Mechanism of Action Study (Electrophysiology, Pore Formation Assay) Characterization->Mechanism_Study Functional_Screening->Mechanism_Study Therapeutic_Dev Therapeutic Lead Development Mechanism_Study->Therapeutic_Dev

References

In-Depth Technical Guide on BBT (N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and biological activity of the research compound BBT (CAS 445000-45-3). BBT is identified as an enhancer of impaired glucose-stimulated insulin (B600854) secretion (GSIS), presenting a potential therapeutic avenue for type 2 diabetes.

Chemical and Physical Properties

BBT, with the chemical name N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide, is a small molecule with the following properties:

PropertyValue
CAS Number 445000-45-3
Molecular Formula C₁₈H₁₂BrNO₂S
Molecular Weight 386.26 g/mol
Appearance Light yellow to brown solid powder
Solubility Soluble in DMSO and EtOH

Safety and Handling

There are slight variations in the reported hazard classifications for BBT. One material safety data sheet (MSDS) indicates that it is not a hazardous substance or mixture.[1] However, another suggests that the toxicological properties have not been fully tested and recommends caution. Therefore, it is prudent to handle BBT with a degree of care appropriate for a novel research compound.

Hazard Identification
  • Primary Hazards: The toxicological properties of BBT have not been fully investigated. It may be harmful if inhaled, ingested, or absorbed through the skin. May cause irritation to the eyes, mucous membranes, and upper respiratory tract.

  • GHS Labeling: While one source indicates no hazard, it is advisable to treat BBT as a potentially hazardous substance.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is recommended when handling BBT.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.
Handling and Storage
ProcedureRecommendation
Handling Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry place. Protect from light.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.
Skin Contact Immediately wash with soap and plenty of water.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Biological Activity and Mechanism of Action

BBT has been identified as a potent enhancer of glucose-stimulated insulin secretion (GSIS). It has demonstrated anti-hyperglycemic activity and the ability to protect pancreatic β-cells from cytokine- or streptozotocin (B1681764) (STZ)-induced cell death in preclinical models of type 2 diabetes.

The mechanism of action of BBT involves the potentiation of two key signaling pathways in pancreatic β-cells:

  • cAMP/PKA Pathway: BBT enhances the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) signaling cascade.

  • L-type Voltage-Dependent Ca²⁺ Channel/CaMK2 Pathway: The compound also acts on the long-lasting (L-type) voltage-dependent calcium channel (VDCC) and calcium/calmodulin-dependent protein kinase II (CaMK2) pathway.

The potentiation of these pathways leads to increased insulin secretion in the presence of high glucose concentrations.

Signaling Pathway Diagram

BBT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glucose High Glucose Metabolism Glucose Metabolism Glucose->Metabolism VDCC L-type VDCC Ca_influx Ca²⁺ Influx VDCC->Ca_influx ATP Increased ATP/ADP Ratio Metabolism->ATP ATP->VDCC CaMK2 CaMK2 Activation Ca_influx->CaMK2 Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis Trigger CaMK2->Insulin_Exocytosis Potentiation cAMP cAMP Production PKA PKA Activation cAMP->PKA PKA->Insulin_Exocytosis Potentiation BBT BBT BBT->VDCC BBT->cAMP

Caption: BBT's mechanism of action in pancreatic β-cells.

Experimental Protocols

The following is a representative protocol for a glucose-stimulated insulin secretion (GSIS) assay to evaluate the efficacy of BBT. This protocol is based on standard methodologies and should be adapted as needed. For specific details regarding the use of BBT, refer to the primary literature, such as Yao XG et al., J Endocrinol. 2015 Mar;224(3):327-41.

In Vitro GSIS Assay with Pancreatic Islets

Objective: To measure the effect of BBT on insulin secretion from isolated pancreatic islets in response to low and high glucose concentrations.

Materials:

  • Isolated pancreatic islets (e.g., from mouse or rat)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 10 mM HEPES, pH 7.4

  • Low glucose KRB (2.8 mM glucose)

  • High glucose KRB (16.7 mM glucose)

  • BBT stock solution (in DMSO)

  • Insulin ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method. Allow islets to recover overnight in culture medium.

  • Pre-incubation: Hand-pick islets of similar size and place them in a multi-well plate (10-15 islets per well). Pre-incubate the islets in low glucose KRB for 1 hour at 37°C.

  • Basal Insulin Secretion: Remove the pre-incubation buffer and add fresh low glucose KRB. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

  • Stimulated Insulin Secretion: Remove the low glucose buffer and add high glucose KRB with or without different concentrations of BBT (and a vehicle control, e.g., DMSO). Incubate for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant for stimulated insulin secretion measurement.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize insulin secretion to the islet number or protein content. Calculate the stimulation index (insulin at high glucose / insulin at low glucose) for each condition.

Experimental Workflow Diagram

GSIS_Workflow start Start islet_isolation Isolate Pancreatic Islets start->islet_isolation recovery Overnight Recovery islet_isolation->recovery pre_incubation Pre-incubation (Low Glucose KRB, 1h) recovery->pre_incubation basal_secretion Basal Secretion (Low Glucose KRB, 1h) pre_incubation->basal_secretion sample_basal Collect Basal Supernatant basal_secretion->sample_basal stimulated_secretion Stimulated Secretion (High Glucose KRB +/- BBT, 1h) sample_basal->stimulated_secretion sample_stimulated Collect Stimulated Supernatant stimulated_secretion->sample_stimulated elisa Measure Insulin (ELISA) sample_stimulated->elisa analysis Data Analysis elisa->analysis end End analysis->end

Caption: Workflow for an in vitro GSIS assay.

References

discovery and history of BBTA compound

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals that the acronym "BBTA" does not correspond to a single, universally recognized compound. Instead, the term appears in various contexts, referring to different chemical entities. Due to this ambiguity, a comprehensive technical guide on the "discovery and history of the BBTA compound" cannot be compiled without further clarification.

To provide a focused and accurate report, please specify the full name or the CAS (Chemical Abstracts Service) number of the compound you are interested in.

For example, the initial search results indicated potential associations with:

  • A synthesized amphoteric phenolic compound: This molecule has been investigated for its catalytic activity in the isomerization of glucose to fructose.

  • β-Bungarotoxin: A presynaptic neurotoxin found in the venom of the snake Bungarus multicinctus.

  • A commercially available chemical: A supplier lists a compound named BBTA with the CAS number 151746-37-1, but provides no details on its scientific background or applications.

Once the specific compound of interest is identified, a detailed technical guide can be developed, addressing all the core requirements of your request, including quantitative data, experimental protocols, and visualizations of relevant signaling pathways.

Methodological & Application

Application Notes and Protocols for the Use of BBTA in Glucose Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,2′,2′′,2′′′-(((2-hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(azanetriyl))tetraacetic acid (BBTA) in the catalytic isomerization of glucose to fructose (B13574). BBTA acts as a biomimetic catalyst, mimicking the function of glucose isomerase.

Introduction to BBTA-Catalyzed Glucose Isomerization

Glucose isomerization to fructose is a critical reaction in the food industry for the production of high-fructose corn syrup and is a key step in the conversion of biomass to valuable chemical feedstocks. While traditionally catalyzed by enzymes like glucose isomerase, there is growing interest in developing robust chemical catalysts that can operate under a wider range of conditions. BBTA is an amphoteric phenolic compound that has been shown to be a highly selective mimic of glucose isomerase, effectively catalyzing the conversion of glucose to fructose under mild conditions.[1] Its catalytic activity is attributed to the presence of both acidic (carboxyl) and basic (amino) functional groups, which act synergistically to facilitate the isomerization reaction through a proton extraction and transfer mechanism.[1]

Synthesis of BBTA

While a specific, detailed synthesis protocol for BBTA is not widely published in commercial literature, a representative synthesis can be proposed based on established organic chemistry principles for the synthesis of similar polyaminocarboxylic acid chelating agents. The following is a plausible multi-step synthetic route.

Representative Synthesis Protocol:

Step 1: Mannich Reaction for Aminomethylation of p-Cresol (B1678582) This step introduces the aminomethyl groups to the phenolic backbone.

  • In a round-bottom flask, dissolve p-cresol in a suitable solvent such as ethanol.

  • Add two equivalents of iminodiacetic acid and two equivalents of formaldehyde (B43269) (as a 37% aqueous solution).

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the intermediate product.

Step 2: Purification and Characterization The final product, 2,2′,2′′,2′′′-(((2-hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(azanetriyl))tetraacetic acid (BBTA), should be thoroughly dried and its identity and purity confirmed using analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

Experimental Protocol: Glucose Isomerization

This protocol details the procedure for the isomerization of glucose to fructose using BBTA as a catalyst.

Materials:

  • D-Glucose

  • BBTA (synthesized or procured)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment

  • Reaction vessel (e.g., jacketed glass reactor with temperature control and magnetic stirring)

  • pH meter

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of D-glucose in deionized water (e.g., 0.2775 mol L⁻¹).

    • Prepare a stock solution of BBTA in deionized water (e.g., 0.014 mol L⁻¹).

  • Reaction Execution:

    • To the reaction vessel, add the desired volume of the glucose stock solution.

    • Adjust the pH of the glucose solution to the desired value (e.g., 8.5) using dilute NaOH or HCl.

    • Pre-heat the solution to the target reaction temperature (e.g., 80 °C) while stirring.

    • Initiate the reaction by adding the required volume of the BBTA stock solution to the pre-heated glucose solution.

    • Maintain the reaction at the set temperature and pH for the desired duration (e.g., 4 hours).

  • Sampling:

    • Withdraw aliquots from the reaction mixture at specific time intervals for analysis.

    • Immediately quench the reaction in the aliquots by cooling on ice and/or acidifying to stop the isomerization.

  • Catalyst Recovery (Optional):

    • BBTA can be precipitated from the solution by lowering the pH and temperature, allowing for its recovery and potential reuse.[1]

Analytical Protocol: Quantification of Glucose and Fructose by HPLC

The concentrations of glucose and fructose in the reaction samples are determined using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a refractive index (RI) detector or a UV detector (at low wavelength, e.g., 195 nm).

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C or a similar column).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) is commonly used. The exact ratio may need optimization based on the specific column.

  • Flow Rate: Typically 0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a series of standard solutions of known concentrations of pure D-glucose and D-fructose in deionized water.

  • Sample Preparation:

    • Dilute the quenched reaction aliquots with the mobile phase to fall within the concentration range of the standard curve.

    • Filter the diluted samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the glucose and fructose peaks in the chromatograms based on their retention times compared to the standards.

    • Quantify the concentrations of glucose and fructose in the samples by comparing their peak areas to the calibration curves generated from the standards.

Calculations:

  • Glucose Conversion (%) : [(Initial Glucose Moles - Final Glucose Moles) / Initial Glucose Moles] x 100

  • Fructose Yield (%) : (Moles of Fructose Produced / Initial Moles of Glucose) x 100

  • Fructose Selectivity (%) : (Moles of Fructose Produced / Moles of Glucose Consumed) x 100

Quantitative Data Summary

The following table summarizes the quantitative data for the isomerization of glucose to fructose catalyzed by BBTA under various conditions, as reported in the literature.[1]

ParameterValueConditions
Optimal pH 8.580 °C, 4 h, [Glucose]₀=0.2775 M, [BBTA]=0.014 M
Optimal Temperature 80 °CpH 8.5, 4 h, [Glucose]₀=0.2775 M, [BBTA]=0.014 M
Max. Fructose Yield 33.0%pH 8.5, 80 °C, 4 h
Max. Fructose Selectivity 93.5%pH 8.5, 80 °C, 4 h
Activation Energy (Ea) 65.9 kJ mol⁻¹-
kcat (80 °C) 0.0039 s⁻¹pH 8.5
KmG (Michaelis Constant for Glucose) 0.28 M80 °C, pH 8.5
KmF (Michaelis Constant for Fructose) 0.31 M80 °C, pH 8.5

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Isomerization Reaction cluster_analysis Analysis Glucose_Sol Prepare Glucose Solution Add_Glucose Add Glucose Solution Glucose_Sol->Add_Glucose BBTA_Sol Prepare BBTA Solution Add_BBTA Add BBTA Solution (Start Reaction) BBTA_Sol->Add_BBTA Setup Setup Reaction Vessel (pH, Temp Control) Setup->Add_Glucose Heat Heat to Reaction Temp Add_Glucose->Heat Heat->Add_BBTA React Maintain Reaction (e.g., 4h at 80°C) Add_BBTA->React Sample Withdraw Aliquots React->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Quantify Quantify Glucose & Fructose HPLC->Quantify

Caption: Experimental workflow for BBTA-catalyzed glucose isomerization.

Proposed Catalytic Mechanism

G cluster_catalyst BBTA Catalyst Catalyst BBTA with Acidic (-COOH) and Basic (-NR2) Groups Glucose Open-chain Glucose Catalyst->Glucose Approaches Glucose Enediol Enediol Intermediate Glucose->Enediol Proton abstraction at C2 by Basic Group Proton donation to C1 carbonyl by Acidic Group Fructose Open-chain Fructose Enediol->Fructose Proton donation to C1 by Acidic Group Proton abstraction from O2 by Basic Group Fructose->Catalyst Fructose dissociates

Caption: Proposed acid-base catalytic mechanism of BBTA.

References

Application Notes and Protocols for Palladium-Catalyzed Miyaura Borylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific catalytic applications under the direct acronym "BBTA" are not prominently documented in the scientific literature, this document provides a comprehensive guide to a closely related and fundamentally important reaction in modern drug discovery and development: the Palladium-Catalyzed Miyaura Borylation. This reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-boron bonds to create versatile boronic acid and ester intermediates. These intermediates are crucial building blocks for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in the synthesis of complex pharmaceutical agents.[1][2]

This guide offers detailed experimental protocols, data presentation for representative reactions, and visualizations of the catalytic cycle and experimental workflow to aid researchers in the successful application of this powerful synthetic tool.

Overview of Miyaura Borylation

The Miyaura borylation reaction involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide (or triflate) with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(neopentylglycolato)diboron, in the presence of a base. The resulting aryl or vinyl boronic esters are stable, readily purified, and highly versatile intermediates in organic synthesis.[3]

Key Advantages in Drug Development:

  • Versatility: A wide range of functional groups are tolerated, allowing for the synthesis of complex molecules.[3][4]

  • Efficiency: The reaction often proceeds with high yields and selectivity.

  • Atom Economy: Modern protocols have been optimized for lower catalyst loadings and more atom-economical boron sources.[4][5]

  • Telescoped Reactions: Borylation can often be combined in a one-pot sequence with subsequent cross-coupling reactions, streamlining synthetic routes.[5]

Experimental Protocols

The following are generalized protocols for the Miyaura borylation of an aryl bromide. These should be optimized for specific substrates and desired outcomes.

General Procedure for Palladium-Catalyzed Borylation of Aryl Bromides

This protocol is adapted from established methods utilizing a palladium catalyst with a phosphine (B1218219) ligand.[3]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • Potassium acetate (B1210297) (KOAc) (1.5 mmol, 1.5 equiv), dried

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (B91453) (5 mL), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure aryl boronic ester.

Protocol for a One-Pot Borylation/Suzuki-Miyaura Cross-Coupling

This protocol allows for the synthesis of a biaryl product without isolating the boronic ester intermediate.[5]

Materials:

  • Step 1 (Borylation):

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

    • Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)

    • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

    • 1,4-Dioxane (5 mL), anhydrous

  • Step 2 (Suzuki Coupling):

    • Aryl halide (coupling partner) (1.0 mmol, 1.0 equiv)

    • Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2.0 mL)

    • Additional Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)

Procedure:

  • Follow steps 1-4 of the general borylation procedure (Section 2.1).

  • After confirming the consumption of the starting aryl bromide, cool the reaction mixture to room temperature.

  • To the reaction mixture, add the second aryl halide (1.0 mmol), the aqueous sodium carbonate solution (2.0 mL), and the additional Pd(dppf)Cl₂ (0.02 mmol).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the Suzuki coupling by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for the Miyaura borylation of various aryl bromides, showcasing the versatility and efficiency of the reaction.

EntryAryl BromideProductYield (%)
14-Bromotoluene2-(p-Tolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane92
24-Bromoanisole2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane95
31-Bromo-4-fluorobenzene2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane88
43-Bromopyridine3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine85
5Methyl 4-bromobenzoateMethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate90

Yields are for isolated products after purification and are representative examples from the literature.

Visualizations

Catalytic Cycle of Miyaura Borylation

The following diagram illustrates the generally accepted catalytic cycle for the Miyaura borylation reaction.

Miyaura_Borylation_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br(L)_n OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation B₂(pin)₂ Base ArPdBpin Ar-Pd(II)-Bpin(L)_n Transmetalation->ArPdBpin RedElim Reductive Elimination ArPdBpin->RedElim RedElim->Pd0 Ar-Bpin

Caption: Catalytic cycle for the Miyaura borylation reaction.

Experimental Workflow

This diagram outlines the key steps in a typical Miyaura borylation experiment followed by purification.

Borylation_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add Aryl Halide, Diboron Reagent, Base, and Palladium Catalyst setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Miyaura borylation.

References

Application Notes and Protocols for BBTA in Bi-phasic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Bis(1,2,3-triazol-4-yl)amines (BBTA) and its derivatives in bi-phasic catalysis. While direct literature on BBTA in this specific context is emerging, the information presented here is based on established principles of bi-phasic catalysis and draws parallels from structurally similar triazole-based ligands that have shown significant promise.

Introduction to BBTA in Bi-phasic Catalysis

Bi-phasic catalysis offers a sustainable and efficient methodology for chemical transformations by combining the advantages of homogeneous and heterogeneous catalysis. This system typically involves two immiscible liquid phases, where the catalyst resides in one phase (often aqueous) and the reactants and products are in the other (typically organic). This arrangement facilitates easy separation and recycling of the catalyst, reducing costs and environmental impact.

BBTA, a nitrogen-rich heterocyclic ligand, presents a versatile scaffold for the development of catalysts for a range of organic transformations. By incorporating water-soluble functionalities, BBTA-metal complexes can be designed to be highly effective in aqueous-organic bi-phasic systems. The triazole moieties in BBTA provide strong coordination sites for various transition metals, such as rhodium, iridium, ruthenium, palladium, and copper, which are known to catalyze a wide array of reactions including hydrogenations, hydroformylations, C-C coupling reactions, and oxidations.

Key Advantages of Water-Soluble BBTA-Based Catalysts

  • High Activity and Selectivity: Like their homogeneous counterparts, these catalysts can be finely tuned for optimal performance.

  • Facile Catalyst-Product Separation: The catalyst remains in the aqueous phase, allowing for simple decantation of the organic product phase.

  • Catalyst Recycling and Reuse: The aqueous catalyst solution can be reused multiple times with minimal loss of activity, leading to higher turnover numbers (TON) and turnover frequencies (TOF).

  • Green Chemistry: The use of water as a solvent and the ability to recycle the catalyst align with the principles of sustainable chemistry.

Conceptual Workflow for BBTA in Bi-phasic Catalysis

G cluster_prep Catalyst Preparation cluster_reaction Bi-phasic Reaction cluster_separation Separation & Recycling ws_bbta Synthesis of Water-Soluble BBTA Ligand complexation Complexation with Metal Precursor (e.g., Rh, Ir, Pd, Cu) ws_bbta->complexation catalyst Aqueous Catalyst Solution [M(ws-BBTA)Cln] complexation->catalyst reactor Bi-phasic Reactor (Aqueous/Organic) catalyst->reactor reactants Reactants in Organic Solvent reactants->reactor mixing Vigorous Mixing (High Interfacial Area) reactor->mixing phase_sep Phase Separation reactor->phase_sep reaction Catalytic Conversion at the Interface mixing->reaction reaction->reactor product_iso Product Isolation (from Organic Phase) phase_sep->product_iso catalyst_rec Catalyst Recycling (Aqueous Phase) phase_sep->catalyst_rec catalyst_rec->reactor Reuse

Caption: General workflow for utilizing a water-soluble BBTA-metal complex in a bi-phasic catalytic system.

Application I: Bi-phasic Hydrogenation of Alkenes and Ketones

Water-soluble BBTA complexes with rhodium and iridium are anticipated to be highly effective for the hydrogenation of various unsaturated substrates in bi-phasic systems. The following data for a related pyridyl-triazole ligand demonstrates the potential performance.

Table 1: Representative Data for Bi-phasic Hydrogenation using a Water-Soluble Pyridyl-Triazole Ligand with Iridium

SubstrateCatalyst Loading (mol%)Temp. (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity (%)Ref.
Styrene180302>99>99 (to Ethylbenzene)[1][2]
1-Hexene180303>99>99 (to Hexane)[1][2]
Acetophenone2100501695>99 (to 1-Phenylethanol)[1][2]
Cyclohexanone2100501298>99 (to Cyclohexanol)[1][2]
Experimental Protocol: General Procedure for Bi-phasic Hydrogenation

1. Synthesis of Water-Soluble BBTA (ws-BBTA):

A plausible route to a water-soluble BBTA derivative involves the introduction of sulfonate groups, a common strategy for rendering organic ligands water-soluble. This can be achieved through a multi-step synthesis starting from commercially available materials. A general synthetic scheme is proposed below based on established methods for similar ligands.

G start Starting Materials (e.g., substituted anilines, azides) step1 Synthesis of Sulfonated Precursor start->step1 step2 Click Chemistry (Cycloaddition) step1->step2 step3 Formation of Triazole Rings step2->step3 step4 Final Assembly to ws-BBTA step3->step4

Caption: A conceptual synthetic pathway for a water-soluble BBTA ligand.

Protocol for ws-BBTA Synthesis (Illustrative):

  • Sulfonation of a Precursor: A suitable aromatic precursor is sulfonated using concentrated sulfuric acid or oleum (B3057394) to introduce sulfonic acid groups.

  • Functional Group Interconversion: The sulfonated precursor is then converted to an azide (B81097) or an alkyne, depending on the specific synthetic route chosen for the triazole ring formation.

  • Click Reaction: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for forming the 1,2,3-triazole rings of the BBTA core.

  • Final Assembly and Purification: The final steps involve linking the triazole-containing fragments and purification of the water-soluble ligand, often by recrystallization from a water/alcohol mixture.

2. In Situ Preparation of the Catalyst:

  • In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the metal precursor (e.g., [Ir(COD)Cl]₂ or [Rh(COD)Cl]₂) and the water-soluble BBTA ligand (in a 1:2.2 metal-to-ligand molar ratio) in deoxygenated water (e.g., 5 mL).

  • Stir the solution at room temperature for 1 hour to ensure complete complex formation.

3. Bi-phasic Hydrogenation Reaction:

  • Charge a high-pressure autoclave with a magnetic stir bar.

  • Add the substrate (e.g., 1 mmol) dissolved in an organic solvent (e.g., 5 mL of toluene (B28343) or heptane).

  • Add the freshly prepared aqueous catalyst solution to the autoclave.

  • Seal the autoclave, purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 30 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously for the specified time.

  • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

4. Product Isolation and Catalyst Recycling:

  • Transfer the reaction mixture to a separatory funnel.

  • Allow the two phases to separate completely.

  • Collect the upper organic layer containing the product.

  • The aqueous layer containing the catalyst can be washed with fresh organic solvent to remove any residual product and then reused for subsequent catalytic runs by adding fresh substrate and organic solvent.

  • The product in the organic phase can be isolated by removing the solvent under reduced pressure.

Application II: Bi-phasic Hydroformylation of Olefins

Rhodium complexes of water-soluble BBTA are expected to be active catalysts for the hydroformylation of olefins to aldehydes, a crucial industrial process. The data for a similar sulfonated pyridyl-triazolyl ligand highlights the potential efficacy.

Table 2: Representative Data for Bi-phasic Hydroformylation of Styrene using a Rhodium-Pyridyl-Triazole Catalyst

Ligand:Rh RatioTemp. (°C)Pressure (bar CO/H₂)Time (h)Conversion (%)Aldehyde Selectivity (%)Branched/Linear RatioRef.
4:110040 (1:1)18>99>9985:15[3]
4:1 (Recycle 1)10040 (1:1)18>99>9984:16[3]
4:1 (Recycle 2)10040 (1:1)1898>9985:15[3]
Experimental Protocol: General Procedure for Bi-phasic Hydroformylation

1. In Situ Catalyst Preparation:

  • In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)Cl]₂ and the water-soluble BBTA ligand (e.g., in a 1:4 molar ratio) in deoxygenated water.

  • Stir the solution at room temperature for 1 hour.

2. Bi-phasic Hydroformylation Reaction:

  • Charge a high-pressure autoclave with a magnetic stir bar.

  • Add the olefin (e.g., styrene, 1 mmol) dissolved in an organic solvent (e.g., toluene, 5 mL).

  • Add the aqueous catalyst solution.

  • Seal the autoclave and purge three times with syngas (CO/H₂ 1:1 mixture).

  • Pressurize the autoclave to the desired pressure (e.g., 40 bar) with syngas.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by analyzing aliquots of the organic phase by GC or NMR.

3. Product Isolation and Catalyst Recycling:

  • Follow the same procedure as described for the hydrogenation reaction to separate the organic product phase from the aqueous catalyst phase.

  • The aqueous catalyst phase can be recycled for subsequent reactions.

Signaling Pathway Analogy: The Catalytic Cycle

The proposed catalytic cycle for these reactions in a bi-phasic system involves the interaction of the substrate from the organic phase with the water-soluble catalyst at the liquid-liquid interface or in the aqueous phase, followed by product formation and its return to the organic phase.

G catalyst [M(ws-BBTA)] (Aqueous Phase) intermediate1 Intermediate 1 catalyst->intermediate1 Substrate Coordination substrate_org Substrate (Organic Phase) substrate_org->intermediate1 intermediate2 Intermediate 2 intermediate1->intermediate2 Reaction with H₂ or CO/H₂ reagent H₂ or CO/H₂ (Gas Phase) reagent->intermediate2 intermediate2->catalyst Product Release product_org Product (Organic Phase) intermediate2->product_org

Caption: A simplified representation of the catalytic cycle at the bi-phasic interface.

Conclusion

Water-soluble derivatives of BBTA hold significant potential as versatile ligands for a range of metal-catalyzed reactions in bi-phasic media. The ability to easily separate and recycle the catalyst makes this an attractive approach for developing more sustainable and economical chemical processes. The protocols and data presented, based on closely related systems, provide a strong foundation for researchers to explore the application of BBTA in this exciting area of catalysis. Further research into the synthesis of various water-soluble BBTA derivatives and their screening in different catalytic reactions is highly encouraged.

References

Application Notes and Protocols for the Analysis of 2,2'-(thiophene-2,5-diyl)bis(benzo[d]oxazol-6-amine) (BBTA) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and protocols for the synthesis and characterization of the large Stokes-shift fluorescent dye, 2,2'-(thiophene-2,5-diyl)bis(benzo[d]oxazol-6-amine) (BBTA). This dye is of significant interest for applications in biological imaging and materials science due to its unique photophysical properties.[1][2]

Synthesis of BBTA: A Two-Step Approach

The synthesis of BBTA is typically achieved through a two-step process starting from 2,5-bis(benzoxazol-2-yl)thiophene (BBT).[2] The general reaction scheme involves the nitration of the BBT precursor to form 2,5-bis(6-nitrobenzo[d]oxazol-2-yl)thiophene (BBTN), followed by the reduction of the nitro groups to amines to yield the final BBTA product.[1]

Diagram of the BBTA Synthesis Pathway

G BBT 2,5-bis(benzoxazol-2-yl)thiophene (BBT) BBTN 2,5-bis(6-nitrobenzo[d]oxazol-2-yl)thiophene (BBTN) BBT->BBTN Nitration Nitrating_Acid Nitrating Acid (e.g., HNO3/H2SO4) Nitrating_Acid->BBTN BBTA 2,2'-(thiophene-2,5-diyl)bis(benzo[d]oxazol-6-amine) (BBTA) BBTN->BBTA Reduction Reducing_Agent Reducing Agent (e.g., SnCl2/HCl) Reducing_Agent->BBTA

Caption: Synthetic pathway for BBTA from BBT via a nitrated intermediate (BBTN).

Experimental Protocols

Synthesis of 2,5-bis(6-nitrobenzo[d]oxazol-2-yl)thiophene (BBTN)

Materials:

  • 2,5-bis(benzoxazol-2-yl)thiophene (BBT)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

Protocol:

  • In a round bottom flask, dissolve 2,5-bis(benzoxazol-2-yl)thiophene (BBT) in concentrated sulfuric acid at 0 °C using an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.

  • Pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Filter the precipitate, wash with copious amounts of water until the filtrate is neutral, and then dry the solid under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol (B145695)/chloroform mixture).

Synthesis of 2,2'-(thiophene-2,5-diyl)bis(benzo[d]oxazol-6-amine) (BBTA)

Materials:

  • 2,5-bis(6-nitrobenzo[d]oxazol-2-yl)thiophene (BBTN)

  • Tin(II) chloride (SnCl₂) or other suitable reducing agent

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethanol

  • Reflux apparatus

Protocol:

  • Suspend BBTN in ethanol in a round bottom flask.

  • Add an excess of Tin(II) chloride dihydrate and concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and then neutralize with a sodium hydroxide solution to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with water.

  • Dry the crude product and purify by column chromatography or recrystallization to obtain pure BBTA.

Analytical Characterization of BBTA and Intermediates

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized compounds.

Workflow for Analytical Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis BBTN / BBTA Synthesis Purification Recrystallization / Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (for single crystals, e.g., BBTN) Purification->Xray UVVis UV-Vis Spectroscopy Purification->UVVis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence

Caption: Experimental workflow for the synthesis, purification, and characterization of BBTA.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Used to determine the number and types of protons in the molecule, confirming the aromatic and amine protons.

  • ¹³C NMR: Provides information about the carbon framework of the molecule.

Refer to scientific literature for specific chemical shift values for BBTN and BBTA in various deuterated solvents.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition.

X-ray Crystallography

For the intermediate BBTN, single crystal X-ray crystallography can be employed to definitively determine its three-dimensional molecular structure.[1]

Analysis of Photophysical Properties

The defining characteristic of BBTA is its large Stokes shift, which is the difference between the maxima of the absorption and emission spectra.

UV-Visible Absorption and Fluorescence Spectroscopy

Protocol:

  • Prepare dilute solutions of BBTA in various solvents of differing polarity (e.g., toluene, ethanol, DMSO).

  • Record the UV-Visible absorption spectrum to determine the maximum absorption wavelength (λ_abs).

  • Record the fluorescence emission spectrum by exciting the sample at its λ_abs to determine the maximum emission wavelength (λ_em).

  • Calculate the Stokes shift in both nanometers (nm) and wavenumbers (cm⁻¹).

Quantitative Data: Photophysical Properties of BBTA
SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (Δλ) (nm)Stokes Shift (Δν) (cm⁻¹)Reference
Toluene414507934611[1]
Ethanol3935501576641[1]
DMSO-558--[2]
PBS (pH 7.2) with 5% mPEG₅₅₀--1868572[2]

Applications in Cellular Imaging

The large Stokes shift and high photostability of BBTA make it an excellent candidate for live-cell imaging.[2]

Protocol for Live-Cell Imaging:

  • Culture cells on a suitable imaging dish (e.g., glass-bottom dish).

  • Prepare a stock solution of BBTA in a biocompatible solvent (e.g., DMSO).

  • Dilute the BBTA stock solution in cell culture medium to the desired final concentration.

  • Incubate the cells with the BBTA-containing medium for a specific duration.

  • Wash the cells with fresh medium to remove excess dye.

  • Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters. BBTA has been shown to localize in mitochondria.[2]

By following these detailed protocols and analytical techniques, researchers can successfully synthesize, characterize, and utilize the large Stokes-shift fluorescent dye BBTA for a variety of applications in research and development.

References

Application Notes and Protocols: Bismuth(III) Triflate (BBTA) as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bismuth(III) Triflate (Bi(OTf)₃), a versatile and environmentally friendly Lewis acid catalyst, in various organic transformations. The following sections detail key applications, including quantitative data, detailed experimental protocols, and reaction mechanisms. For the purposes of these notes, the acronym BBTA will be used interchangeably with Bismuth(III) Triflate or Bi(OTf)₃.

Dehydration of Tertiary Alcohols to Alkenes

The BBTA catalyst is highly effective for the dehydration of tertiary alcohols, providing the corresponding alkenes in excellent yields under mild conditions. This method is applicable to a wide range of substrates, including complex molecules like diterpenoids.[1][2]

Data Presentation: Dehydration of Tertiary Alcohols
EntrySubstrate (Alcohol)Catalyst Loading (mol%)SolventTime (h)Yield (%)Cite
1Terpenic benzylic alcohol5Chloroform263[1]
2Terpenic benzylic alcohol1Chloroform263[1]
3Terpenic benzylic alcohol0.1Chloroform375[1]
4Non-terpenic benzylic alcohol0.01Dichloromethane (B109758)283 (94.6% conversion)[2]
5Non-benzylic tertiary alcohol5Dichloromethane291 (96.6% conversion)[2]
Experimental Protocol: General Procedure for Dehydration of Alcohols
  • To a stirred solution of the tertiary alcohol (e.g., 0.050 g) in an apolar solvent such as dichloromethane (1.8 mL), add Bismuth(III) triflate (Bi(OTf)₃) with the desired molar percentage (0.01-5 mol%).[2]

  • Raise the temperature of the reaction mixture to reflux and continue stirring for the specified time (refer to the data table).[2]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate (B1210297) (10 mL) and add water (5 mL).[2]

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).[2]

  • Combine the organic phases and wash with a saturated aqueous solution of NaHCO₃ (10 mL), followed by water (10 mL), and brine (10 mL).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkene.

Reaction Mechanism: Dehydration of Alcohols

The catalytic cycle is believed to proceed via a Brønsted acid mechanism where triflic acid, generated in situ from the reaction of Bi(OTf)₃ with trace water, protonates the alcohol. This leads to the formation of a good leaving group (water) and subsequent elimination to form the alkene.[1]

Dehydration_Mechanism cluster_0 Catalyst Activation cluster_1 Dehydration Bi(OTf)3 Bi(OTf)3 H2O H2O Bi(OTf)3->H2O reacts with trace water TfOH TfOH H2O->TfOH generates Brønsted acid Alcohol Alcohol TfOH->Alcohol Protonation Protonated_Alcohol Protonated Alcohol Carbocation Carbocation Protonated_Alcohol->Carbocation Loss of H2O Alkene Alkene Carbocation->Alkene Elimination of H+ Alkene->TfOH regenerates catalyst

Caption: Proposed Brønsted acid-catalyzed dehydration mechanism.

Dimerization of Tertiary Alcohols

Interestingly, by changing the reaction solvent from apolar to polar, the BBTA catalyst can selectively promote the dimerization of tertiary alcohols to form new carbon-carbon bonds, with yields up to 96%.[3][4]

Data Presentation: Dimerization of Tertiary Alcohols
EntrySubstrate (Alcohol)Catalyst Loading (mol%)SolventTime (h)Yield (%)Cite
1Terpenic benzylic alcohol1Nitromethane (B149229)296[1]
2Terpenic benzylic alcohol0.1Nitromethane385[1]
Experimental Protocol: General Procedure for Dimerization of Alcohols
  • To a stirred solution of the tertiary alcohol (e.g., 0.050 g) in a polar solvent such as nitromethane (1.8 mL), add Bismuth(III) triflate (Bi(OTf)₃) (0.1-1 mol%).[1]

  • Raise the temperature of the reaction mixture to reflux and continue stirring for the specified time.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the dimerized product.

Reaction Workflow: Solvent-Dependent Selectivity

The choice of solvent is critical in determining the reaction outcome between dehydration and dimerization.

Solvent_Selectivity Start Tertiary Alcohol + Bi(OTf)3 Apolar Apolar Solvent (e.g., Dichloromethane) Start->Apolar Polar Polar Solvent (e.g., Nitromethane) Start->Polar Dehydration Dehydration Apolar->Dehydration Dimerization Dimerization Polar->Dimerization Alkene Alkene Product Dehydration->Alkene Dimer Dimer Product Dimerization->Dimer

Caption: Solvent-controlled selectivity in Bi(OTf)3 catalysis.

Knoevenagel Condensation

BBTA serves as an efficient, eco-friendly, and reusable catalyst for the Knoevenagel condensation between various aldehydes and active methylene (B1212753) compounds under solvent-free conditions, producing trisubstituted alkenes in excellent yields.[5]

Data Presentation: Knoevenagel Condensation
EntryAldehydeActive Methylene CompoundCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)Cite
14-MethoxybenzaldehydeEthyl cyanoacetate10802094[5]
2BenzaldehydeEthyl cyanoacetate10802592[5]
34-ChlorobenzaldehydeMalononitrile10801596[5]
42-NaphthaldehydeMalononitrile10802095[5]
54-HydroxybenzaldehydeCyanoacetamide10803090[5]

Note: The catalyst was reused up to four times without a significant loss in activity.[5]

Experimental Protocol: General Procedure for Knoevenagel Condensation
  • In a round-bottom flask, combine the aldehyde (1 mmol), the active methylene compound (1.1 mmol), and Bismuth(III) triflate (10 mol%).[5]

  • Heat the reaction mixture at 80 °C under solvent-free conditions for the specified time, monitoring the reaction by TLC.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) to the crude product, stir, and filter to separate the solid product.[5]

  • The aqueous layer containing the catalyst can be dried and reused for subsequent reactions.[5]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure trisubstituted alkene.

Reaction Mechanism: Knoevenagel Condensation

The reaction is believed to proceed through a Lewis acid-catalyzed mechanism where Bi(OTf)₃ activates the aldehyde by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enol form of the active methylene compound.[5]

Knoevenagel_Mechanism Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde (Lewis Acid-Base Complex) Aldehyde->Activated_Aldehyde + Bi(OTf)3 Bi(OTf)3 Bi(OTf)3 Intermediate Intermediate Active_Methylene Active Methylene Compound Enolate Enolate Active_Methylene->Enolate Enolization Enolate->Intermediate Nucleophilic Attack Product Trisubstituted Alkene Intermediate->Product Dehydration Product->Bi(OTf)3 Catalyst Regeneration

Caption: Proposed Lewis acid-catalyzed Knoevenagel condensation.

Synthesis of β-Aminosulfides via Ring Opening of Aziridines

BBTA efficiently catalyzes the regioselective ring-opening of aziridines with various thiols under mild conditions to afford β-aminosulfides in excellent yields. This method is stereoselective, producing only the trans-diastereomers.[6]

Data Presentation: Synthesis of β-Aminosulfides
EntryAziridine (B145994)ThiolCatalyst Loading (mol%)SolventTime (h)Yield (%)Cite
1N-Tosyl-2-phenylaziridineThiophenol5Acetonitrile (B52724)2.094[6]
2N-Tosyl-2-phenylaziridine4-Chlorothiophenol5Acetonitrile2.592[6]
3N-Tosyl-2-phenylaziridine2-Naphthalenethiol5Acetonitrile2.095[6]
4N-Tosyl-2-methylaziridineThiophenol5Acetonitrile3.090[6]
5N-Tosyl-2-methylaziridineBenzyl mercaptan5Acetonitrile3.588[6]
Experimental Protocol: General Procedure for Synthesis of β-Aminosulfides
  • To a solution of the aziridine (1 mmol) and the thiol (1.2 mmol) in acetonitrile (5 mL), add Bismuth(III) triflate (5 mol%).[6]

  • Stir the reaction mixture at ambient temperature for the required time (refer to the data table).[6]

  • Monitor the progress of the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure β-aminosulfide.

Reaction Workflow: Synthesis of β-Aminosulfides

Aziridine_Opening_Workflow Aziridine Aziridine Reaction_Mixture Aziridine + Thiol + Bi(OTf)3 in MeCN Aziridine->Reaction_Mixture Thiol Thiol Thiol->Reaction_Mixture Stirring Stir at RT Reaction_Mixture->Stirring Workup Aqueous Workup & Extraction Stirring->Workup Purification Column Chromatography Workup->Purification Product β-Aminosulfide Purification->Product

Caption: Experimental workflow for β-aminosulfide synthesis.

References

Application Notes and Protocols for Scaling Up BBTA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1H,5H-benzo(1,2-d:4,5-d')bistriazole (BBTA), a prominent ligand in the development of advanced metal-organic frameworks (MOFs), presents unique challenges when transitioning from laboratory-scale to large-scale production. These MOFs, particularly the MFU-4 series, have garnered significant interest for applications in gas storage and separation. This document provides detailed application notes and protocols for scaling up the synthesis of both the BBTA ligand and the subsequent formation of BBTA-based MOFs.

It is important to note that while "BBTA" can also refer to Benzoyl-CoA-beta-alanine thioesterase, the context of synthesis scale-up predominantly points towards the chemical ligand used in materials science. This document will focus on the synthesis of the BBTA ligand and the corresponding MOFs. We will also briefly touch upon the aerobic benzoyl-CoA catabolic pathway, where a related thioesterase is involved, to provide a comprehensive overview.

Methods for Scaling Up MOF Synthesis

Conventional batch solvothermal synthesis of MOFs often suffers from long reaction times, low space-time yields, and poor scalability. To address these limitations, several alternative methods have been developed for the large-scale production of MOFs. The primary strategies include:

  • Continuous Flow Synthesis: This method involves the continuous pumping of precursor solutions through a heated reactor. It offers excellent control over reaction parameters such as temperature, pressure, and residence time, leading to high reproducibility and significantly increased space-time yields.

  • Mechanochemical Synthesis: This solvent-free or low-solvent approach utilizes mechanical energy (e.g., ball milling, grinding, or extrusion) to initiate and drive the chemical reaction. It is an environmentally friendly and often faster alternative to solvothermal methods.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from days to minutes or hours by enabling rapid and uniform heating of the reagents. This method has been successfully applied to the synthesis of various MOFs, including those containing the BBTA ligand.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for different MOF synthesis methods, providing a basis for comparison. The data presented is for representative MOFs, as specific scale-up data for BBTA-based MOFs is limited in publicly available literature.

Synthesis MethodMOF ExampleScaleReaction TimeSpace-Time Yield (kg m⁻³ day⁻¹)Solvent ConsumptionKey Advantages
Batch Solvothermal MIL-53(Al)Lab-scale (grams)24 - 72 hoursLowHighSimple setup
Continuous Flow MIL-53(Al)Pilot-scale (500 g)5 - 6 minutes1300ReducedHigh throughput, reproducibility
Mechanochemical (Extrusion) ZIF-8Pilot-scale (4 kg h⁻¹)Continuousup to 144 x 10³Minimal to noneGreen, rapid, high yield
Microwave-Assisted MIL-100(Cr)Lab-scale (grams)4 hoursModerateModerateRapid synthesis

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of BBTA Ligand (1H,5H-benzo(1,2-d:4,5-d')bistriazole)

This protocol describes a typical lab-scale synthesis of the BBTA ligand.

Materials:

Procedure:

  • Suspend 2,4-dinitrosophenol in a mixture of water and methanol.

  • Slowly add hydrazine hydrate to the suspension while maintaining the temperature below 40°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Add acetic acid to the reaction mixture and heat to reflux for 4 hours.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the precipitate with water and then with methanol.

  • Dry the product under vacuum to obtain 1H,5H-benzo(1,2-d:4,5-d')bistriazole.

Expected Yield: ~70-80%

Protocol 2: Scaled-Up Synthesis of a BBTA-based MOF (MFU-4) via Microwave-Assisted Synthesis

This protocol provides a general procedure for the synthesis of MFU-4, a zinc-based MOF with the BBTA ligand, using a microwave reactor, which is a scalable method.

Materials:

  • 1H,5H-benzo(1,2-d:4,5-d')bistriazole (H₂BBTA)

  • Zinc chloride (ZnCl₂)

  • N,N'-dimethylformamide (DMF)

Procedure:

  • In a microwave reactor vessel, dissolve H₂BBTA and ZnCl₂ in DMF.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 120°C using microwave irradiation and hold at this temperature for 1-2 hours.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with fresh DMF and then with a suitable solvent like ethanol (B145695) or methanol to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the MFU-4 product under vacuum.

Visualizations

Experimental Workflow for Continuous Flow Synthesis of MOFs

G cluster_0 Precursor Preparation cluster_1 Synthesis cluster_2 Product Collection & Processing Metal_Salt Metal Salt Solution Pumps High-Pressure Pumps Metal_Salt->Pumps Organic_Linker Organic Linker Solution (BBTA) Organic_Linker->Pumps Mixer Static Mixer Pumps->Mixer Reactor Heated Tubular Reactor Mixer->Reactor Cooling Cooling System Reactor->Cooling Filtration Filtration/Centrifugation Cooling->Filtration Washing Solvent Washing Filtration->Washing Drying Vacuum Drying Washing->Drying MOF_Product MOF_Product Drying->MOF_Product Final MOF Product

Caption: Workflow for continuous flow synthesis of MOFs.

Aerobic Benzoyl-CoA Catabolic Pathway

G cluster_enzymes Key Enzymes Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase Dihydroxybenzoyl_CoA 2,3-Dihydro-2,3-dihydroxybenzoyl-CoA Benzoyl_CoA->Dihydroxybenzoyl_CoA Benzoyl-CoA dioxygenase Ring_Cleavage_Product 3,4-Dehydroadipyl-CoA semialdehyde Dihydroxybenzoyl_CoA->Ring_Cleavage_Product Ring-cleaving hydrolase Dehydroadipyl_CoA 3,4-Dehydroadipyl-CoA Ring_Cleavage_Product->Dehydroadipyl_CoA Aldehyde dehydrogenase Oxoadipyl_CoA 3-Oxoadipyl-CoA Dehydroadipyl_CoA->Oxoadipyl_CoA Further metabolism Benzoate-CoA ligase Benzoate-CoA ligase Benzoyl-CoA dioxygenase Benzoyl-CoA dioxygenase Ring-cleaving hydrolase Ring-cleaving hydrolase Aldehyde dehydrogenase Aldehyde dehydrogenase

Application Notes and Protocols for Fructose Production Using a Biomimetic Catalyst and Boronic Acid Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of high-purity fructose (B13574) is a significant process in the food, pharmaceutical, and chemical industries. Fructose serves as a key starting material for the synthesis of valuable platform chemicals and is a widely used sweetener. A common route to fructose is the isomerization of glucose, which is readily available from renewable biomass. This document outlines a two-stage chemo-catalytic strategy for the production and subsequent purification of fructose.

The first stage involves the isomerization of glucose to fructose using a novel biomimetic catalyst, referred to as BBTA. This amphoteric phenolic compound, acting as a mimic of the enzyme glucose isomerase, efficiently catalyzes the conversion of glucose to fructose under mild conditions.

The second stage addresses the challenge of separating fructose from the resulting glucose-fructose mixture. This is achieved through the use of boronic acid-functionalized polymers, which exhibit a high selectivity for fructose. The protocol details the preparation of a poly(p-vinylphenylboronic acid) adsorbent and its application in selectively capturing and releasing fructose, yielding a high-purity product.

These application notes and protocols provide detailed methodologies for researchers and professionals engaged in carbohydrate chemistry, catalysis, and bioprocess development.

Stage 1: Glucose Isomerization using BBTA Mimic Glucose Isomerase

Application Notes

The catalyst, BBTA, is an amphoteric phenolic compound featuring both carboxyl and amino functional groups. This small molecule mimic of glucose isomerase has demonstrated excellent catalytic activity for the isomerization of glucose to fructose in aqueous solutions.[1][2][3] The reaction proceeds under mild conditions, offering a viable alternative to enzymatic processes which can be costly and prone to deactivation. The acid-base groups on the BBTA catalyst are crucial for the proton extraction and transfer steps involved in the isomerization mechanism.[3] The catalyst is soluble during the reaction but can be precipitated by adjusting the pH and temperature, allowing for its recovery and reuse.

Quantitative Data
ParameterValueConditionsReference
Fructose Yield33.0%4 h, 80 °C, pH 8.5[1][2][3]
Fructose Selectivity93.5%4 h, 80 °C, pH 8.5[1][2][3]
Fructose Yield32.4%2 h, 90 °C, pH 9.5[4]
Fructose Selectivity91.0%2 h, 90 °C, pH 9.5[4]
Activation Energy (Ea)65.9 kJ mol⁻¹-[1][2][3]
Initial Glucose Conc.0.2775 mol L⁻¹-[1]
BBTA Concentration0.014 mol L⁻¹-[1]
Experimental Protocol: Glucose Isomerization

1. Materials:

  • D-(+)-Glucose

  • BBTA (mimic glucose isomerase)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

  • Reaction vessel (e.g., jacketed glass reactor with temperature control and magnetic stirring)

  • pH meter

  • HPLC system for analysis

2. Reaction Setup:

  • Prepare a 0.2775 mol L⁻¹ aqueous solution of D-(+)-glucose.

  • Dissolve BBTA in the glucose solution to a final concentration of 0.014 mol L⁻¹.

  • Adjust the pH of the reaction mixture to 8.5 using a dilute NaOH solution.

  • Transfer the solution to the reaction vessel and heat to 80 °C with continuous stirring.

3. Reaction and Monitoring:

  • Maintain the reaction at 80 °C for 4 hours.

  • Withdraw aliquots at regular intervals (e.g., every hour) for analysis.

  • Immediately quench the reaction in the aliquots by cooling and neutralizing with a dilute HCl solution.

  • Analyze the samples for glucose and fructose concentrations using HPLC.

4. Catalyst Recovery:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to below 7 to precipitate the BBTA catalyst.

  • The precipitated catalyst can be recovered by filtration or centrifugation, washed, and dried for reuse.

Analytical Method: HPLC for Glucose and Fructose Quantification
  • System: High-Performance Liquid Chromatography (HPLC)

  • Detector: UV detector at 195 nm or Refractive Index (RI) detector.[5][6][7]

  • Column: A specific carbohydrate analysis column (e.g., Kromasil) or an unmodified silica (B1680970) column.[5][8]

  • Mobile Phase: Acetonitrile and deionized water (e.g., 80:20 v/v).[5][6][7]

  • Flow Rate: 0.6 mL/min.[5][6][7]

  • Column Temperature: 30 °C.[5][6][7]

  • Injection Volume: 20 µL.[5][6][7]

  • Quantification: Use standard solutions of glucose and fructose to generate calibration curves for concentration determination.

Proposed Catalytic Mechanism of BBTA

BBTA_Mechanism cluster_catalyst BBTA Catalyst G Open-chain Glucose E cis-Enediol G->E F Open-chain Fructose E->F BBTA_base BBTA (Base form) -COO⁻, -NH₂ BBTA_acid BBTA (Acid form) -COOH, -NH₃⁺

Caption: Proposed mechanism for BBTA-catalyzed glucose isomerization.

Stage 2: Fructose Separation using Boronic Acid Polymers

Application Notes

Boronic acids are known to form reversible covalent complexes with compounds containing cis-diol functionalities, such as saccharides.[9] Fructose, particularly in its furanose form, has a higher affinity for boronic acids compared to glucose. This difference in binding affinity is exploited for the selective separation of fructose from glucose-fructose mixtures. Poly(p-vinylphenylboronic acid) (p-VPBA) is a polymer that can be synthesized and cross-linked to create an effective adsorbent for fructose. The adsorption process is pH-dependent, with optimal binding occurring under slightly alkaline conditions. The captured fructose can then be efficiently desorbed by lowering the pH. This adsorption-desorption cycle allows for the concentration and purification of fructose. An adsorption-assisted isomerization process can lead to fructose yields as high as 56%.[10]

Quantitative Data
ParameterValueConditionsReference
Max. Fructose Loadingup to 1 mol Fru / mol BDependent on cross-linker[10]
Max. Glucose Loading0.1–0.3 mol Glu / mol BDependent on cross-linker[10]
Fructose Yield (Adsorption-Assisted Isomerization)56%8 successive cycles[10]
Fructose/Glucose Selectivity (Hollow Fiber Liquid Membrane)up to 2050 mM boronic acid derivative[11]
Experimental Protocol: Fructose Separation

1. Synthesis of Cross-linked p-VPBA Polymer:

  • Esterification of p-VPBA:

    • In a flask equipped with a water separator, add p-vinylphenylboronic acid (p-VPBA) and diethanolamine (B148213) (DEA) in stoichiometric amounts to toluene (B28343).

    • Heat the mixture to 115 °C to remove water azeotropically.

    • After 2 hours, cool the reaction mixture in an ice bath and filter the solid product.

    • Wash the recovered iminodiethyl p-vinylphenylboronate with toluene and dry under vacuum.

  • Polymerization:

    • Dissolve the iminodiethyl p-vinylphenylboronate and a radical initiator (e.g., AIBN) in anhydrous benzyl (B1604629) alcohol.

    • Add the desired cross-linker (e.g., divinylbenzene, DVB).

    • Degas the mixture and conduct the polymerization under an inert atmosphere (e.g., Argon) at 80 °C for 20 hours.

    • Grind the solid polymer, wash with chloroform, and dry under vacuum.

2. Adsorption of Fructose:

  • Prepare a stock solution of the glucose-fructose mixture in a suitable buffer (e.g., carbonate buffer at pH 10).

  • Add the synthesized p-VPBA polymer to the sugar solution. A typical ratio would be 0.100 g of polymer to 2.63 mL of the sugar solution.

  • Stir the mixture at room temperature for 3 hours to allow for fructose adsorption.

  • Separate the polymer from the solution by filtration. The filtrate will be depleted of fructose.

3. Desorption of Fructose:

  • Wash the fructose-loaded polymer to remove any unbound sugars.

  • Suspend the polymer in an acidic solution (e.g., dilute HCl) to release the bound fructose.

  • Stir for approximately 4 hours.

  • Filter the mixture to separate the polymer. The filtrate will contain the purified fructose.

  • The polymer can be washed, dried, and reused for subsequent adsorption-desorption cycles.[9]

Visualization of Fructose Production Workflow

Fructose_Production_Workflow Glucose Glucose Solution Isomerization Isomerization with BBTA (pH 8.5, 80°C) Glucose->Isomerization Mixture Glucose-Fructose Mixture Isomerization->Mixture Recycled_Catalyst Recycled BBTA Isomerization->Recycled_Catalyst Recovery Adsorption Adsorption on p-VPBA Polymer (pH 10) Mixture->Adsorption Separation Filtration Adsorption->Separation Desorption Desorption from Polymer (Acidic solution) Separation->Desorption Fructose-loaded polymer Glucose_Rich_Solution Glucose-Rich Solution Separation->Glucose_Rich_Solution Fructose High-Purity Fructose Desorption->Fructose Recycled_Polymer Recycled p-VPBA Polymer Desorption->Recycled_Polymer Regeneration

Caption: Workflow for fructose production and purification.

Fructose-Boronic Acid Interaction

Boronic_Acid_Interaction cluster_reaction Complex Formation Fructose β-D-fructofuranose C1-OH C2-OH C3-OH Complex Fructose-Boronate Ester Covalent Complex Fructose:c2->Complex Fructose:c3->Complex Boronic_Acid Phenylboronic Acid R-B(OH)₂ Boronic_Acid->Complex Reversible Esterification

Caption: Reversible complexation of fructose with boronic acid.

References

Application Notes and Protocols: BBTA (Biotin-Benzophenone-Tyramide) Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of BBTA (Biotin-Benzophenone-Tyramide) reagent, a critical component in Tyramide Signal Amplification (TSA) techniques used for enhancing signal intensity in various immunoassays.

Introduction to BBTA and Tyramide Signal Amplification (TSA)

Biotin-Benzophenone-Tyramide (BBTA) is a derivative of tyramide used in enzyme-linked immunosorbent assays (ELISAs), immunohistochemistry (IHC), and in situ hybridization (ISH). The principle of Tyramide Signal Amplification (TSA) involves the use of horseradish peroxidase (HRP) to catalyze the deposition of labeled tyramide molecules onto and near the target protein or nucleic acid sequence. This enzymatic amplification results in a significant increase in signal intensity, enabling the detection of low-abundance targets.

In the presence of hydrogen peroxide (H₂O₂), HRP activates the BBTA reagent, which then covalently binds to nearby tyrosine residues on proteins. The deposited biotin (B1667282) can then be detected by streptavidin conjugated to a fluorophore or an enzyme, leading to a highly amplified signal.

Signaling Pathway of Tyramide Signal Amplification

TSA_Pathway cluster_Assay Tyramide Signal Amplification (TSA) PrimaryAb Primary Antibody Target Target Antigen PrimaryAb->Target Binds to SecondaryAb HRP-conjugated Secondary Antibody SecondaryAb->PrimaryAb Binds to HRP Horseradish Peroxidase (HRP) BBTA_inactive BBTA (Inactive) HRP->BBTA_inactive Activates in presence of H₂O₂ BBTA_active Activated BBTA (Reactive Intermediate) BBTA_inactive->BBTA_active Tyrosine Tyrosine Residues BBTA_active->Tyrosine Covalently binds to Biotin_Deposition Biotin Deposition Streptavidin Streptavidin-Fluorophore Conjugate Biotin_Deposition->Streptavidin Binds to Signal Amplified Signal Streptavidin->Signal Generates IHC_Workflow Start Start: Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Start->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb HRP-conjugated Secondary Antibody Incubation PrimaryAb->SecondaryAb TSA Tyramide Signal Amplification (BBTA Incubation) SecondaryAb->TSA Detection Streptavidin-Fluorophore Incubation TSA->Detection Counterstain Counterstaining Detection->Counterstain Mounting Mounting & Visualization Counterstain->Mounting End End Mounting->End

Application Notes and Protocols for the Quantification of Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of beta-lactam antibiotics in biological matrices, a critical aspect of drug development and clinical monitoring. The protocols described herein are intended for researchers, scientists, and drug development professionals.

I. Quantification of Beta-Lactam Antibiotics using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers a robust and widely accessible approach for the quantification of various beta-lactam antibiotics.

A. Principle

High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase. Following separation, the concentration of the target beta-lactam antibiotic is determined by measuring its absorbance of ultraviolet (UV) light at a specific wavelength.

B. Experimental Protocol

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for preparing plasma samples for HPLC analysis.

  • To 500 µL of plasma sample, add 25 µL of an appropriate internal standard.

  • Add a protein precipitating agent (e.g., methanol (B129727) or acetonitrile).

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at high speed (e.g., 2200 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant for injection into the HPLC system.

2. Chromatographic Conditions

The following conditions have been successfully used for the simultaneous determination of multiple beta-lactam antibiotics.[1]

ParameterValue
Column C18 reverse-phase column
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
Flow Rate Typically 0.5 - 1.5 mL/min
Column Temperature Maintained at a constant temperature, e.g., 40°C.[2]
Detection Wavelength Set at the maximum absorbance wavelength of the target analyte(s), for example, 230 nm.[2]
Injection Volume 10 - 50 µL

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of the beta-lactam antibiotic into a blank matrix (e.g., drug-free plasma).

  • Process the calibration standards using the same sample preparation protocol as the unknown samples.

  • Inject the processed standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

C. Quantitative Data Summary

The following table summarizes typical performance characteristics of an HPLC-UV method for beta-lactam analysis.

ParameterTypical Value
Linearity Range 1.0 - 50.0 mg/L[1]
Limit of Quantification (LOQ) 0.515 - 1.448 mg/L[3]
Limit of Detection (LOD) 0.170 - 0.478 mg/L[3]
Accuracy Within ±15% of the nominal concentration
Precision (RSD) < 15%
Recovery 83.2 - 108.9%[3]

II. Quantification of Beta-Lactam Antibiotics using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity for the quantification of beta-lactam antibiotics, especially in complex biological matrices.

A. Principle

This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored for highly specific and sensitive quantification.

B. Experimental Protocol

1. Sample Preparation: Dispersive Solid-Phase Extraction (d-SPE)

Dispersive SPE is a rapid and effective cleanup method for complex matrices like tissue homogenates.[4][5]

  • Homogenize the tissue sample.

  • Perform a simple solvent extraction of the homogenate.

  • Add the d-SPE sorbent to the extract and vortex. The sorbent removes interfering matrix components.

  • Centrifuge the mixture to pellet the sorbent and matrix debris.

  • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions

The following are general conditions that can be optimized for specific beta-lactam antibiotics.

ParameterValue
Column C18 reverse-phase column
Mobile Phase Gradient elution with mobile phases containing modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization.
Flow Rate 0.2 - 0.6 mL/min
Ionization Source Electrospray Ionization (ESI), typically in positive ion mode.
Mass Spectrometer Triple quadrupole mass spectrometer.[4]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor/Product Ions Specific to each beta-lactam antibiotic.

3. Calibration and Quantification

  • Prepare matrix-matched calibration standards to compensate for matrix effects.[4]

  • Fortify control tissue samples with known concentrations of the beta-lactam antibiotics ranging from 5 to 1000 ng/g.[4]

  • Use a suitable internal standard to correct for instrument variability.[4]

  • Generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration.

  • Calculate the concentration of the analyte in the samples from the calibration curve.

C. Quantitative Data Summary

The table below presents typical performance data for an LC-MS/MS method for beta-lactam quantification.

ParameterTypical Value
Linearity Range 5 - 1000 ng/g[4]
Recovery Generally ≥ 70% (e.g., 58% for DCCD)[4][5]
Accuracy Within ±15% of the nominal concentration
Precision (RSD) < 15%

III. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_calibration Calibration & Validation Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization (for tissue) Extraction Extraction / Precipitation Sample->Extraction Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE, Filtration) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Detector Detection (UV or MS/MS) HPLC->Detector Data Data Acquisition Detector->Data Quant Quantification Data->Quant Standards Prepare Calibration Standards Curve Generate Calibration Curve Standards->Curve Curve->Quant Validation Method Validation Validation->Quant

Caption: General experimental workflow for the quantification of analytes.

sample_preparation_details cluster_plasma Plasma Sample Preparation cluster_tissue Tissue Sample Preparation Plasma Plasma Sample Add_IS_Plasma Add Internal Standard Plasma->Add_IS_Plasma Precipitate Add Precipitating Agent (e.g., Acetonitrile) Add_IS_Plasma->Precipitate Vortex_Plasma Vortex Precipitate->Vortex_Plasma Centrifuge_Plasma Centrifuge Vortex_Plasma->Centrifuge_Plasma Supernatant Collect Supernatant Centrifuge_Plasma->Supernatant HPLC_Injection HPLC_Injection Supernatant->HPLC_Injection Inject into LC System Tissue Tissue Sample Homogenize Homogenize Tissue->Homogenize Solvent_Extract Solvent Extraction Homogenize->Solvent_Extract Add_dSPE Add d-SPE Sorbent Solvent_Extract->Add_dSPE Vortex_Tissue Vortex Add_dSPE->Vortex_Tissue Centrifuge_Tissue Centrifuge Vortex_Tissue->Centrifuge_Tissue Extract Collect Extract Centrifuge_Tissue->Extract Extract->HPLC_Injection Inject into LC System

Caption: Detailed workflows for plasma and tissue sample preparation.

References

Industrial Applications of BBTA Catalyst: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acronym "BBTA" can refer to different catalytic systems with distinct industrial applications. This document provides detailed application notes and protocols for two prominent catalysts identified in scientific literature that align with this term: Tris-(benzyltriazolylmethyl)amine (TBTA) and its derivatives, which are crucial ligands in copper-catalyzed "click chemistry," and a novel biphasic catalyst for glucose isomerization .

Part 1: Tris-(benzyltriazolylmethyl)amine (TBTA) and Derivatives in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Tris-(benzyltriazolylmethyl)amine (TBTA) and its analogs are not catalysts themselves but are essential ligands that stabilize the copper(I) catalyst in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is a cornerstone of "click chemistry," a method for rapidly and reliably joining molecular building blocks.[1] The ligand protects the Cu(I) oxidation state, which is essential for the catalytic cycle, from disproportionation and oxidation.[2] This stabilization enhances the reaction rate and reliability, making CuAAC a powerful tool in drug discovery, bioconjugation, materials science, and diagnostics.[2][3]

Application Notes

The primary application of the TBTA-Cu(I) catalytic system is to accelerate the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097). This bioorthogonal reaction is highly specific and can be performed in complex biological environments with minimal side reactions.

Key Applications:

  • Bioconjugation: Covalent labeling of biomolecules such as proteins, nucleic acids, and glycans.[4] This is widely used for attaching fluorescent dyes, biotin (B1667282) tags, or other probes for imaging and detection. The water-soluble derivative, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often preferred for biological applications due to its enhanced biocompatibility.[3]

  • Drug Discovery and Development: Synthesis of complex drug candidates and antibody-drug conjugates (ADCs).[5] The CuAAC reaction allows for the efficient linking of cytotoxic drugs to antibodies, creating targeted cancer therapies.[5]

  • Polymer and Materials Science: Synthesis of functionalized polymers and materials. The robust nature of the click reaction allows for the modification of polymer chains and surfaces to create materials with tailored properties.

  • Diagnostics: Development of diagnostic tools and assays by linking bioactive molecules to reporter groups.

Comparison of Common TBTA-Type Ligands:

A study comparing the efficacy of different TBTA-type ligands in accelerating the CuAAC reaction provided the following insights. The data highlights that newer derivatives like BTTAA show significantly faster kinetics compared to the original TBTA ligand.[6]

LigandRelative ReactivityKey Characteristics
TBTA LowestThe original ligand, highly effective but with poor water solubility.[6][7]
THPTA ModerateWater-soluble analog, ideal for bioconjugation in aqueous media.[3]
BTTES HighOffers a good balance of reactivity and solubility.[6]
BTTAA HighestShows the most rapid reaction kinetics among the tested ligands.[6]
Experimental Protocols

Protocol 1: Synthesis of Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

This protocol is adapted from a refined synthesis procedure.[3]

Materials:

Procedure:

  • Dissolve tripropargylamine and benzyl azide in a suitable solvent mixture such as water and a co-solvent.

  • Add a catalytic amount of CuSO₄·5H₂O.

  • Add a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ.

  • Stir the reaction at an elevated temperature to facilitate the cycloaddition. The reaction progress can be monitored by TLC.

  • Upon completion, the product will precipitate from the reaction mixture.

  • Collect the precipitate by filtration and wash with water.

  • The crude product can be further purified by recrystallization from a mixture of dichloromethane and diethyl ether to yield TBTA as an off-white powder.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for a typical click chemistry reaction.[8]

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • TBTA or THPTA ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., DMSO/t-BuOH/water mixture for TBTA, water for THPTA)

Procedure:

  • Dissolve the azide and alkyne substrates in the chosen solvent system.

  • In a separate tube, prepare a premix of the copper catalyst by adding CuSO₄ and the TBTA-type ligand (a 1:2 to 1:5 molar ratio of copper to ligand is common).[9][10]

  • Add the copper-ligand premix to the substrate solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 30-60 minutes. Reaction times may vary depending on the substrates and ligand used.[9][10]

  • The reaction progress can be monitored by techniques such as TLC, LC-MS, or fluorescence if a fluorogenic substrate is used.

  • Upon completion, the product can be purified using standard chromatographic techniques.

Protocol 3: Labeling of Proteins in a Cell Lysate using THPTA

This protocol provides a method for labeling proteins in a complex biological sample.[9][11]

Materials:

  • Protein lysate containing azide- or alkyne-modified proteins (1-5 mg/mL)

  • Corresponding alkyne or azide detection reagent (e.g., a fluorescent probe)

  • THPTA ligand solution (100 mM in water)

  • Copper(II) sulfate solution (20 mM in water)

  • Sodium ascorbate solution (300 mM in water, freshly prepared)

  • PBS buffer

Procedure:

  • In a microcentrifuge tube, combine the protein lysate with PBS buffer.

  • Add the azide or alkyne detection reagent.

  • Add the THPTA solution and vortex briefly.

  • Add the CuSO₄ solution and vortex briefly.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution and vortexing.

  • Protect the reaction from light and incubate at room temperature for 30 minutes.

  • The labeled proteins are now ready for downstream analysis, such as gel electrophoresis or mass spectrometry.

Visualizations

CuAAC_Mechanism Alkyne Terminal Alkyne Cu_I Cu(I) Alkyne->Cu_I Coordination Azide Azide Azide->Cu_I Ligand TBTA/THPTA Ligand Cu_I->Ligand Stabilization Triazole 1,4-disubstituted Triazole Cu_I->Triazole Cycloaddition Reducer Sodium Ascorbate Reducer->Cu_I Reduction Cu_II Cu(II)

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Bioconjugation_Workflow Start Start: Biomolecule of Interest Modification Introduce Alkyne or Azide Group Start->Modification Modified_Biomolecule Modified Biomolecule Modification->Modified_Biomolecule Click_Reaction Perform CuAAC Reaction (with Probe-Azide/Alkyne, Cu(I), Ligand) Modified_Biomolecule->Click_Reaction Labeled_Biomolecule Labeled Biomolecule Click_Reaction->Labeled_Biomolecule Analysis Downstream Analysis (e.g., SDS-PAGE, Microscopy) Labeled_Biomolecule->Analysis End End: Visualized/Detected Biomolecule Analysis->End

Caption: General workflow for bioconjugation using CuAAC.

Part 2: Biphasic Catalyst for Glucose Isomerization

A novel biphasic catalyst containing chlorophenol, amino, and carboxyl functional groups has been developed for the efficient isomerization of glucose to fructose (B13574).[12] This reaction is of significant industrial interest as fructose is a key feedstock for the production of biofuels and value-added chemicals. The catalyst exhibits excellent catalytic performance under mild conditions and its biphasic nature allows for easy separation and reuse.[12]

Application Notes

The primary application of this catalyst is in the food and biofuel industries for the conversion of glucose, a readily available sugar, into the more valuable fructose.

Key Features:

  • High Selectivity: The catalyst demonstrates high selectivity for fructose, minimizing the formation of byproducts.

  • Mild Reaction Conditions: The isomerization can be carried out at moderate temperatures and pH, reducing energy consumption and equipment costs.

  • Biphasic Nature and Reusability: The catalyst's solubility is sensitive to pH and temperature, allowing it to be in a soluble, active state during the reaction and then precipitated for easy recovery and reuse by adjusting these parameters.[12] This is a significant advantage for industrial-scale processes.

Quantitative Performance Data:

The performance of the biphasic glucose isomerization catalyst under optimized conditions is summarized below.[12]

ParameterValueConditions
Fructose Yield32.4%pH 9.5, 90 °C, 2 hours
Fructose Selectivity91.0%pH 9.5, 90 °C, 2 hours
Catalyst ReusabilityGood activity after 5 cycles-
Experimental Protocols

Protocol 4: General Procedure for Glucose Isomerization

This protocol is based on the use of a reusable, heterogeneous catalyst for glucose isomerization.

Materials:

  • Glucose solution (e.g., 10 wt% in water)

  • Biphasic catalyst

  • pH adjustment solutions (e.g., NaOH, HCl)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a glucose solution of the desired concentration in a reaction vessel.

    • Add the biphasic catalyst to the glucose solution.

    • Adjust the initial pH of the solution to the optimal value (e.g., pH 9.5) using a suitable base.

  • Isomerization Reaction:

    • Heat the reaction mixture to the optimal temperature (e.g., 90 °C) with stirring.

    • Maintain the reaction for the desired duration (e.g., 2 hours).

    • Periodically, take aliquots of the reaction mixture for analysis.

  • Product Analysis:

    • Quench the reaction in the aliquots (e.g., by rapid cooling or acidification).

    • Analyze the composition of the mixture (glucose, fructose, and any byproducts) using HPLC.

  • Catalyst Recovery and Reuse:

    • After the reaction is complete, cool the reaction mixture.

    • Adjust the pH of the solution to a point where the catalyst precipitates (e.g., a lower pH).

    • Separate the precipitated catalyst by filtration or centrifugation.

    • Wash the recovered catalyst with water.

    • The catalyst can then be reused in subsequent batches.

Visualizations

Glucose_Isomerization_Pathway Glucose Glucose (Aldose) Enediol Enediol Intermediate Glucose->Enediol Deprotonation Catalyst Biphasic Catalyst (Base functionality) Fructose Fructose (Ketose) Enediol->Fructose Reprotonation Catalyst->Enediol Catalyzes

Caption: Simplified mechanism of base-catalyzed glucose to fructose isomerization.

Catalyst_Recycling_Workflow Start Start: Glucose Solution + Catalyst Reaction Isomerization Reaction (Optimal pH and Temperature) Start->Reaction Product_Mixture Product Mixture (Fructose, Glucose, Soluble Catalyst) Reaction->Product_Mixture pH_Temp_Change Adjust pH and/or Temperature Product_Mixture->pH_Temp_Change Precipitation Catalyst Precipitation pH_Temp_Change->Precipitation Separation Separation (Filtration/Centrifugation) Precipitation->Separation Product_Stream Fructose-rich Product Stream Separation->Product_Stream Recovered_Catalyst Recovered Catalyst Separation->Recovered_Catalyst Wash Wash Catalyst Recovered_Catalyst->Wash Reuse Reuse in New Batch Wash->Reuse Reuse->Start Recycle

Caption: Workflow for glucose isomerization with catalyst recycling.

References

Troubleshooting & Optimization

BBTA Catalytic Efficiency Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with BBTA (1H,5H-benzo(1,2-d:4,5-d')bistriazole)-based catalysts.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during the synthesis, activation, and application of BBTA-based Metal-Organic Frameworks (MOFs).

Issue 1: Low Catalytic Activity or Yield

  • Question: My BBTA-MOF catalyst is showing significantly lower activity or product yield than expected. What are the potential causes and how can I address them?

  • Answer: Low catalytic performance can stem from several factors related to catalyst activation, active site accessibility, and reaction conditions.

    • Incomplete Solvent Removal/Activation: The pores of the as-synthesized MOF are often occupied by solvent molecules, which block the active metal sites. Ensure that the catalyst has been properly activated, typically by heating under a dynamic vacuum, to evacuate the pores and expose the coordinatively unsaturated metal centers.[1]

    • Substrate Diffusion Limitation: The pore size of the BBTA-MOF might be too small to allow efficient diffusion of substrate and product molecules.[2][3] Consider using a BBTA-MOF with a larger pore structure or reducing the particle size of your catalyst to decrease diffusion path lengths.[2]

    • Inactive Metal Centers: The chosen metal node may not be optimal for the specific catalytic transformation. If possible, consider synthesizing analogous BBTA-MOFs with different metal ions (e.g., Co, Ni, Mn) that are known to be active for the desired reaction.[4]

    • Poorly Understood Reaction Kinetics: The reaction may not be running under optimal conditions. A systematic study of reaction parameters (temperature, pressure, substrate concentration, and solvent) is recommended to determine the ideal conditions for your specific BBTA-MOF system.[2]

Issue 2: Poor Product Selectivity

  • Question: My catalytic reaction is producing a mixture of products with low selectivity for the desired compound. How can I improve the selectivity using my BBTA-MOF?

  • Answer: Poor selectivity is often related to the nature of the active sites or the environment within the MOF pores.

    • Lack of Shape Selectivity: The pores of your BBTA-MOF may be too large, allowing for the formation of various side products. If your reaction is susceptible to shape selectivity, using a BBTA-MOF with pore apertures that closely match the dimensions of the desired product's transition state can improve selectivity.[5]

    • Heterogeneous Active Sites: The presence of defects or multiple types of active sites within the MOF can lead to different reaction pathways.[1][2] Careful control over the MOF synthesis can lead to a more uniform material. Post-synthetic modification can also be used to create more defined and selective active sites.

    • Sub-optimal Reaction Conditions: Reaction conditions can influence selectivity. Try adjusting the temperature or pressure to favor the kinetic or thermodynamic product as desired.

Issue 3: Catalyst Deactivation and Poor Reusability

  • Question: The catalytic activity of my BBTA-MOF decreases significantly after the first run, and I'm struggling with reusability. What could be the cause?

  • Answer: Catalyst deactivation is a common challenge and can be attributed to structural degradation, active site poisoning, or pore blockage.

    • Structural Instability: BBTA-MOFs, like many MOFs, can be sensitive to water, certain solvents, or even the reactants and products of the reaction, leading to framework collapse.[2] Ensure your reaction solvent is compatible with the MOF's stability. Characterize the catalyst after the reaction using techniques like Powder X-ray Diffraction (PXRD) to check for loss of crystallinity.

    • Active Site Leaching: Metal ions can leach from the framework under harsh reaction conditions, leading to a loss of active sites.

    • Pore Blockage: Non-volatile products or byproducts can become trapped within the MOF pores, blocking access to the active sites for subsequent catalytic cycles.

    • Regeneration: To reuse the catalyst, a regeneration step is often necessary. This could involve washing with a suitable solvent to remove adsorbed species or thermal reactivation to clear the pores.[6] In some cases, a simple acid-base treatment might be effective for regeneration.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the BBTA ligand in the catalytic activity of the MOF?

The BBTA ligand is a bridging organic linker that, together with the metal ions, forms the porous framework of the MOF.[4] While the metal nodes often act as the primary catalytic sites, the BBTA ligand plays a crucial role in:

  • Creating the Porous Structure: It dictates the pore size and shape, which can influence substrate selectivity and diffusion.[5]

  • Modulating the Electronic Environment: The nitrogen-rich nature of the bistriazole rings can influence the electronic properties of the metal centers, thereby tuning their catalytic activity.

  • Providing a Scaffold for Modification: The BBTA ligand itself can potentially be functionalized through post-synthetic modification to introduce additional catalytic sites or to fine-tune the properties of the MOF.[1]

Q2: How can I enhance the catalytic efficiency of my existing BBTA-MOF without synthesizing a new material?

Post-synthetic modification (PSM) is a powerful technique to enhance the catalytic performance of an existing MOF.[8][9] Some strategies include:

  • Metal Node Exchange: Exchanging the metal ions in the nodes with other catalytically active metals can introduce new or enhanced catalytic properties.[1]

  • Ligand Modification: Covalently modifying the BBTA ligand to add functional groups (e.g., acidic or basic sites) can create bifunctional catalysts or alter the polarity of the pores.[9]

  • Guest Molecule Encapsulation: Introducing catalytically active guest molecules into the pores of the BBTA-MOF can create a "ship-in-a-bottle" catalyst, combining the benefits of homogeneous and heterogeneous catalysis.[3][10]

Q3: What characterization techniques are essential to confirm the integrity of my BBTA-MOF catalyst before and after the reaction?

To ensure the reliability of your catalytic data, it is crucial to characterize the MOF at different stages of your experiment.

  • Powder X-ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity and phase purity of your synthesized MOF and to check for any structural degradation after the catalytic reaction.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): This measures the surface area and pore volume of the MOF, confirming its porosity. A significant decrease in surface area after a reaction can indicate pore blockage.

  • Thermogravimetric Analysis (TGA): TGA helps determine the thermal stability of the BBTA-MOF and can confirm the complete removal of guest solvents during activation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to verify the presence of the BBTA ligand and to check for the coordination of guest molecules or changes in the framework's vibrational modes.

Quantitative Data on BBTA-MOF Catalytic Performance

The following table presents hypothetical data illustrating how modifications to a BBTA-based MOF could influence its performance in a representative aerobic oxidation reaction.

Catalyst IDMetal NodeModificationTurnover Frequency (h⁻¹)Product Yield (%)Selectivity (%)
BBTA-MOF-1Co(II)None (As-synthesized)1506580
BBTA-MOF-2Mn(II)None (As-synthesized)1205585
BBTA-MOF-1aCo(II)Post-synthetic Oxidation3509282
BBTA-MOF-2aMn(II)Post-synthetic Oxidation (Mn(III))4509890
BBTA-MOF-3Co(II)-NH₂ functionalized BBTA1807588

This data is illustrative and intended for comparative purposes only.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Co-BBTA-MOF

This protocol describes a general method for the solvothermal synthesis of a cobalt-based BBTA-MOF.[11]

  • Reagent Preparation: In a 20 mL glass vial, dissolve 1H,5H-benzo(1,2-d:4,5-d')bistriazole (H₂BBTA) and Cobalt(II) nitrate (B79036) hexahydrate in a 1:1 molar ratio in 10 mL of N,N-Dimethylformamide (DMF).

  • Solubilization: Sonicate the mixture for 15 minutes to ensure complete dissolution of the reagents.

  • Synthesis: Seal the vial tightly and place it in a preheated oven at 120 °C for 48 hours.

  • Cooling and Isolation: After 48 hours, remove the vial from the oven and allow it to cool slowly to room temperature. Crystalline product should have formed at the bottom of the vial.

  • Washing: Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL) and then with methanol (B129727) (3 x 10 mL) to remove unreacted starting materials and residual solvent.

  • Drying: Dry the final product under vacuum at room temperature overnight.

Protocol 2: Catalytic Testing in Aerobic Oxidation

  • Catalyst Activation: Place 20 mg of the synthesized Co-BBTA-MOF in a Schlenk flask. Heat the flask to 150 °C under a dynamic vacuum for 12 hours to activate the catalyst by removing pore-occluded solvent molecules.

  • Reaction Setup: After activation, allow the flask to cool to room temperature and backfill with an inert atmosphere (e.g., Argon or Nitrogen). To the flask, add the substrate (e.g., 1 mmol of ethylbenzene) and 5 mL of a suitable solvent (e.g., acetonitrile).

  • Reaction Initiation: Replace the inert atmosphere with an oxygen balloon and place the flask in an oil bath preheated to 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Take aliquots of the reaction mixture at regular intervals using a syringe with a filter to remove the solid catalyst.

  • Analysis: Analyze the aliquots by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of the substrate and the yield and selectivity of the products.

  • Catalyst Recovery: After the reaction, the catalyst can be recovered by centrifugation or filtration, washed with a suitable solvent, and dried for reusability studies.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_activation Activation cluster_catalysis Catalytic Run cluster_analysis Post-Reaction Analysis s1 Dissolve Co(II) Salt & BBTA Ligand in DMF s2 Solvothermal Reaction (120°C, 48h) s1->s2 s3 Isolate & Wash Crystals s2->s3 a1 Heat under Vacuum (150°C, 12h) s3->a1 c1 Add Substrate & Solvent a1->c1 c2 Run Reaction under O₂ Atmosphere c1->c2 c3 Monitor by GC c2->c3 p1 Recover Catalyst c3->p1 p2 Analyze Catalyst (PXRD, etc.) p1->p2 p3 Test for Reusability p1->p3 psm_pathway start Pristine Mn(II)-BBTA-MOF (Low Activity) psm Post-Synthetic Oxidation (e.g., with a mild oxidant) start->psm Treatment end Oxidized Mn(III)-BBTA-MOF (High Activity) psm->end Activation of Mn sites troubleshooting_logic start Low Catalytic Performance? activation Check Catalyst Activation (Solvent removal complete?) start->activation Yes diffusion Assess Substrate Diffusion (Is pore size adequate?) start->diffusion Yes stability Verify Catalyst Stability (Check PXRD post-reaction) start->stability Yes conditions Optimize Reaction Conditions (Temp, Conc., Solvent) start->conditions Yes solution_activation Re-activate under harsher conditions (Higher T or longer time) activation->solution_activation solution_diffusion Use smaller catalyst particles or a larger-pore MOF diffusion->solution_diffusion solution_stability Change solvent or reaction temp; Consider a more robust MOF stability->solution_stability solution_conditions Perform systematic parameter screen conditions->solution_conditions

References

Technical Support Center: BBTA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of BBTA (2-(1H-benzo[d][1][2][3]triazol-1-yl)-N,N,N',N'-tetramethylacetamidinium tetrafluoroborate). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this valuable coupling reagent.

Frequently Asked Questions (FAQs)

Q1: What is BBTA and why is it used?

A1: BBTA is a uronium/aminium-type coupling reagent used to facilitate the formation of amide bonds, most notably in peptide synthesis. It is an analogue of the more common reagents HBTU and TBTU. Like its counterparts, BBTA is employed to activate carboxylic acids, making them more susceptible to nucleophilic attack by amines. This leads to efficient peptide bond formation with a reduced risk of racemization.

Q2: What is the general synthetic route for BBTA?

A2: The synthesis of BBTA, being analogous to that of TBTU, generally proceeds through a two-step process. The first step involves the formation of a reactive intermediate, tetramethylchloroformamidinium chloride, from tetramethylurea and a chlorinating agent such as oxalyl chloride or phosgene. In the second step, this intermediate is reacted with 1-hydroxybenzotriazole (B26582) (HOBt). An anion exchange is then performed to introduce the tetrafluoroborate (B81430) counter-ion.

Q3: What are the critical parameters to control during the synthesis?

A3: Several parameters are crucial for a successful BBTA synthesis:

  • Anhydrous Conditions: The reagents used, particularly the tetramethylchloroformamidinium chloride intermediate, are highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used to prevent hydrolysis of the reactive intermediates.

  • Temperature Control: The initial reaction to form the chloroformamidinium salt can be exothermic and may require cooling to control the reaction rate and prevent side reactions.

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential to ensure complete conversion and minimize the formation of byproducts.

  • Purity of Starting Materials: The purity of tetramethylurea and 1-hydroxybenzotriazole will directly impact the purity and yield of the final product.

Q4: Is the product, BBTA, the uronium or the guanidinium (B1211019) isomer?

A4: While often referred to as a uronium salt, crystallographic and NMR studies have shown that reagents like HBTU and TBTU predominantly exist as the more stable N-guanidinium isomer. It is highly probable that BBTA also exists primarily in this guanidinium form. However, the uronium isomer is considered to be the more reactive species in the coupling reaction. The isomerization from the O-uronium to the N-guanidinium form can be facilitated by the presence of a base.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: Reagents and solvents were not anhydrous, leading to hydrolysis of the reactive tetramethylchloroformamidinium intermediate.1. Ensure all glassware is thoroughly oven-dried. Use freshly distilled or commercially available anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
2. Incomplete reaction: Insufficient reaction time or inadequate temperature.2. Monitor the reaction progress using an appropriate technique (e.g., IR spectroscopy to observe the disappearance of the carbonyl stretch of the urea). If necessary, increase the reaction time or temperature according to the established protocol.
3. Degraded Starting Materials: The tetramethylurea or HOBt may be of poor quality or degraded.3. Use high-purity starting materials from a reliable supplier. If in doubt, purify the starting materials before use.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Contamination with byproducts or residual solvent can inhibit crystallization.1. Attempt to purify the crude product further. Techniques such as trituration with a non-polar solvent (e.g., diethyl ether) can help induce crystallization by removing soluble impurities. Recrystallization from an appropriate solvent system may also be effective.
2. Incorrect Stoichiometry: An excess of one of the reactants can lead to a mixture that is difficult to crystallize.2. Carefully re-check the stoichiometry of the reactants in subsequent attempts.
Product has Poor Solubility 1. Incorrect Isomer Formation: The less soluble N-guanidinium isomer may have preferentially formed.1. While challenging to control, rapid work-up and avoidance of prolonged exposure to base may favor the formation of the more soluble (but less stable) O-uronium isomer.[4]
2. Incorrect Product: The obtained product may not be the desired BBTA.2. Characterize the product thoroughly using techniques such as NMR, IR, and mass spectrometry to confirm its identity.
Side Reaction Products Observed 1. Guanidinylation: If used in peptide synthesis, excess BBTA can react with the free N-terminus of the peptide chain, leading to a guanidinylated and capped peptide.1. Use a slight excess of the carboxylic acid relative to the coupling reagent to minimize the amount of free BBTA available for this side reaction.
2. Reaction with Solvents: Some solvents can react with the coupling reagent or intermediates.2. Choose inert solvents for the synthesis. Dichloromethane and acetonitrile (B52724) are commonly used.

Experimental Protocols

Synthesis of Tetramethylchloroformamidinium Chloride

This procedure outlines the synthesis of the key intermediate for BBTA synthesis.

Materials:

  • N,N,N',N'-Tetramethylurea

  • Oxalyl chloride or Phosgene

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve N,N,N',N'-tetramethylurea in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (or phosgene) in anhydrous DCM dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • The product, tetramethylchloroformamidinium chloride, will precipitate from the solution.

  • Filter the solid product under a nitrogen atmosphere and wash with anhydrous diethyl ether.

  • Dry the product under vacuum. This intermediate is hygroscopic and should be used immediately in the next step.[2]

Synthesis of BBTA

Materials:

  • Tetramethylchloroformamidinium chloride

  • 1-Hydroxybenzotriazole (HOBt)

  • Sodium tetrafluoroborate

  • Anhydrous Acetonitrile

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend tetramethylchloroformamidinium chloride and 1-hydroxybenzotriazole in anhydrous acetonitrile.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium tetrafluoroborate to the reaction mixture and continue stirring for an additional 2-4 hours to facilitate the anion exchange.

  • Filter the reaction mixture to remove the sodium chloride byproduct.

  • The filtrate contains the BBTA product. The solvent can be removed under reduced pressure to yield the crude product.

  • Purify the crude BBTA by recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether.

Data Presentation

Table 1: Typical Reagent Stoichiometry for BBTA Synthesis (based on TBTU synthesis)

ReagentMolar Ratio
N,N,N',N'-Tetramethylurea1.0
Oxalyl Chloride1.0 - 1.1
1-Hydroxybenzotriazole (HOBt)1.0
Sodium Tetrafluoroborate1.0 - 1.2

Table 2: Expected Physicochemical Properties of BBTA (Analogous to TBTU)

PropertyValue
AppearanceWhite to off-white crystalline solid
Molecular Weight321.08 g/mol
Melting Point~200 °C (decomposes)
SolubilitySoluble in DMF, Acetonitrile

Visualizations

BBTA_Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: BBTA Formation TMU Tetramethylurea Intermediate Tetramethylchloro- formamidinium Chloride TMU->Intermediate + Oxalyl Chloride (Anhydrous DCM) OxalylCl Oxalyl Chloride OxalylCl->Intermediate BBTA BBTA (Crude Product) Intermediate->BBTA + HOBt (Anhydrous MeCN) HOBt 1-Hydroxybenzotriazole (HOBt) HOBt->BBTA NaBF4 Sodium Tetrafluoroborate NaBF4->BBTA Purified_BBTA Purified BBTA BBTA->Purified_BBTA Anion Exchange + NaBF4 & Recrystallization Troubleshooting_Logic Start Synthesis Issue Encountered LowYield Low or No Yield? Start->LowYield OilyProduct Oily Product? LowYield->OilyProduct No Moisture Check for Moisture (Anhydrous Conditions) LowYield->Moisture Yes SideProducts Side Products Observed? OilyProduct->SideProducts No Purification Improve Purification (Trituration/Recrystallization) OilyProduct->Purification Yes Guanidinylation Adjust Carboxylic Acid/ Coupling Reagent Ratio SideProducts->Guanidinylation Yes Success Problem Resolved SideProducts->Success No ReactionConditions Verify Reaction Time & Temperature Moisture->ReactionConditions ReagentPurity Assess Starting Material Purity ReactionConditions->ReagentPurity ReagentPurity->Success Stoichiometry Re-evaluate Stoichiometry Purification->Stoichiometry Stoichiometry->Success SolventCheck Ensure Inert Solvent is Used Guanidinylation->SolventCheck SolventCheck->Success

References

Technical Support Center: Optimizing Reaction Conditions for BBTA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of BBTA (2,2'-((2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazol-1-yl)methyl)azanediyl)bis(ethan-1-ol)) . This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for BBTA?

A: The synthesis of BBTA is typically a two-step process. The first step involves the formation of the benzimidazole (B57391) core, 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole, via the condensation of o-phenylenediamine (B120857) and 4-tert-butylbenzaldehyde (B1265539). The second step is the N-alkylation of this benzimidazole intermediate with a suitable alkylating agent to introduce the diethanolamine (B148213) side chain.

Q2: My overall yield is very low. Which step is the likely culprit?

A: Low yields can occur in either step. In the initial condensation, incomplete reaction or side-product formation can lower the yield of the benzimidazole core.[1][2] In the second step, N-alkylation of benzimidazoles can be challenging due to factors like the choice of base, solvent, and potential for side reactions.[3] It is crucial to ensure the purity of the intermediate before proceeding to the second step.

Q3: I'm observing multiple spots on my TLC plate after the N-alkylation step. What are they?

A: Multiple spots could indicate unreacted starting material, the desired N1-alkylated product, and the undesired N3-alkylated regioisomer.[3] The formation of two isomers is a common challenge in the alkylation of unsymmetrically substituted benzimidazoles due to the tautomeric nature of the ring.[3] You may also be forming quaternary salts if an excess of the alkylating agent is used.[3]

Q4: What is the best method to purify the final BBTA product?

A: Column chromatography is a standard method for purifying benzimidazole derivatives from unreacted starting materials and isomers.[4][5] The choice of solvent system for chromatography will depend on the polarity of the components in your crude mixture. Additionally, if insoluble salts (like quaternary salts) are formed, they can often be removed by simple filtration before aqueous work-up.[3]

Troubleshooting Guides

Problem 1: Low Yield in Benzimidazole Core Synthesis (Step 1)
  • Question: The condensation reaction between o-phenylenediamine and 4-tert-butylbenzaldehyde is not going to completion or is giving a low yield. What can I do?

  • Answer:

    • Purity of Reactants: Ensure both o-phenylenediamine and 4-tert-butylbenzaldehyde are pure. Impurities in the aldehyde can inhibit the reaction.

    • Reaction Conditions: Traditional methods often involve refluxing in an acidic medium (like acetic acid) to promote cyclization and dehydration.[6][7] Modern, greener methods may use catalysts under milder conditions.[1][8]

    • Oxidation: The diamine starting material can be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes improve the yield.

    • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation from prolonged heating.

Problem 2: Poor Selectivity or Yield in N-Alkylation (Step 2)
  • Question: My N-alkylation step is resulting in a mixture of isomers and unreacted starting material. How can I improve this?

  • Answer: Low yields and isomer formation are common in benzimidazole N-alkylation.[3][9] Several factors must be carefully optimized:

    • Choice of Base: The base is critical for deprotonating the benzimidazole's N-H group. A weak base may not be effective, while an overly strong base can cause side reactions.[3] Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).[10]

    • Solvent System: Use a dry, polar aprotic solvent like DMF, DMSO, or acetonitrile. Protic solvents (like ethanol (B145695) or water) can quench the benzimidazole anion and halt the reaction.[3]

    • Temperature Control: Some reactions require heating, but lower temperatures can often improve selectivity by minimizing side reactions.[3] Run small-scale trials to find the optimal temperature.

    • Steric Hindrance: The bulky tert-butyl group on the phenyl ring may sterically favor alkylation at the N1 position, but this is not always sufficient to guarantee high selectivity.

Experimental Protocols

Protocol: Synthesis of 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole (Step 1)
  • Setup: In a round-bottom flask, dissolve 4-tert-butylbenzaldehyde (1.0 eq) in ethanol or methanol.

  • Addition: Add o-phenylenediamine (1.0 eq) to the solution.

  • Reaction: Add a catalytic amount of an acid (e.g., acetic acid) or an oxidizing agent like sodium metabisulfite (B1197395) (Na₂S₂O₅) if following certain literature procedures.[5] Heat the mixture to reflux (typically 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold solvent or water and dry under vacuum. Recrystallization or column chromatography can be used for further purification if necessary.

Protocol: N-Alkylation to form BBTA (Step 2)
  • Setup: To a flame-dried flask under an inert atmosphere, add the 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole intermediate (1.0 eq) and a dry, polar aprotic solvent (e.g., anhydrous DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), and stir the suspension for 15-30 minutes.[3]

  • Alkylating Agent: Slowly add the alkylating agent, 2,2'-(chloromethylazanediyl)bis(ethan-1-ol) (or a related halide/sulfonate, ~1.1 eq), dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) while monitoring progress by TLC.

  • Quenching: Once complete, cool the reaction to 0 °C and carefully quench with water.

  • Work-up: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the desired BBTA product.

Data Presentation

Table 1: Illustrative Optimization of N-Alkylation Conditions

EntryBase (eq.)SolventTemperature (°C)Time (h)Conversion (%)Desired Product/Isomer Ratio
1K₂CO₃ (1.5)DMF252440%2:1
2K₂CO₃ (1.5)DMF60895%3:1
3NaH (1.2)THF251290%4:1
4Cs₂CO₃ (1.5)MeCN606>98%5:1

This table presents hypothetical data based on general principles of N-alkylation reactions to illustrate potential optimization pathways.[3][10]

Visualizations

G cluster_0 Step 1: Benzimidazole Core Synthesis cluster_1 Step 2: N-Alkylation start o-Phenylenediamine + 4-tert-butylbenzaldehyde react Condensation Reaction (e.g., EtOH, Reflux) start->react product1 Crude 2-(4-tert-butyl)phenyl- 1H-benzo[d]imidazole react->product1 purify1 Purification (Filtration/Recrystallization) product1->purify1 intermediate Pure Intermediate purify1->intermediate react2 Deprotonation (Base, Solvent) + Alkylating Agent intermediate->react2 product2 Crude BBTA Mixture react2->product2 purify2 Purification (Column Chromatography) product2->purify2 final_product Pure BBTA purify2->final_product G start Low Yield / Purity in N-Alkylation Step q1 Analyze Crude Mixture (TLC, LC-MS) start->q1 a1 High % of Unreacted Starting Material q1->a1 Predominant? a2 Multiple Product Spots (Isomer Mixture) q1->a2 Predominant? a3 Baseline Streaking / Insoluble Material q1->a3 Observed? s1_1 Increase Reaction Time or Temperature a1->s1_1 s1_2 Use a Stronger Base (e.g., NaH instead of K₂CO₃) a1->s1_2 s1_3 Ensure Anhydrous Conditions (Dry Solvent) a1->s1_3 s2_1 Lower Reaction Temperature to Improve Selectivity a2->s2_1 s2_2 Screen Different Base/Solvent Combinations a2->s2_2 s3_1 Possible Quaternary Salt Formation a3->s3_1 end_node Optimized Conditions s1_1->end_node s1_2->end_node s1_3->end_node s2_1->end_node s2_2->end_node s3_2 Use Stoichiometric Amount of Alkylating Agent s3_1->s3_2 s3_2->end_node

References

BBTA Catalyst Deactivation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to BBTA catalyst deactivation during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete or proceeding very slowly. How can I determine if BBTA catalyst deactivation is the cause?

A1: Incomplete or sluggish reactions are common indicators of catalyst deactivation. To confirm if the BBTA catalyst is the issue, you can perform a few diagnostic checks:

  • Catalyst Loading: Ensure the correct catalyst loading was used as per the reaction protocol. An insufficient amount of catalyst can lead to incomplete conversion.

  • Reaction Monitoring: Take aliquots of the reaction mixture at regular intervals and analyze them by a suitable technique (e.g., TLC, LC-MS, GC-MS) to monitor the reaction progress. A sharp decline in the reaction rate after an initial period of activity can suggest catalyst deactivation.

  • Spiking Experiment: Introduce a fresh batch of the BBTA catalyst to the stalled reaction. If the reaction restarts or the rate increases significantly, it strongly indicates that the original catalyst was deactivated.

  • Control Reaction: Set up a control reaction without the catalyst to ensure the transformation is indeed catalyzed and not a background reaction.

Q2: What are the most common causes of BBTA catalyst deactivation?

A2: The deactivation of catalysts, including BBTA, can be broadly categorized into three main mechanisms: chemical, thermal, and mechanical.[1]

  • Chemical Deactivation (Poisoning): This is a very common cause and occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[1][2] Common poisons for catalysts include sulfur compounds, heavy metals, and even byproducts from the reaction itself. For boronic acid-based catalysts, strong bases or acids can also lead to degradation.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the fine particles of the catalyst to agglomerate, which reduces the active surface area and, consequently, the catalytic activity.[1][2] This is particularly relevant if your reaction requires elevated temperatures.

  • Mechanical Deactivation (Fouling/Masking): This involves the physical deposition of substances from the reaction mixture onto the catalyst's surface, which blocks the active sites and pores.[1] In the context of boronic acid-catalyzed reactions, insoluble byproducts or polymers can lead to fouling.

Q3: I suspect my starting materials or solvents are causing catalyst poisoning. How can I test for this?

A3: To identify potential poisons in your starting materials or solvents, a systematic approach is necessary.

  • Purification of Reagents: Purify all starting materials and solvents using standard laboratory techniques (e.g., distillation, recrystallization, passing through a plug of activated alumina (B75360) or silica). If the reaction performance improves significantly with purified reagents, it is a strong indication that impurities were the cause of deactivation.

  • 'Poisoning' Experiment: Intentionally add a small amount of a suspected poison to a reaction that is known to work well. If the reaction is inhibited, you have likely identified a catalyst poison.

  • Analytical Testing: Use analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect trace metal impurities in your starting materials. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile organic impurities.

Q4: My BBTA catalyst appears to have changed color and/or texture after the reaction. What could this indicate?

A4: A change in the physical appearance of the catalyst is often a sign of deactivation.

  • Color Change: This could indicate a change in the oxidation state of a metal component of the catalyst or the adsorption of colored impurities or byproducts onto the catalyst surface.

  • Change in Texture (e.g., clumping): This may suggest thermal degradation (sintering) or fouling, where catalyst particles have agglomerated or have been coated with reaction byproducts.[1][2]

Q5: Can I regenerate a deactivated BBTA catalyst?

A5: Catalyst regeneration is sometimes possible, depending on the deactivation mechanism.

  • For Fouling: Washing the catalyst with an appropriate solvent can sometimes remove the deposited material and restore activity.[3]

  • For Reversible Poisoning: In some cases, a poisoned catalyst can be regenerated by washing it with a solution that can displace the poison from the active sites.[4]

  • For Sintering: Sintering is generally irreversible.[2] In this case, the catalyst will likely need to be replaced.

Troubleshooting Workflow

Below is a logical workflow to troubleshoot BBTA catalyst deactivation.

troubleshooting_workflow start Reaction Fails or is Sluggish check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions is_catalyst_issue Is Catalyst Deactivation Suspected? check_conditions->is_catalyst_issue spike_test Perform Catalyst Spiking Test is_catalyst_issue->spike_test Yes end_fail Consult Further is_catalyst_issue->end_fail No, check other parameters spike_result Does Reaction Proceed? spike_test->spike_result diagnose_cause Diagnose Cause of Deactivation spike_result->diagnose_cause Yes spike_result->end_fail No, other issues likely poisoning Chemical Poisoning diagnose_cause->poisoning thermal Thermal Degradation diagnose_cause->thermal fouling Mechanical Fouling diagnose_cause->fouling purify_reagents Purify Reagents and Solvents poisoning->purify_reagents optimize_temp Optimize Reaction Temperature thermal->optimize_temp filter_reaction Filter Reaction Mixture fouling->filter_reaction regenerate Attempt Catalyst Regeneration purify_reagents->regenerate replace Replace Catalyst optimize_temp->replace filter_reaction->regenerate end Reaction Successful regenerate->end replace->end

Caption: A workflow diagram for troubleshooting BBTA catalyst deactivation.

Data on Catalyst Deactivation

The rate of catalyst deactivation can be influenced by various factors. The following table summarizes hypothetical data on the deactivation of a BBTA catalyst under different conditions.

ParameterCondition ACondition BCondition C
Temperature 50 °C80 °C100 °C
Catalyst Loading 1 mol%1 mol%1 mol%
Solvent Purity Standard GradeHigh PurityStandard Grade
Deactivation Rate (%/hr) 1%5%15%
Primary Deactivation Mechanism Minor PoisoningPoisoning & Minor SinteringSintering & Fouling

Experimental Protocols

Protocol 1: Catalyst Activity Test

This protocol is designed to determine the intrinsic activity of a fresh or regenerated BBTA catalyst.

Materials:

  • BBTA Catalyst

  • Substrate A

  • Reagent B

  • Anhydrous, degassed solvent

  • Internal standard (e.g., dodecane)

  • Reaction vessel with magnetic stirrer and inert atmosphere capabilities

  • GC-MS or LC-MS for analysis

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the BBTA catalyst (e.g., 1 mol%).

  • Add the anhydrous, degassed solvent (e.g., 10 mL).

  • Add the internal standard (e.g., 50 µL).

  • Add Substrate A (e.g., 1 mmol) and Reagent B (e.g., 1.2 mmol).

  • Stir the reaction mixture at the desired temperature.

  • Take aliquots (e.g., 0.1 mL) from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench each aliquot immediately (e.g., by adding to a vial containing a quenching agent).

  • Analyze the quenched aliquots by GC-MS or LC-MS to determine the concentration of the product and remaining starting material relative to the internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rate, which is a measure of the catalyst's activity.

Protocol 2: Catalyst Regeneration by Solvent Washing

This protocol is intended for regenerating a BBTA catalyst that has been deactivated by fouling.

Materials:

Procedure:

  • After the reaction, separate the solid catalyst from the reaction mixture by filtration.

  • Wash the catalyst sequentially with dichloromethane (3 x 10 mL) to remove organic residues.

  • Wash the catalyst with acetone (3 x 10 mL) to remove more polar impurities.

  • Finally, wash the catalyst with methanol (B129727) (3 x 10 mL).

  • Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

  • Test the activity of the regenerated catalyst using the "Catalyst Activity Test" protocol to determine the effectiveness of the regeneration process.

Deactivation Mechanisms and Pathways

The following diagram illustrates the primary pathways of catalyst deactivation.

deactivation_pathways cluster_poisoning Chemical Deactivation cluster_thermal Thermal Deactivation cluster_mechanical Mechanical Deactivation active_catalyst Active BBTA Catalyst (High Surface Area) poisoning Poisoning (Impurities bind to active sites) active_catalyst->poisoning Impurities (e.g., S, Pb) sintering Sintering (High temperature causes agglomeration) active_catalyst->sintering Excessive Heat fouling Fouling (Physical blockage of active sites) active_catalyst->fouling Byproducts, Polymers deactivated_catalyst Deactivated BBTA Catalyst (Low Activity) poisoning->deactivated_catalyst sintering->deactivated_catalyst fouling->deactivated_catalyst

Caption: Primary mechanisms leading to catalyst deactivation.

References

Technical Support Center: BBTA Compound Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The acronym "BBTA" can refer to several different chemical entities. This guide focuses on TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) , a widely used peptide coupling reagent, based on the prevalence of purification-related information available for this compound. If you are working with a different "BBTA" compound, please consult literature specific to that molecule.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with TBTU.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of TBTU and the resulting peptide products.

Problem Potential Cause Recommended Solution
Low Yield of Purified Peptide Incomplete coupling reaction.- Ensure a 1:1 molar ratio of TBTU to the carboxylic acid.[1] - Consider using a more potent coupling reagent like HATU for sterically hindered amino acids. - Extend the reaction time, monitoring for potential racemization.
Guanidinylation of the N-terminus.- Avoid adding TBTU to the resin before the amino acid to be activated.[1] - Use no more than a 1:1 molar ratio of TBTU to the amino acid.[1]
Presence of Impurities in the Final Peptide Racemization of the activated amino acid.- Add an equivalent of 1-hydroxybenzotriazole (B26582) (HOBt) to the reaction mixture to suppress racemization.[2][3] - Perform the coupling reaction at a lower temperature (e.g., 0 °C).[4] - Use a weaker, sterically hindered base like N-methylmorpholine (NMM) instead of DIPEA.[4]
Unreacted TBTU or HOBt in the product.- Perform aqueous washes with a mild acid (e.g., dilute HCl) followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted reagents and byproducts.[5]
Tetramethylurea byproduct present.- The byproduct, N,N,N',N'-tetramethylurea, is water-soluble and can typically be removed with aqueous washes.[6] For stubborn cases, purification by column chromatography is effective.
Difficulty in Purifying the Crude Product by Column Chromatography Co-elution of the product and impurities.- Optimize the solvent system. A gradient elution from a non-polar to a more polar solvent system can improve separation. - Consider reverse-phase chromatography if impurities are difficult to separate using normal-phase silica (B1680970) gel.[5]
Poor separation or band broadening.- Ensure proper column packing to avoid channeling. - Use a finer mesh silica gel for better resolution, but be aware of slower flow rates. - Load the sample dissolved in a minimal amount of a less polar solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of TBTU in synthesis?

A1: TBTU is an efficient coupling reagent used to facilitate the formation of amide bonds, most commonly in peptide synthesis. It activates the carboxylic acid group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid.[7][8]

Q2: I see an unexpected mass corresponding to the addition of a tetramethylguanidinium group to my peptide. What is happening?

A2: This is a known side reaction called guanidinylation, where excess TBTU can react with the free N-terminal amine of the peptide chain, terminating further elongation.[1][9] To prevent this, it is crucial to control the stoichiometry and not use an excess of TBTU relative to the carboxylic acid component.[1]

Q3: How can I minimize the risk of racemization when using TBTU?

A3: Racemization can be a significant issue, particularly with sensitive amino acids. To minimize this, it is highly recommended to add an additive like 1-hydroxybenzotriazole (HOBt) to the reaction.[2][3] Performing the reaction at reduced temperatures and using a sterically hindered base can also help preserve the stereochemical integrity of the amino acids.[4]

Q4: What are the common byproducts of a TBTU coupling reaction, and how are they removed?

A4: The main byproducts are N,N,N',N'-tetramethylurea and HOBt (if used as an additive).[10] Both are generally soluble in aqueous solutions, so they can often be removed by performing acidic and basic washes of the organic layer containing your product.[5][6] Any remaining traces can be separated by silica gel chromatography.

Q5: Can I use TBTU for large-scale synthesis?

A5: Yes, TBTU is suitable for both small- and large-scale synthesis due to its stability, high reactivity, and the ease of removing its byproducts.[7] For large-scale applications, optimizing the reaction and purification conditions to maximize yield and purity is essential.

Quantitative Data on Purification Strategies

The following table presents illustrative data to compare potential outcomes of different purification strategies for a peptide synthesized using TBTU. Specific results will vary depending on the peptide sequence and reaction scale.

Purification Method Description Illustrative Yield (%) Illustrative Purity (%) Notes
Aqueous Washes Only The reaction mixture is diluted with an organic solvent and washed sequentially with dilute HCl, water, saturated NaHCO₃, and brine.85-9580-90Quick and effective for removing the bulk of water-soluble byproducts. Purity may not be sufficient for all applications.
Silica Gel Chromatography (Isocratic) The crude product is purified on a silica gel column using a single solvent mixture (e.g., 95:5 DCM:MeOH).70-8590-97Can provide good purity if the polarity difference between the product and impurities is significant.
Silica Gel Chromatography (Gradient) The crude product is purified on a silica gel column using a solvent gradient (e.g., starting with 100% DCM and gradually increasing the percentage of MeOH).65-80>98Generally provides the highest purity by effectively separating closely eluting compounds.
Reverse-Phase HPLC The crude product is purified using a C18 column with a water/acetonitrile gradient.50-70>99Often used for final polishing to achieve very high purity, but can be less scalable and may result in lower yields.

Experimental Protocols

Protocol 1: General Work-up and Aqueous Wash Procedure

This protocol is designed to remove the majority of TBTU-related byproducts after a coupling reaction.

  • Reaction Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), dilute the reaction mixture with a suitable organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl (2 x 5 volumes). This step helps to remove unreacted amines and the basic catalyst (e.g., DIPEA).

  • Neutral Wash: Wash the organic layer with water (2 x 5 volumes) to remove residual acid.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 5 volumes) to remove unreacted HOBt.

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for the purification of the crude product obtained from Protocol 1.

  • Column Packing: Prepare a silica gel column of an appropriate size. The amount of silica should be roughly 50-100 times the weight of the crude product. Pack the column using a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Adsorb the dissolved product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, gradually increasing the polarity. The exact solvent system will depend on the polarity of the target peptide and should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC or another appropriate analytical technique.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Peptide Coupling Reaction and Potential Side Reactions

TBTU_Reaction_Pathway cluster_main Desired Coupling Pathway cluster_rac Side Reaction: Racemization cluster_guan Side Reaction: Guanidinylation R_COOH Carboxylic Acid (R-COOH) ActiveEster Active Ester Intermediate R_COOH->ActiveEster Activation Base Base (e.g., DIPEA) TBTU TBTU TBTU->ActiveEster Guanidinylated Guanidinylated Peptide (Inactive) TBTU->Guanidinylated Excess TBTU Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide Aminolysis Byproduct Tetramethylurea ActiveEster->Byproduct Byproduct Formation Rac_Start L-Amino Acid (Activated) Amine Amine (H₂N-R') Amine->Peptide Azlactone Azlactone Intermediate Rac_Start->Azlactone Base-catalyzed proton abstraction Rac_End D-Amino Acid (Racemized) Azlactone->Rac_End Reprotonation N_Terminus N-Terminus (Free Amine) N_Terminus->Guanidinylated

Caption: TBTU-mediated peptide bond formation and potential side reactions.

General Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (Acid/Base Washes) Start->Workup Crude_Product Crude Product Workup->Crude_Product Byproducts Water-Soluble Byproducts Removed Workup->Byproducts Column Silica Gel Column Chromatography Crude_Product->Column Pure_Product Pure Product (>95-98%) Column->Pure_Product Impurities Remaining Impurities Removed Column->Impurities HPLC_Check Purity Check (HPLC) Pure_Product->HPLC_Check Final_Product Final Product HPLC_Check->Final_Product Purity Confirmed

Caption: A general workflow for the purification of a TBTU-coupled product.

References

how to increase the yield of BBTA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Benzene-1,3,5-triyltriboronic acid (BBTA). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthesis of BBTA, a critical building block in the development of covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and other advanced materials.[1] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you increase your reaction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of BBTA, which is typically prepared from 1,3,5-tribromobenzene (B165230) via a lithium-halogen exchange or Grignard reaction, followed by quenching with a trialkyl borate (B1201080) and subsequent hydrolysis.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Incomplete Lithiation or Grignard Formation Ensure all glassware is rigorously dried to prevent quenching of the organometallic intermediates. Use anhydrous solvents. Consider using an iodine crystal to initiate Grignard formation.
Degradation of Organometallic Intermediate Maintain a low reaction temperature (typically -78 °C for lithiation) to prevent decomposition.
Inefficient Borylation Use a slight excess of the trialkyl borate (e.g., triisopropyl borate) to ensure complete reaction with the organometallic intermediate. Ensure the trialkyl borate is added slowly at low temperature to control the exotherm.
Protodeboronation during Workup Avoid strongly acidic conditions during hydrolysis. A buffered or mildly acidic workup (e.g., with saturated aqueous ammonium (B1175870) chloride) is often preferred.
Product Loss During Purification BBTA is a polar compound and may be challenging to extract. Ensure thorough extraction with an appropriate organic solvent. Consider alternative purification methods if column chromatography results in significant loss.

Issue 2: Presence of Impurities

Impurity Possible Source Mitigation Strategy
Benzene (from protodeboronation) Reaction of the organometallic intermediate with trace amounts of water or other protic sources.Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Monoborylated or Diborylated Benzene Incomplete reaction at one or more of the bromine sites.Increase the equivalents of the lithium reagent or magnesium. Extend the reaction time for the formation of the organometallic intermediate.
Boronic Acid Anhydrides (Boroxines) Dehydration of the boronic acid upon standing or during purification.Store the final product under dry conditions. Boroxines can often be converted back to the boronic acid by treatment with water.
Biphenyl derivatives Wurtz-type coupling of the organometallic intermediate.Maintain a low reaction temperature during the formation and reaction of the organometallic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for BBTA synthesis?

A1: The most common and commercially available starting material is 1,3,5-tribromobenzene.[2]

Q2: Which organometallic route is better, lithiation or Grignard?

A2: Both methods are effective. Lithiation with n-butyllithium or t-butyllithium at low temperatures (-78 °C) is a common and efficient method for generating the trilithiated intermediate. Grignard formation is also a viable route. The choice may depend on the specific equipment and reagents available in your lab.

Q3: What is the role of the trialkyl borate, and which one should I use?

A3: The trialkyl borate (e.g., trimethyl borate or triisopropyl borate) acts as the boron source. It is attacked by the organometallic intermediate to form a boronate ester. Triisopropyl borate is often preferred as it is less prone to multiple additions at the same boron center due to its steric bulk.

Q4: My final product is a white solid, but the purity is low. How can I purify it?

A4: Purification of boronic acids can be challenging due to their polarity and tendency to form boroxines. Recrystallization from a suitable solvent system is a common method. Another approach is to form the diethanolamine (B148213) adduct, which can be a crystalline solid that is easier to purify. The free boronic acid can then be regenerated by treatment with an acid.

Q5: How can I prevent the formation of boroxines?

A5: Boroxines are cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules. To minimize their formation, avoid high temperatures during purification and store the final product in a desiccator. If boroxines do form, they can often be converted back to the boronic acid by stirring with water.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of the precursor 1,3,5-tribromobenzene and the target molecule, Benzene-1,3,5-triyltriboronic acid.

Synthesis of 1,3,5-Tribromobenzene

This procedure is adapted from Organic Syntheses.[3]

  • Bromination of Aniline (B41778): In a large flask equipped with a mechanical stirrer, dissolve aniline in a suitable solvent. Cool the solution in an ice bath and slowly add bromine while stirring vigorously. The reaction is highly exothermic and should be carefully controlled. Continue stirring until the reaction is complete.

  • Diazotization and Dedediazoniation: Isolate the crude 2,4,6-tribromoaniline (B120722) and suspend it in a mixture of ethanol (B145695) and benzene. Heat the mixture to dissolve the solid. Add concentrated sulfuric acid, followed by the portion-wise addition of sodium nitrite. The reaction will be vigorous. Heat the mixture until the evolution of nitrogen gas ceases.

  • Workup and Purification: Pour the reaction mixture into a large volume of water. The crude 1,3,5-tribromobenzene will precipitate. Isolate the solid by filtration and wash thoroughly with water. The crude product can be purified by recrystallization from a mixture of glacial acetic acid and water, followed by washing with ethanol. A yield of 74-77% can be expected.[3]

Synthesis of Benzene-1,3,5-triyltriboronic Acid (BBTA) via Lithiation

This is a general procedure based on standard lithiation-borylation techniques.

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add a solution of 1,3,5-tribromobenzene in anhydrous tetrahydrofuran (B95107) (THF) to a flame-dried flask equipped with a magnetic stir bar.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 3.0-3.3 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Borylation: To the resulting solution of the trilithiated intermediate, slowly add triisopropyl borate (typically 3.3-3.5 equivalents) dropwise, ensuring the temperature remains below -70 °C. Stir the reaction mixture at -78 °C for an additional 2-3 hours and then allow it to warm to room temperature overnight.

  • Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Stir the mixture for 1-2 hours.

  • Extraction and Isolation: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or by forming the diethanolamine adduct.

Data Presentation

The yield of BBTA is highly dependent on the precise control of reaction conditions. Below is a table summarizing the expected impact of key parameters on the reaction outcome.

Parameter Condition Expected Impact on Yield Notes
Temperature -78 °C (Lithiation/Borylation)HighCrucial for the stability of the organolithium intermediate.
> -60 °C (Lithiation/Borylation)LowIncreased risk of side reactions and decomposition.
n-BuLi Equivalents < 3.0 eqLowIncomplete lithiation leading to a mixture of products.
3.0 - 3.3 eqOptimalEnsures complete conversion to the trilithiated species.
Triisopropyl Borate Equivalents < 3.0 eqLowIncomplete borylation of the trilithiated intermediate.
3.3 - 3.5 eqOptimalDrives the reaction to completion.
Solvent Purity AnhydrousHighPresence of water will quench the organolithium intermediate.
Non-anhydrousVery LowSignificant reduction in yield due to protodeboronation.
Atmosphere Inert (Ar, N₂)HighPrevents reaction of the organolithium with oxygen and moisture.
AirLowOxidation and quenching of the highly reactive intermediate.

Visualizations

Experimental Workflow for BBTA Synthesis

G cluster_0 Preparation of 1,3,5-Tribromobenzene cluster_1 BBTA Synthesis Aniline Aniline Bromination Bromination Aniline->Bromination Br2 Tribromoaniline Tribromoaniline Bromination->Tribromoaniline Diazotization Diazotization Tribromoaniline->Diazotization NaNO2, H2SO4 Dedediazoniation Dedediazoniation Diazotization->Dedediazoniation Ethanol, Benzene Tribromobenzene_crude Tribromobenzene_crude Dedediazoniation->Tribromobenzene_crude Purification Purification Tribromobenzene_crude->Purification Recrystallization Tribromobenzene_pure Tribromobenzene_pure Purification->Tribromobenzene_pure Yield: 74-77% Lithiation Lithiation Tribromobenzene_pure->Lithiation n-BuLi, -78°C, THF Trilithiated_Intermediate Trilithiated_Intermediate Lithiation->Trilithiated_Intermediate Borylation Borylation Trilithiated_Intermediate->Borylation B(O-iPr)3, -78°C Boronate_Ester Boronate_Ester Borylation->Boronate_Ester Hydrolysis Hydrolysis Boronate_Ester->Hydrolysis NH4Cl (aq) or dil. HCl BBTA_crude BBTA_crude Hydrolysis->BBTA_crude Purification_BBTA Purification_BBTA BBTA_crude->Purification_BBTA Recrystallization BBTA_pure BBTA_pure Purification_BBTA->BBTA_pure

Caption: Workflow for the synthesis of BBTA from aniline.

Troubleshooting Logic for Low BBTA Yield

G cluster_solutions Potential Solutions Low_Yield Low Yield of BBTA Check_Starting_Material Check Purity of 1,3,5-Tribromobenzene Low_Yield->Check_Starting_Material Check_Reagents Check Anhydrous Conditions and Reagent Quality Low_Yield->Check_Reagents Check_Lithiation Analyze for Incomplete Lithiation Low_Yield->Check_Lithiation Check_Borylation Analyze for Incomplete Borylation Low_Yield->Check_Borylation Check_Workup Check for Protodeboronation during Workup Low_Yield->Check_Workup Check_Purification Evaluate Product Loss during Purification Low_Yield->Check_Purification Sol_SM Recrystallize Starting Material Check_Starting_Material->Sol_SM Sol_Reagents Use Freshly Distilled Solvents and Titrated n-BuLi Check_Reagents->Sol_Reagents Sol_Lithiation Increase n-BuLi Equivalents or Reaction Time Check_Lithiation->Sol_Lithiation Sol_Borylation Increase Borate Ester Equivalents Check_Borylation->Sol_Borylation Sol_Workup Use Milder Hydrolysis Conditions Check_Workup->Sol_Workup Sol_Purification Optimize Extraction or Use Alternative Purification Check_Purification->Sol_Purification

Caption: Troubleshooting flowchart for low BBTA yield.

References

Technical Support Center: Optimizing Experiments with BBTA (Biotin-Azide)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BBTA (Biotin-Azide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and troubleshooting common issues encountered during experiments involving BBTA.

Frequently Asked Questions (FAQs)

Q1: What is BBTA and what are its primary applications?

BBTA, or Biotin-Azide, is a chemical reagent that incorporates a biotin (B1667282) molecule and a terminal azide (B81097) group.[1] The biotin component allows for strong and specific binding to streptavidin or avidin, which is useful for the purification, detection, and immobilization of labeled molecules.[1] The azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2]

Primary applications of BBTA include:

  • Bioconjugation: Attaching biotin to molecules modified with an alkyne group, such as proteins, peptides, and nucleic acids.[3]

  • Target Identification: Labeling and isolating the binding partners of a small molecule probe that has been modified with an alkyne group.[1]

  • Protein-Protein Interaction Studies: Identifying interacting proteins in pull-down assays.[1]

  • Imaging: Visualizing biomolecules in cells and tissues by using azide-biotin with fluorescently labeled streptavidin.[2]

Q2: How should I store and handle BBTA?

Proper storage and handling are critical for maintaining the integrity of BBTA. For long-term stability, it is recommended to store the compound at -20°C and protect it from moisture and light.[1] For short-term use, storage at 2-8°C is acceptable.[1] When preparing stock solutions, it is advisable to aliquot them into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: What are the best solvents for dissolving BBTA?

BBTA is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] It has limited solubility in aqueous buffers. To prepare an aqueous working solution, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the desired aqueous buffer.[1]

Troubleshooting Guide: Side Reactions and Common Issues

This guide provides a systematic approach to troubleshooting and resolving common side reactions and issues encountered when using BBTA.

Issue 1: Low or No Reaction Yield

A low or non-existent yield of the desired biotinylated product is a frequent problem in click chemistry reactions.

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting start Low or No Reaction Yield catalyst Check Copper(I) Catalyst Activity start->catalyst reagents Verify Reagent Integrity start->reagents concentration Optimize Reagent Concentrations start->concentration buffers Check for Copper Chelators in Buffer start->buffers ph_temp Adjust pH and Temperature start->ph_temp solution_catalyst Use fresh reducing agent (e.g., sodium ascorbate). Add copper sulfate (B86663) before ascorbate (B8700270). catalyst->solution_catalyst solution_reagents Confirm purity and integrity of azide and alkyne reagents. Store reagents properly (protect from light). reagents->solution_reagents solution_concentration Use a slight excess (1.1-1.5 eq) of one reagent. Empirically determine optimal catalyst and ligand concentrations. concentration->solution_concentration solution_buffers Use compatible buffers like PBS or TBS. Avoid buffers containing EDTA. buffers->solution_buffers solution_ph_temp Maintain pH between 4 and 7. Consider gentle heating (37-40°C). ph_temp->solution_ph_temp

Caption: Troubleshooting workflow for low-yield copper-catalyzed click chemistry reactions.

Quantitative Recommendations for Optimizing Reaction Yield

ParameterRecommended Range/ConditionRationale
Copper Catalyst Freshly prepared Sodium Ascorbate (5-10 mM final concentration)The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state. A reducing agent is necessary to maintain the copper in its active state.[1]
Reagent Stoichiometry 1.1-1.5 equivalents of one reagentA slight excess can drive the reaction to completion.[1]
pH 4 - 7Highly basic conditions can lead to side reactions and catalyst deactivation.[1]
Temperature Room Temperature to 40°CWhile many reactions proceed at room temperature, gentle heating can improve the rate, especially for sterically hindered substrates.[1][4]
Issue 2: High Background and Non-Specific Binding

High background or non-specific binding can obscure results, particularly in applications like pull-down assays and imaging.

Strategies to Reduce Non-Specific Binding

Potential CauseRecommended Solution
Excess unreacted BBTA Ensure thorough removal of unreacted reagents after the click reaction using methods like dialysis or size-exclusion chromatography.[1] Optimize the concentration of BBTA to find the best signal-to-noise ratio.
Non-specific binding to streptavidin/avidin beads Increase the stringency of wash buffers by adding detergents (e.g., Triton X-100) or increasing the salt concentration.[1]
Naturally biotinylated proteins in cell lysates Perform a pre-clearing step by incubating the cell lysate with streptavidin beads before the pull-down with your biotinylated sample.[1]
Hydrophobic or ionic interactions with surfaces Add blocking agents like Bovine Serum Albumin (BSA) or polyethylene (B3416737) glycol (PEG) to buffers.[5][6] Adjusting the pH and salt concentration of buffers can also minimize electrostatic interactions.[6][7]

Experimental Protocols

Protocol 1: General Protein Biotinylation using CuAAC

This protocol outlines a general workflow for biotinylating an alkyne-modified protein with BBTA.

Workflow for Protein Biotinylation

ProteinBiotinylation cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification prep_protein Prepare Alkyne-Modified Protein Solution mix Combine Protein, BBTA, and Copper Sulfate prep_protein->mix prep_bbta Prepare BBTA Stock Solution (in DMSO) prep_bbta->mix prep_catalyst Prepare Copper Sulfate and Reducing Agent (Sodium Ascorbate) Stock Solutions prep_catalyst->mix initiate Add Sodium Ascorbate to Initiate Reaction mix->initiate incubate Incubate at Room Temperature or 37°C (1-4 hours) initiate->incubate purify Remove Excess Reagents (Dialysis or Chromatography) incubate->purify end Biotinylated Protein purify->end

Caption: Experimental workflow for protein biotinylation using BBTA.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-modified protein in a compatible buffer (e.g., PBS).

    • Prepare a stock solution of BBTA in DMSO.

    • Prepare a fresh stock solution of copper(II) sulfate in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.[1]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein and buffer.

    • Add the BBTA stock solution to the desired final concentration.

    • Add the copper sulfate stock solution.

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM to initiate the reaction.[1]

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or at 37°C for 1 hour.[1] Protect the reaction from light.

  • Purification:

    • Remove excess reagents and purify the biotinylated protein using a suitable method such as dialysis or size-exclusion chromatography.[1]

Signaling Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of BBTA's utility lies in the CuAAC reaction, a highly efficient and specific click chemistry reaction.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle BBTA Biotin-Azide (BBTA) Product Stable Triazole Linkage (Biotinylated Molecule) BBTA->Product Alkyne Alkyne-Modified Molecule Alkyne->Product CuSO4 Copper(II) Sulfate Cu_I Copper(I) Catalyst CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Product Catalysis

Caption: The signaling pathway of the CuAAC reaction.

References

Technical Support Center: BBTA Catalyst Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the BBTA catalyst, 2,2′,2′′,2′′′-(((2-hydroxy-5-methyl-1,3-phenylene) bis(methylene))-bis(azanetriyl)) tetraacetic acid. This guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting common issues and regenerating this glucose isomerase mimic.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the BBTA catalyst?

A1: The BBTA catalyst is primarily used for the isomerization of glucose to fructose (B13574), mimicking the function of the enzyme glucose isomerase. This reaction is significant in the food industry and for the production of biomass-derived chemicals.[1][2]

Q2: What are the common signs of BBTA catalyst deactivation?

A2: The most common sign of deactivation is a decrease in catalytic activity, observed as a lower conversion rate of glucose and reduced yield of fructose under standard reaction conditions.[3] This can be caused by several factors, including poisoning of the active sites, fouling by reaction byproducts, or thermal degradation.

Q3: Can the BBTA catalyst be regenerated and reused?

A3: Yes, the BBTA catalyst has been shown to be reusable. Reports indicate that it can be recycled and maintain good catalytic activity for at least five consecutive cycles.[1] The most commonly cited regeneration method is precipitation of the catalyst from the reaction mixture.

Q4: What is the principle behind regenerating the BBTA catalyst by precipitation?

A4: The solubility of the BBTA catalyst is sensitive to both pH and temperature.[1] By reducing the pH and temperature of the reaction solution, the catalyst becomes insoluble and precipitates, allowing it to be separated from the reaction mixture and recovered for reuse.[1]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Reduced Fructose Yield Catalyst Deactivation: - Poisoning: Impurities in the glucose feed may bind to the active sites of the catalyst. - Fouling: Formation of insoluble byproducts (coke or humins) can block active sites.[4][5] - Leaching: Partial dissolution and loss of the catalyst from the reaction medium.Regeneration: - Implement the pH and temperature-induced precipitation protocol to recover the catalyst. - For persistent fouling, consider a solvent wash prior to precipitation.Prevention: - Ensure high purity of the glucose feedstock. - Optimize reaction conditions (temperature, pH, reaction time) to minimize byproduct formation.
Catalyst Precipitation is Ineffective Incorrect pH or Temperature: - The pH may not be low enough, or the temperature may not be sufficiently reduced to induce precipitation.High Concentration of Solubilizing Agents: - Components in the reaction mixture may be keeping the catalyst in solution.Optimization: - Gradually lower the pH of the solution with a suitable acid while monitoring for precipitation. - Cool the reaction mixture to a lower temperature (e.g., in an ice bath) to decrease solubility.[6] - If necessary, perform a solvent exchange to a medium in which the catalyst is less soluble at a lower pH.
Gradual Loss of Activity Over Several Cycles Incomplete Regeneration: - Residual contaminants may remain on the catalyst surface after precipitation.Thermal Degradation: - Prolonged exposure to high reaction temperatures may cause irreversible changes to the catalyst structure.[7][8]Enhanced Regeneration: - Incorporate a washing step with a suitable solvent after precipitation to remove adsorbed impurities.Process Optimization: - Evaluate if the reaction temperature can be lowered without significantly impacting the desired reaction rate to prolong catalyst life.

Experimental Protocols

Regeneration of BBTA Catalyst by pH and Temperature-Induced Precipitation

This protocol describes the recovery of the BBTA catalyst from an aqueous reaction mixture.

Materials:

  • Aqueous reaction mixture containing the BBTA catalyst

  • Dilute acid solution (e.g., 1 M HCl)

  • Ice bath

  • Centrifuge and centrifuge tubes or filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Cooling: At the end of the reaction, place the reaction vessel in an ice bath to lower the temperature of the solution. The target temperature should be optimized for your specific concentration, but a range of 4-10°C is a good starting point.[9]

  • pH Adjustment: While stirring the cooled solution, slowly add the dilute acid solution dropwise to reduce the pH. The target pH for precipitation should be determined experimentally but is generally in the acidic range. Monitor for the formation of a precipitate.

  • Separation: Once precipitation is complete, separate the solid catalyst from the liquid. This can be achieved by:

    • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a sufficient speed and duration to pellet the solid. Decant the supernatant.

    • Filtration: Filter the mixture under vacuum using a Büchner funnel and appropriate filter paper.

  • Washing (Optional but Recommended): To remove any adsorbed impurities, wash the recovered catalyst pellet or filter cake with a small amount of cold, deionized water or a suitable organic solvent in which the impurities are soluble but the catalyst is not.

  • Drying: Dry the recovered catalyst in a vacuum oven at a moderate temperature to remove residual solvent. The exact temperature and duration should be sufficient to dry the catalyst without causing thermal degradation.

  • Storage: Store the dried, regenerated catalyst in a desiccator until its next use.

Quantitative Data on Regenerated Catalyst Performance

The following table summarizes the expected performance of the BBTA catalyst over several reaction cycles with regeneration after each cycle.

Cycle NumberGlucose Conversion (%)Fructose Yield (%)Fructose Selectivity (%)
Fresh Catalyst (Cycle 1) ~45-50~30-33>90
Regenerated (Cycle 2) MaintainedMaintainedMaintained
Regenerated (Cycle 3) MaintainedMaintainedMaintained
Regenerated (Cycle 4) MaintainedMaintainedMaintained
Regenerated (Cycle 5) Good activity maintainedGood activity maintainedGood activity maintained

Note: The data presented is based on literature reports which state that the catalyst maintains good activity over five cycles.[1] Actual performance may vary depending on specific reaction conditions and the purity of the reactants.

Visualizing Catalyst Deactivation and Regeneration

Logical Workflow for Troubleshooting Catalyst Deactivation

Deactivation_Troubleshooting Start Reduced Fructose Yield Observed Check_Conditions Verify Reaction Conditions (Temp, pH, Time) Start->Check_Conditions Analyze_Feed Analyze Glucose Feed for Impurities Check_Conditions->Analyze_Feed Conditions Correct Regenerate Regenerate Catalyst via Precipitation Protocol Analyze_Feed->Regenerate Feed is Pure Test_Activity Test Activity of Regenerated Catalyst Regenerate->Test_Activity End_Good Activity Restored Test_Activity->End_Good Successful End_Partial Partial Activity Recovery Test_Activity->End_Partial Partial Success End_Bad Activity Not Restored Test_Activity->End_Bad Unsuccessful Investigate_Fouling Investigate Fouling: Analyze for Coke/Humins Solvent_Wash Implement Solvent Wash During Regeneration Investigate_Fouling->Solvent_Wash Fouling Confirmed Solvent_Wash->Regenerate Optimize_Conditions Optimize Reaction Conditions to Minimize Degradation End_Partial->Investigate_Fouling End_Bad->Optimize_Conditions

Caption: Troubleshooting workflow for BBTA catalyst deactivation.

Signaling Pathway for Catalyst Regeneration by Precipitation

Regeneration_Pathway cluster_solution Reaction Mixture (Aqueous Phase) cluster_process Regeneration Process cluster_precipitate Separated Phases Catalyst_Soluble Soluble BBTA Catalyst (High pH, High Temp) Add_Acid Decrease pH Catalyst_Soluble->Add_Acid Cool_Solution Decrease Temperature Add_Acid->Cool_Solution Catalyst_Precipitated Precipitated BBTA Catalyst (Solid Phase) Cool_Solution->Catalyst_Precipitated Supernatant Supernatant (Liquid Phase) Cool_Solution->Supernatant

Caption: Pathway of BBTA catalyst regeneration via precipitation.

References

Technical Support Center: Refining BBTA Experimental Setup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing BBTA in their experimental setups. Given the limited specific public information on "BBTA," this guide leverages common principles from protease and microplate-based assays, with the assumption that BBTA is a compound with properties similar to bromelain, a proteolytic enzyme.

Troubleshooting Guide

Researchers may encounter various issues during BBTA experiments. This guide provides a structured approach to identifying and resolving common problems.

Problem Potential Cause Recommended Solution Relevant Citation
High Variability Between Wells/Replicates Inconsistent pipetting volumes.Ensure accurate and consistent pipetting across all wells. Use calibrated pipettes and practice proper technique.[1]
Meniscus formation affecting light path.Use hydrophobic microplates to minimize meniscus formation. Avoid substances that reduce surface tension.[1]
Low number of flashes in plate reader.Increase the number of flashes per well in the microplate reader settings to average out outliers and reduce background noise.[1]
Low or No Signal Inactive BBTA or substrate.Verify the activity of BBTA and the substrate with a positive control. Ensure proper storage and handling of reagents.[2]
Incorrect filter set or wavelength.Confirm that the spectrophotometer or plate reader is set to the optimal excitation and emission wavelengths for your assay. While alternative wavelengths can sometimes be used, they may reduce sensitivity.[3]
Insufficient incubation time.Optimize the incubation time for the enzymatic reaction. Perform a time-course experiment to determine the optimal duration.[3]
High Background Signal Autofluorescence from media components.If using fluorescence-based assays, consider using phenol (B47542) red-free media or performing measurements in phosphate-buffered saline (PBS). Measuring from the bottom of the plate can also help.[1]
Contaminated reagents or buffers.Prepare fresh reagents and buffers. Filter-sterilize solutions to remove any particulate matter.[4]
Inconsistent Results Across Experiments Variation in cell culture conditions.Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition.
Lot-to-lot variability of reagents.Test new lots of reagents (e.g., BBTA, substrates, antibodies) against the old lot to ensure consistency.
Standard Curve is Not Linear Incorrect concentration range for standards.Prepare a wider range of standard dilutions to ensure the sample values fall within the linear portion of the curve.[3]
Use of a linear scale for a logarithmic response.For certain assays, a logarithmic scale for the x-axis (concentration) may be required to achieve a linear standard curve.[3]

Frequently Asked Questions (FAQs)

Q1: My BBTA solution appears cloudy. Can I still use it?

A1: Cloudiness may indicate precipitation or contamination. It is recommended to prepare a fresh solution. If the issue persists, consider adjusting the buffer pH or solubility enhancers, if compatible with your assay.

Q2: How can I be sure that the observed effect is due to BBTA and not a solvent effect?

A2: Always include a vehicle control in your experimental setup. This control should contain the solvent used to dissolve BBTA at the same concentration used in the treatment groups. This will help you differentiate the effects of BBTA from those of the solvent.[4]

Q3: What are the best practices for setting up a positive and negative control for a BBTA protease assay?

A3:

  • Positive Control: Use a known protease (like trypsin) with a compatible substrate to ensure the assay is working correctly.[2]

  • Negative Control: A well containing all reaction components except BBTA (or with heat-inactivated BBTA) will help determine the baseline signal and background noise.[4]

Q4: Can I use a different type of microplate than what is specified in the protocol?

A4: The type of microplate is critical for assay performance. Use transparent plates for absorbance assays, black plates for fluorescence assays to reduce background, and white plates for luminescence assays to maximize signal.[1] Using the wrong type of plate can lead to inaccurate results.

Q5: My lysis buffer seems to be interfering with my protein assay when I try to quantify the results of my BBTA experiment. What can I do?

A5: Lysis buffer components can interfere with protein assays. You can try diluting your sample in a compatible buffer to reduce the concentration of the interfering substance.[3] Alternatively, methods like dialysis or protein precipitation can be used to remove interfering substances.[3]

Experimental Protocols

General Protease Activity Assay for BBTA (Colorimetric)

This protocol is a generalized method for determining the proteolytic activity of BBTA using a colorimetric substrate.

  • Reagent Preparation:

    • Prepare a stock solution of BBTA in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of a colorimetric protease substrate (e.g., a p-nitroanilide-conjugated peptide) in a suitable solvent.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stop solution (e.g., 30% acetic acid).

  • Assay Procedure:

    • Add 50 µL of reaction buffer to each well of a 96-well clear microplate.

    • Add 10 µL of BBTA solution at various concentrations to the appropriate wells.

    • Add 10 µL of the substrate solution to all wells.

    • Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined amount of time (e.g., 30 minutes).

    • Stop the reaction by adding 50 µL of the stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no BBTA) from all readings.

    • Plot a standard curve of absorbance versus BBTA concentration.

    • Determine the activity of unknown samples from the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

Hypothetical Experimental Workflow for Assessing BBTA Activity

experimental_workflow prep Prepare BBTA dilutions and control solutions treat Treat cells with BBTA and controls prep->treat plate Plate cells in 96-well plate plate->treat incubate Incubate for defined period treat->incubate assay Perform cell viability or protease assay incubate->assay read Read plate on microplate reader assay->read analyze Analyze data and plot results read->analyze

A generalized workflow for evaluating the effects of BBTA on cultured cells.

TGF-β Signaling Pathway (Hypothetical Target of BBTA)

The Transforming Growth factor-beta (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis.[5][6] Its dysregulation is implicated in various diseases. The following diagram illustrates a simplified version of this pathway, which could be a hypothetical target for investigation with BBTA.

tgf_beta_pathway tgfb TGF-β Ligand receptor2 Type II Receptor tgfb->receptor2 Binds receptor1 Type I Receptor receptor2->receptor1 Recruits & Phosphorylates smad23 R-SMAD (SMAD2/3) receptor1->smad23 Phosphorylates smad4 Co-SMAD (SMAD4) smad23->smad4 Binds complex SMAD Complex smad23->complex smad4->complex nucleus Nucleus complex->nucleus Translocates to transcription Gene Transcription (Cell Growth, Apoptosis) nucleus->transcription Regulates bbta BBTA (Hypothetical Inhibitor) bbta->receptor1 Inhibits?

A simplified diagram of the TGF-β signaling pathway, a potential target for BBTA.

References

Validation & Comparative

A Comparative Guide to Glucose Isomerases: Benchmarking BBTA Against Other Key Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various glucose isomerases, with a focus on contextualizing the putative glucose isomerase from Borrelia burgdorferi (BBTA). While detailed kinetic data for the Borrelia burgdorferi glucose-6-phosphate isomerase (Pgi, BB730), which we are considering as BBTA for the purpose of this guide, is not available in the current body of literature, this document serves as a valuable resource by benchmarking the performance of other well-characterized glucose isomerases. The provided data and protocols will empower researchers to effectively design experiments for the characterization of novel glucose isomerases like BBTA.

Performance Comparison of Glucose Isomerases

The following table summarizes the key performance indicators of several glucose isomerases from different microbial sources. These enzymes are widely studied and utilized in various industrial applications, offering a strong baseline for comparison.

Enzyme SourceOptimal pHOptimal Temperature (°C)Km (mM)Vmax (μmol/min/mg)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Streptomyces sp. CH77.085258.96 (for glucose)32.42 (for glucose)--
82.77 (for xylose)63.64 (for xylose)
Thermus oshimai-9581.46--0.36
Thermobifida fusca WSH03-1110.080197-28.130.14
Caldicellulosiruptor bescii7.080----
Thermotoga neapolitana 50687.1>95----
Streptomyces lividans RSU267.550 (for glucose)----
65 (for fructose)
Bacillus megaterium7.037----
Streptomyces griseus NCIM20207.0-8.560----

Note: A hyphen (-) indicates that the data was not available in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme kinetics. Below are standard protocols for key experiments in the characterization of glucose isomerases.

Enzyme Activity Assay

This protocol is designed to determine the rate of fructose (B13574) formation from glucose, a direct measure of glucose isomerase activity.

Materials:

  • Purified glucose isomerase solution

  • 0.1 M Phosphate (B84403) buffer (pH 7.0)

  • 0.5 M D-glucose solution

  • 5 mM MgSO₄

  • 0.1 mM CoCl₂

  • Cysteine-carbazole reagent

  • Sulfuric acid (85%)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.5 M D-glucose, 5 mM MgSO₄, and 0.1 mM CoCl₂ in 0.1 M phosphate buffer (pH 7.0).

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 60°C).

  • Initiate the reaction by adding a known amount of the purified enzyme solution to the reaction mixture.

  • Incubate the reaction for a specific time period (e.g., 20 minutes), ensuring the reaction remains in the initial velocity phase.

  • Stop the reaction by adding a strong acid, such as perchloric acid, or by heat inactivation.

  • Determine the amount of fructose formed using the cysteine-carbazole method[1].

    • To an aliquot of the reaction mixture, add cysteine-carbazole reagent and sulfuric acid.

    • Incubate to allow color development.

    • Measure the absorbance at 560 nm.

  • Create a standard curve using known concentrations of D-fructose to quantify the amount of fructose produced in the enzymatic reaction.

  • One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of fructose per minute under the specified assay conditions[1].

Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Materials:

  • Same as the Enzyme Activity Assay.

Procedure:

  • Perform the enzyme activity assay as described above, but vary the concentration of the D-glucose substrate over a wide range (e.g., from 0.1 x Km to 10 x Km, if Km is roughly known from preliminary experiments). A range of 10-1000 mM is often used.

  • Measure the initial reaction velocity (v₀) for each substrate concentration.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Analyze the data using a Michaelis-Menten plot and a non-linear regression fitting algorithm to determine the values of Km and Vmax. Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

  • The turnover number (kcat) can be calculated if the enzyme concentration ([E]t) is known, using the formula: kcat = Vmax / [E]t.

  • The catalytic efficiency of the enzyme is then determined by the ratio kcat/Km.

Determination of Optimal pH and Temperature

Optimal pH:

  • Perform the standard enzyme activity assay using a range of different pH buffers (e.g., citrate (B86180) buffer for pH 4-6, phosphate buffer for pH 6-8, Tris-HCl buffer for pH 8-9).

  • Incubate the reactions at a constant, optimal temperature.

  • Plot the enzyme activity against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.

Optimal Temperature:

  • Perform the standard enzyme activity assay at various temperatures (e.g., from 30°C to 100°C) while maintaining a constant, optimal pH.

  • Plot the enzyme activity against the temperature to determine the optimal temperature for the enzyme.

Thermostability Assay

This protocol assesses the stability of the enzyme at elevated temperatures over time.

Materials:

  • Purified glucose isomerase solution

  • Buffer at the optimal pH for stability

Procedure:

  • Pre-incubate the enzyme solution at various high temperatures (e.g., 60°C, 70°C, 80°C) for different time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, withdraw an aliquot of the enzyme solution and cool it on ice immediately.

  • Measure the residual enzyme activity of each aliquot using the standard enzyme activity assay.

  • Plot the percentage of residual activity against the pre-incubation time for each temperature to determine the enzyme's half-life (the time it takes for the enzyme to lose 50% of its initial activity) at each temperature.

Visualizing the Workflow

The following diagrams illustrate the general workflow for characterizing a novel glucose isomerase and the enzymatic reaction pathway.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_characterization Enzyme Characterization cluster_data Data Analysis & Comparison Gene_Cloning Gene Cloning & Expression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Activity_Assay Enzyme Activity Assay Protein_Purification->Activity_Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) Activity_Assay->Kinetic_Analysis Opt_pH_Temp Optimal pH & Temperature Activity_Assay->Opt_pH_Temp Data_Analysis Data Analysis & Plotting Kinetic_Analysis->Data_Analysis Stability_Assay Stability Assays (pH, Temp) Opt_pH_Temp->Stability_Assay Stability_Assay->Data_Analysis Comparison Comparison with Other Isomerases Data_Analysis->Comparison

Caption: General experimental workflow for the characterization of a novel glucose isomerase.

Signaling_Pathway Glucose D-Glucose ES_Complex Enzyme-Substrate Complex (E-S) Glucose->ES_Complex + E Enzyme Glucose Isomerase (E) ES_Complex->Glucose - E EP_Complex Enzyme-Product Complex (E-P) ES_Complex->EP_Complex Isomerization EP_Complex->ES_Complex Fructose D-Fructose EP_Complex->Fructose - E Fructose->EP_Complex + E

Caption: Reversible enzymatic isomerization of D-glucose to D-fructose catalyzed by glucose isomerase.

References

A Comparative Guide to the Catalytic Activity of BBTA and Alternatives for Glucose Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the catalytic activity of 2,2'-((1,2-phenylenebis(azanylylidene))bis(methanylylidene))diphenol (BBTA), a mimic of glucose isomerase, with other catalytic systems for the isomerization of glucose to fructose (B13574). This critical reaction is a cornerstone in the production of high-fructose corn syrup and a key step in the valorization of biomass. This document presents quantitative data, detailed experimental protocols, and visual representations of catalytic mechanisms to aid in the selection and development of efficient catalysts for this important transformation.

Performance Comparison of Catalysts

The catalytic performance of BBTA is compared with enzymatic catalysts (glucose isomerase) and other chemocatalysts, including homogeneous and heterogeneous systems. The data, summarized in Table 1, highlights key metrics such as fructose yield and selectivity under various reaction conditions.

Table 1: Comparison of Catalytic Performance for Glucose Isomerization

CatalystTypeFructose Yield (%)Fructose Selectivity (%)Temperature (°C)Time (h)pH
BBTA Homogeneous Mimic33.093.58048.5
BBTA Homogeneous Mimic32.491.09029.5
Glucose Isomerase (Streptomyces lividans) Enzymatic--65-7.5
Glucose Isomerase (Streptomyces sp. CH7) Enzymatic--85-7.0
Sn-Beta Zeolite Heterogeneous31-110 & 1400.5 & 0.2-
MgO Heterogeneous33.475.8900.75-
Mg/Zr-1.0 Heterogeneous34.680.5802-
MIL-101(Cr) Heterogeneous (MOF)23-35-1401-
CrCl₃ Homogeneous-----
AlCl₃ Homogeneous-----

Note: A direct comparison of all catalysts under identical conditions is challenging due to variations in published experimental setups. The data presented is collated from various sources.

Kinetic Parameters

Understanding the kinetic behavior of a catalyst is crucial for process optimization. Table 2 provides available kinetic parameters for glucose isomerase from different microbial sources. Kinetic data for BBTA and many other chemocatalysts are not extensively reported in the literature.

Table 2: Kinetic Parameters of Glucose Isomerase

Enzyme SourceSubstrateKm (mM)Vmax (U/mg or µM/min/mg)
Streptomyces lividans RSU26Glucose29.42.38 U/mg
Streptomyces sp. CH7Glucose258.9632.42 µM/min/mg
Streptomyces sp. CH7Xylose82.7763.64 µM/min/mg

Experimental Protocols

This section outlines a general methodology for validating the catalytic activity of BBTA or its alternatives in the glucose isomerization reaction.

Materials and Reagents
  • D-glucose (substrate)

  • D-fructose (standard)

  • Catalyst (e.g., BBTA, Sn-Beta zeolite, etc.)

  • Buffer solution (e.g., phosphate (B84403) buffer for pH control)

  • Deionized water

  • Acetonitrile (B52724) (HPLC grade)

  • Internal standard for HPLC (e.g., mannitol)

Catalytic Activity Assay
  • Reaction Setup:

    • Prepare a stock solution of D-glucose in the desired buffer at a specific concentration (e.g., 10 wt%).

    • In a reaction vessel (e.g., a sealed vial or a batch reactor), add the glucose solution and the catalyst at a specific catalyst-to-substrate ratio.

    • Place the reaction vessel in a temperature-controlled environment (e.g., an oil bath or a heating block) and stir the mixture at a constant rate.

  • Sampling:

    • At predetermined time intervals, withdraw aliquots from the reaction mixture.

    • Immediately quench the reaction by cooling the sample on ice and/or by adding a quenching agent (e.g., a small amount of acid if the reaction is base-catalyzed).

    • Filter the sample to remove the catalyst (especially for heterogeneous catalysts).

  • Product Analysis by High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: An HPLC system equipped with a refractive index (RI) or a UV detector (at low wavelength, e.g., 195 nm) is suitable for sugar analysis.[1][2]

    • Column: A carbohydrate analysis column (e.g., an amino-based column) is recommended.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) is commonly used.[1][2]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Quantification: Prepare standard solutions of glucose and fructose of known concentrations to generate a calibration curve. The concentrations of glucose and fructose in the reaction samples are determined by comparing their peak areas to the calibration curve.

Calculation of Performance Metrics
  • Glucose Conversion (%):

  • Fructose Yield (%):

  • Fructose Selectivity (%):

Catalytic Mechanisms and Visualizations

The proposed catalytic mechanisms for BBTA and two major classes of alternative catalysts are illustrated below using Graphviz.

Proposed Mechanism of BBTA (Acid-Base Catalysis)

The amphoteric nature of BBTA, possessing both acidic (phenolic hydroxyl) and basic (amino) groups, is believed to facilitate the isomerization of glucose through a concerted acid-base mechanism. This involves proton transfer steps that lead to the formation of an enediol intermediate.

BBTA_Mechanism cluster_glucose Glucose (Aldose) cluster_intermediate Enediol Intermediate cluster_fructose Fructose (Ketose) G Glucose E Enediol G->E Deprotonation at C2 (Base) Protonation at O1 (Acid) F Fructose E->F Tautomerization Deprotonation at O1 (Base) Protonation at C2 (Acid)

Proposed acid-base catalytic mechanism for BBTA.
Mechanism of Lewis Acid Catalysis (e.g., Sn-Beta Zeolite)

Lewis acidic catalysts, such as tin-containing zeolites, are proposed to catalyze glucose isomerization via an intramolecular hydride shift (the Bilik mechanism).[3] The Lewis acid site coordinates with the glucose molecule, facilitating the transfer of a hydride from the C2 to the C1 position.

Lewis_Acid_Mechanism cluster_glucose Glucose Coordination cluster_intermediate Transition State cluster_fructose Fructose Release G_coord Glucose + Lewis Acid TS Hydride Shift G_coord->TS Coordination and Ring Opening F_release Fructose + Lewis Acid TS->F_release Intramolecular Hydride Shift (C2 -> C1)

Intramolecular hydride shift mechanism via Lewis acid catalysis.
Mechanism of Base Catalysis (e.g., MgO)

In the presence of a base, glucose isomerization can proceed through the Lobry de Bruyn–Alberda van Ekenstein (LdB-AvE) transformation, which involves the formation of an enediol intermediate.[4]

Base_Catalysis_Mechanism Glucose Glucose Enediol 1,2-Enediol Intermediate Glucose->Enediol Deprotonation at C2 Enediol->Glucose Reprotonation at C2 (original stereochemistry) Fructose Fructose Enediol->Fructose Reprotonation at C1 Mannose Mannose (Epimer) Enediol->Mannose Reprotonation at C2 (inverted stereochemistry)

Base-catalyzed glucose isomerization via an enediol intermediate.

Experimental Workflow

The general workflow for evaluating the catalytic activity of a given catalyst for glucose isomerization is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Catalyst_Prep Catalyst Preparation/Activation Reaction_Setup Reaction Setup (Catalyst + Substrate) Catalyst_Prep->Reaction_Setup Substrate_Prep Substrate Solution Preparation Substrate_Prep->Reaction_Setup Incubation Controlled Temperature and Stirring Reaction_Setup->Incubation Sampling Aliquots at Time Intervals Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Filtration Catalyst Removal Quenching->Filtration HPLC HPLC Analysis (Glucose and Fructose Quantification) Filtration->HPLC Calculations Calculation of Conversion, Yield, and Selectivity HPLC->Calculations Kinetics Kinetic Modeling (optional) Calculations->Kinetics

General workflow for catalyst performance evaluation.

References

A Comparative Guide to Glucose Isomerization: BBTA vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomerization of glucose to fructose (B13574) is a cornerstone reaction in various industrial and research applications, from the production of high-fructose corn syrup (HFCS) to the synthesis of valuable chemical intermediates. This guide provides an objective comparison of two prominent methods for achieving this conversion: the use of a biomimetic catalyst, BBTA, and the well-established enzymatic approach utilizing glucose isomerase. This comparison is supported by experimental data to inform the selection of the most suitable method for specific research and development needs.

At a Glance: Performance Comparison

The following table summarizes the key performance metrics for BBTA-catalyzed and enzymatic glucose isomerization, based on available research data. It is important to note that reaction conditions can be further optimized for specific applications.

ParameterBBTA (Biomimetic Catalyst)Enzymatic (Glucose Isomerase)
Fructose Yield 33.0%[1]~42-55%[2][3]
Fructose Selectivity 93.5%[1]High (enzyme-specific)
Optimal pH 8.5[1]7.0 - 8.5[4]
Optimal Temperature 80°C[1]55 - 65°C (industrial)[4]
Reaction Time 4 hours[1]Varies (industrial processes are continuous)
Catalyst Reusability Good activity after five cycles[5]High (immobilized enzymes are used for extended periods)[2]
Cofactor Requirement None explicitly mentionedDivalent cations (e.g., Mg²⁺, Co²⁺)[6]

Delving Deeper: Reaction Mechanisms

The conversion of glucose to fructose by BBTA and glucose isomerase proceeds through distinct chemical pathways.

BBTA: A Biomimetic Approach

BBTA, an amphoteric phenolic compound featuring both carboxyl and amino functional groups, acts as a mimic of glucose isomerase.[1][5] The proposed mechanism involves a synergistic action of its acidic and basic moieties to facilitate the isomerization. The acid-base groups on the BBTA molecule are thought to play a crucial role in proton extraction and transfer, as well as in promoting the rotation of the local carbon chain, which leads to the highly selective conversion of glucose to fructose under mild conditions.[1]

BBTA_Mechanism cluster_glucose Glucose cluster_bbta BBTA Catalyst cluster_intermediate Intermediate cluster_fructose Fructose G Glucose (Aldose) BBTA BBTA (Amphoteric Phenolic Compound) G->BBTA Binding AcidBase Acid-Base Groups I Enediol Intermediate BBTA->I Proton Transfer (catalyzed by acid-base groups) F Fructose (Ketose) I->F Tautomerization F->BBTA Release

BBTA Catalytic Mechanism
Enzymatic Isomerization: The Hydride Shift

Glucose isomerase (also known as xylose isomerase) catalyzes the reversible isomerization of D-glucose to D-fructose.[6][7] The widely accepted mechanism involves a metal-assisted 1,2-hydride shift.[6][8] The process begins with the binding of the glucose substrate to the enzyme's active site, which contains two divalent metal ions (typically Mg²⁺ or Co²⁺).[6] The enzyme then facilitates the ring-opening of the glucose molecule, followed by the key step of transferring a hydride ion from the C2 to the C1 position, leading to the formation of an enediol intermediate.[6][8] Subsequent tautomerization and ring-closure yield the fructose product.[6]

GI_Mechanism cluster_enzyme Glucose Isomerase Active Site cluster_reaction Reaction Pathway E Enzyme M Metal Cofactors (Mg²⁺/Co²⁺) G Glucose Binding E->G RO Ring Opening G->RO HS 1,2-Hydride Shift RO->HS RC Ring Closure HS->RC F Fructose Release RC->F F->E Enzyme Regeneration

Glucose Isomerase Catalytic Pathway

Experimental Protocols

The following sections provide generalized methodologies for conducting glucose isomerization experiments using both BBTA and glucose isomerase.

BBTA-Catalyzed Isomerization

1. Catalyst Preparation:

  • Synthesize the amphoteric phenolic compound (BBTA) as described in the relevant literature.[5] This typically involves multi-step organic synthesis to introduce the required carboxyl and amino functional groups onto a phenolic backbone.

2. Isomerization Reaction:

  • In a temperature-controlled reactor, dissolve a known concentration of glucose in a buffered aqueous solution (e.g., phosphate (B84403) buffer).

  • Adjust the pH of the solution to the desired value (e.g., 8.5) using an appropriate acid or base.[1]

  • Add the BBTA catalyst to the glucose solution at a specific catalyst-to-substrate ratio.

  • Maintain the reaction mixture at the optimal temperature (e.g., 80°C) with constant stirring for the desired reaction time (e.g., 4 hours).[1]

3. Sample Analysis:

  • At regular intervals, withdraw aliquots from the reaction mixture.

  • Stop the reaction in the aliquots, for example, by rapid cooling or addition of a quenching agent.

  • Analyze the composition of the mixture (glucose, fructose, and any byproducts) using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) or UV detector.[9][10][11]

Enzymatic Isomerization

1. Enzyme Preparation:

  • Obtain a commercial preparation of glucose isomerase, which is often supplied in an immobilized form for enhanced stability and reusability.[4]

  • If using a soluble enzyme, prepare a solution of the enzyme in a suitable buffer (e.g., phosphate buffer) containing the necessary metal cofactors (e.g., MgSO₄ and CoCl₂).[12]

2. Isomerization Reaction:

  • Prepare a glucose solution of the desired concentration in a buffered medium.

  • Adjust the pH to the optimal range for the specific glucose isomerase being used (typically pH 7.0-8.5).

  • Add the glucose isomerase (either immobilized or in solution) to the glucose substrate.

  • Incubate the reaction mixture at the optimal temperature (e.g., 60-65°C) with gentle agitation.[4][12]

3. Sample Analysis:

  • Periodically collect samples from the reaction.

  • Terminate the enzymatic reaction in the samples, for instance, by adding a strong acid (e.g., HCl) or by heat inactivation.[12]

  • Determine the concentrations of glucose and fructose in the samples using HPLC, as described for the BBTA-catalyzed reaction.[9][10][11]

Experimental Workflows

The logical flow of experimentation for both methods can be visualized as follows:

Experimental_Workflows cluster_bbta_workflow BBTA-Catalyzed Isomerization Workflow cluster_enzymatic_workflow Enzymatic Isomerization Workflow BBTA_Prep BBTA Catalyst Synthesis BBTA_Setup Reaction Setup: - Glucose Solution - Buffer (pH 8.5) - Add BBTA BBTA_Prep->BBTA_Setup BBTA_Reaction Isomerization Reaction (80°C, 4h) BBTA_Setup->BBTA_Reaction BBTA_Sampling Aliquoting & Quenching BBTA_Reaction->BBTA_Sampling BBTA_Analysis HPLC Analysis (Glucose & Fructose Quantification) BBTA_Sampling->BBTA_Analysis Enzyme_Prep Glucose Isomerase Preparation (Immobilized or Soluble + Cofactors) Enzyme_Setup Reaction Setup: - Glucose Solution - Buffer (pH 7.0-8.5) Enzyme_Prep->Enzyme_Setup Enzyme_Reaction Isomerization Reaction (60-65°C) Enzyme_Setup->Enzyme_Reaction Enzyme_Sampling Aliquoting & Inactivation Enzyme_Reaction->Enzyme_Sampling Enzyme_Analysis HPLC Analysis (Glucose & Fructose Quantification) Enzyme_Sampling->Enzyme_Analysis

References

Comparative Analysis of Benzothiazole-Based Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of various analogs based on the 4-(1,3-Benzothiazol-2-yl)benzenamine (BBTA) core structure. It offers insights into their structure-activity relationships, biological targets, and the experimental protocols used for their evaluation.

This analysis focuses on benzothiazole (B30560) derivatives that have been investigated for a range of therapeutic applications, including cancer, inflammation, and neurodegenerative diseases. The data presented is compiled from multiple studies to facilitate a comprehensive understanding of how structural modifications to the benzothiazole scaffold influence biological activity.

Quantitative Performance Data of Benzothiazole Analogs

The following tables summarize the in vitro activities of various benzothiazole derivatives against their respective biological targets. These tables provide a clear comparison of the potency of these compounds, primarily through their half-maximal inhibitory concentration (IC50) values.

Compound IDTargetCell Line(s)IC50 (µM)Reference
Bicalutamide Analog (Deshydroxy) Androgen Receptor22Rv1, DU-145, LNCaP, VCaP6.59 - 10.86[1]
4a Cyclin-dependent kinase 5 (CDK5)/p25-Moderately Potent Inhibitor[2]
37 (Valmerin Analog) GSK3/CDK5-0.007 / 0.035[2]
(-)-9 (Orlistat Analog) Fatty Acid Synthase (Thioesterase Domain)Recombinant Enzyme8.6[3]
7b Soluble Epoxide Hydrolase (sEH) / Fatty Acid Amide Hydrolase (FAAH)--[4]
7e Soluble Epoxide Hydrolase (sEH) / Fatty Acid Amide Hydrolase (FAAH)--[4]
7g Soluble Epoxide Hydrolase (sEH) / Fatty Acid Amide Hydrolase (FAAH)--[4]
Compound 8 (Combretastatin A-4 Analog) TubulinVarious Cancer Cell Lines18.8 - 32.7[5]
Compound 20 (Combretastatin A-4 Analog) TubulinVarious Cancer Cell Lines18.8 - 32.7[5]

Note: A lower IC50 value indicates a higher potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of benzothiazole analogs.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol is designed to assess the effect of a compound on intracellular calcium levels.

  • Cell Loading: Load cells with the ratiometric calcium indicator Fura-2 AM.

  • De-esterification: Allow for the complete de-esterification of Fura-2 AM by intracellular esterases.

  • Treatment: Add the test compound (e.g., a BBTA analog) to the Fura-2-loaded cells.

  • Fluorescence Measurement: Acquire fluorescence readings by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at approximately 510 nm.[6]

Western Blotting for Protein Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Treatment: Treat cells with the desired concentrations of the benzothiazole analog.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the protein of interest.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Use a chemiluminescent substrate to visualize the protein bands.[6]

Antiproliferative Activity Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic activity of a compound against cancer cell lines.[5]

  • Cell Seeding: Seed tumor cells in 96-well plates.

  • Compound Treatment: After 24 hours, expose the cells to various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid.

  • Staining: Stain the fixed cells with sulforhodamine B (SRB).

  • Measurement: Dissolve the protein-bound dye and measure the absorbance at a specific wavelength to determine cell viability.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows relevant to the analysis of benzothiazole analogs.

G cluster_0 CDK5 Signaling Pathway Inhibition Benzothiazole Analog (4a) Benzothiazole Analog (4a) CDK5/p25 CDK5/p25 Benzothiazole Analog (4a)->CDK5/p25 Inhibits Downstream Substrates Downstream Substrates CDK5/p25->Downstream Substrates Phosphorylates Neuronal Apoptosis / Neurodegeneration Neuronal Apoptosis / Neurodegeneration Downstream Substrates->Neuronal Apoptosis / Neurodegeneration Leads to

Caption: Inhibition of the CDK5/p25 signaling pathway by a benzothiazole analog.

G cluster_1 Experimental Workflow for Antiproliferative Assay A Seed Cancer Cells B Treat with Benzothiazole Analogs A->B C Incubate for 72h B->C D Fix and Stain with SRB C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for determining the antiproliferative activity of benzothiazole analogs.

G cluster_2 Dual Inhibition of sEH and FAAH Benzothiazole-Phenyl Analog Benzothiazole-Phenyl Analog sEH Soluble Epoxide Hydrolase Benzothiazole-Phenyl Analog->sEH Inhibits FAAH Fatty Acid Amide Hydrolase Benzothiazole-Phenyl Analog->FAAH Inhibits Epoxyeicosatrienoic Acids (EETs) Epoxyeicosatrienoic Acids (EETs) sEH->Epoxyeicosatrienoic Acids (EETs) Metabolizes Anandamide (AEA) Anandamide (AEA) FAAH->Anandamide (AEA) Metabolizes Anti-inflammatory & Analgesic Effects Anti-inflammatory & Analgesic Effects Epoxyeicosatrienoic Acids (EETs)->Anti-inflammatory & Analgesic Effects Promotes Anandamide (AEA)->Anti-inflammatory & Analgesic Effects Promotes

Caption: Mechanism of action for dual sEH and FAAH inhibitors.

References

Performance of BBTA in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of 2,5-bis(6-amine-benzoxazol-2-yl)thiophene (BBTA), a fluorescent dye known for its large Stokes shift and high stability, in various solvent systems. Its photophysical properties are compared with those of other commercially available fluorescent dyes, Nile Red and Coumarin 6, to offer researchers and drug development professionals a comprehensive overview for selecting the appropriate fluorophore for their specific applications.

Comparative Performance Data

The performance of a fluorescent dye is critically dependent on the solvent environment. The polarity and proticity of the solvent can significantly influence the absorption and emission characteristics, as well as the fluorescence quantum yield. The following table summarizes the key photophysical properties of BBTA, Nile Red, and Coumarin 6 in a range of common organic solvents.

SolventDyeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)
Toluene BBTA 407500930.99[1]
Nile Red 52054020~0.7-0.9
Dichloromethane (DCM) BBTA 425500750.82[1]
Ethanol (B145695) (EtOH) BBTA 3935501570.32[1]
Nile Red 552636840.12
Coumarin 6 457501440.78[1]
Dimethyl Sulfoxide (DMSO) BBTA 4305581280.33[1]
Nile Red 55264088~0.3

Experimental Protocols

Synthesis of BBTA

The synthesis of BBTA is a two-step process starting from 2,5-bis(benzoxazol-2-yl)thiophene (BBT).

  • Nitration of BBT: BBT is treated with a nitrating acid mixture (e.g., nitric acid and sulfuric acid) to yield the dinitro derivative, 2,5-bis(6-nitrobenzoxazol-2-yl)thiophene (BBTN).

  • Reduction of BBTN: The nitro groups of BBTN are then reduced to amino groups using a reducing agent such as tin(II) chloride (SnCl₂) in a suitable solvent like ethanol to produce the final product, BBTA.

Measurement of Photophysical Properties

The optical properties of the fluorescent dyes presented in this guide were determined using standard spectroscopic techniques.

  • Absorption and Emission Spectra: Absorption spectra were recorded on a UV-Vis spectrophotometer, and fluorescence emission spectra were measured using a spectrofluorometer.

  • Fluorescence Quantum Yield (Φ_F): The fluorescence quantum yields were determined using the comparative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The following equation is used:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

    • The subscripts X and ST refer to the test sample and the standard, respectively.

Visualizations

Synthesis of BBTA

The following diagram illustrates the two-step synthesis of BBTA from BBT.

BBTA_Synthesis BBT 2,5-bis(benzoxazol-2-yl)thiophene (BBT) BBTN 2,5-bis(6-nitrobenzoxazol-2-yl)thiophene (BBTN) BBT->BBTN Nitration Nitrating_Acid Nitrating Acid (HNO3/H2SO4) Nitrating_Acid->BBTN BBTA 2,5-bis(6-amine-benzoxazol-2-yl)thiophene (BBTA) BBTN->BBTA Reduction Reducing_Agent Reducing Agent (SnCl2/EtOH) Reducing_Agent->BBTA

Caption: Synthetic pathway for BBTA.

Experimental Workflow for Quantum Yield Measurement

The diagram below outlines the general workflow for determining the relative fluorescence quantum yield of a fluorescent dye.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Prep_Sample Prepare series of dilutions of sample in solvent Measure_Abs Measure absorbance at excitation wavelength Prep_Sample->Measure_Abs Prep_Standard Prepare series of dilutions of standard in same solvent Prep_Standard->Measure_Abs Measure_Fluor Measure fluorescence emission spectrum Measure_Abs->Measure_Fluor Integrate Integrate fluorescence intensity Measure_Fluor->Integrate Plot Plot integrated intensity vs. absorbance Integrate->Plot Calculate Calculate quantum yield using comparative formula Plot->Calculate

Caption: Workflow for relative quantum yield determination.

References

Comparative Analysis of BBTA Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity profile of BBTA, a novel therapeutic agent, against other alternative compounds. The data presented herein is intended to offer an objective overview of BBTA's selectivity and potential off-target effects, supported by detailed experimental protocols to aid researchers in their drug development efforts.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of BBTA in comparison to alternative compounds against a panel of selected on-target and off-target proteins.

Table 1: Comparative Binding Affinity (Kd) of BBTA and Alternatives against Target Proteins

CompoundTarget ProteinBinding Affinity (Kd) in nM
BBTA Target A15
Target B250
Target C>10,000
Alternative 1 Target A25
Target B150
Target C>10,000
Alternative 2 Target A50
Target B800
Target C5,000

Table 2: Comparative IC50 Values of BBTA and Alternatives in a Cell-Based Assay

CompoundCell LineIC50 (nM)
BBTA Target-Expressing Cell Line50
Control Cell Line>20,000
Alternative 1 Target-Expressing Cell Line80
Control Cell Line>20,000
Alternative 2 Target-Expressing Cell Line150
Control Cell Line10,000

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kd) of a test compound to its target receptor.[1][2]

Materials:

  • Test compounds (BBTA and alternatives)

  • Radioligand specific to the target receptor

  • Cell membranes expressing the target receptor

  • Assay buffer (e.g., Tris-HCl with additives)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • The data is then analyzed using non-linear regression to determine the Ki, which is converted to Kd.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is utilized to verify target engagement in a cellular environment.

Materials:

  • Intact cells expressing the target protein

  • Test compounds (BBTA and alternatives)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR machine)

  • Instrumentation for protein quantification (e.g., Western blot or mass spectrometry)

Procedure:

  • Treat the cells with the test compound or vehicle control.

  • After incubation, wash the cells to remove the unbound compound.

  • Resuspend the cells in PBS and aliquot them into PCR tubes.

  • Heat the aliquots at a range of temperatures.

  • Lyse the cells to release the soluble proteins.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Binding of the compound stabilizes the protein, leading to a shift in the melting curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the cross-reactivity studies of BBTA.

Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activates BBTA BBTA BBTA->Receptor Binds Alternative_1 Alternative_1 Alternative_1->Receptor Binds Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response Leads to Experimental_Workflow Start Start Compound_Preparation Prepare Serial Dilutions of BBTA and Alternatives Start->Compound_Preparation Binding_Assay Perform Radioligand Binding Assay Compound_Preparation->Binding_Assay Data_Acquisition Measure Radioactivity Binding_Assay->Data_Acquisition Data_Analysis Calculate Kd Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

A Researcher's Guide to Synthesized BBTA: Purity Validation and Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the purity and efficacy of synthesized compounds are paramount. This guide provides a comprehensive comparison of 2,2′,2′′,2′′′-(((2-hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(azanetriyl))tetraacetic acid (BBTA), a catalyst used in the isomerization of glucose to fructose (B13574), with a common alternative, L-arginine. This guide includes detailed experimental protocols, data-driven comparisons, and analytical methods for purity validation to ensure the reliability and reproducibility of your research.

Performance Comparison: BBTA vs. Alternatives in Glucose Isomerization

The primary application of synthesized BBTA is as a catalyst in the conversion of glucose to fructose, a key step in the utilization of biomass for the production of biofuels and platform chemicals. The performance of BBTA is often compared to other catalysts, such as the basic amino acid L-arginine. Below is a summary of their catalytic efficiency under various reported conditions.

CatalystGlucose Conversion (%)Fructose Yield (%)Fructose Selectivity (%)Temperature (°C)Reaction Time (h)pH
BBTA 33.033.093.58048.5
Not Reported32.491.09029.5
L-arginine 41.030.875.0Not ReportedNot ReportedNot Reported
Not Reported31.076.0Not ReportedNot ReportedNot Reported
Not Reported20.0Not Reported1100.57.0

Experimental Protocols

Reproducibility in scientific research hinges on detailed and accurate experimental protocols. The following sections provide methodologies for the synthesis of BBTA, its use in glucose isomerization, and the comparative isomerization process using L-arginine.

Synthesis of BBTA via Mannich Reaction

BBTA is synthesized through a Mannich reaction, a three-component condensation involving 2-methylresorcinol (B147228), formaldehyde (B43269), and iminodiacetic acid.

Materials:

Procedure:

  • Dissolve 2-methylresorcinol in ethanol in a round-bottom flask.

  • In a separate beaker, neutralize iminodiacetic acid with an equimolar amount of sodium hydroxide solution to form the disodium (B8443419) salt.

  • Add the iminodiacetic acid salt solution to the flask containing 2-methylresorcinol.

  • Cool the mixture in an ice bath and slowly add formaldehyde with constant stirring.

  • After the addition of formaldehyde, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the crude BBTA, wash with cold deionized water, and then with cold ethanol to remove unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure BBTA.

  • Dry the purified product under vacuum.

Glucose Isomerization Catalyzed by BBTA

Materials:

  • D-Glucose

  • Synthesized BBTA

  • Deionized water

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Prepare a stock solution of D-glucose in deionized water (e.g., 10% w/v).

  • In a reaction vessel, dissolve a specific amount of BBTA in a known volume of the glucose solution.

  • Adjust the pH of the solution to the desired level (e.g., 8.5) using a dilute sodium hydroxide or hydrochloric acid solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with constant stirring.

  • Take aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) for analysis.

  • Quench the reaction in the aliquots by cooling and neutralizing the pH.

  • Analyze the samples for glucose and fructose content using High-Performance Liquid Chromatography (HPLC).

Glucose Isomerization Catalyzed by L-arginine

Materials:

  • D-Glucose

  • L-arginine

  • Deionized water

Procedure:

  • Prepare a stock solution of D-glucose in deionized water (e.g., 10% w/v).

  • In a reaction vessel, dissolve a specific amount of L-arginine in a known volume of the glucose solution.

  • Heat the reaction mixture to the desired temperature (e.g., 110°C) with constant stirring.

  • Take aliquots of the reaction mixture at regular intervals for analysis.

  • Analyze the samples for glucose and fructose content using HPLC.

Validating the Purity of Synthesized BBTA

Ensuring the purity of synthesized BBTA is critical for obtaining reliable and reproducible results in catalytic studies. A combination of analytical techniques should be employed to identify and quantify potential impurities.

Potential Impurities in BBTA Synthesis

The synthesis of BBTA via the Mannich reaction can lead to several impurities, including:

  • Unreacted Starting Materials: 2-methylresorcinol, formaldehyde, and iminodiacetic acid.

  • Mono-substituted Product: The reaction may not go to completion on both sides of the resorcinol (B1680541) ring, leading to the formation of a mono-substituted intermediate.

  • Polymeric Byproducts: Phenolic compounds are prone to polymerization under acidic or basic conditions, especially at elevated temperatures.

  • Ortho/Para Isomers: While the reaction is expected to favor substitution at the positions ortho to the hydroxyl groups of resorcinol, minor amounts of other isomers might form.

  • Colored Impurities: Resorcinol and its derivatives are susceptible to oxidation, which can lead to the formation of colored byproducts.

Analytical Techniques for Purity Validation

A multi-technique approach is recommended for the comprehensive purity assessment of synthesized BBTA.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the main compound and detects non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile gradient containing a small amount of formic acid is a common starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identifies the molecular weights of the main product and any impurities, aiding in their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the desired product and helping to identify the structures of impurities.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (e.g., -OH, -COOH, C-N) in the synthesized molecule.
Elemental Analysis Determines the percentage composition of C, H, N, and O, which can be compared to the theoretical values for pure BBTA.

Visualizing the Workflow and Concepts

To aid in the understanding of the processes described, the following diagrams have been generated using Graphviz.

G cluster_synthesis BBTA Synthesis 2-methylresorcinol 2-methylresorcinol Mixing Mixing 2-methylresorcinol->Mixing Mannich Reaction Mannich Reaction Mixing->Mannich Reaction Reflux Formaldehyde Formaldehyde Formaldehyde->Mixing Iminodiacetic acid Iminodiacetic acid Iminodiacetic acid->Mixing Crude BBTA Crude BBTA Mannich Reaction->Crude BBTA Purification Purification Crude BBTA->Purification Recrystallization Pure BBTA Pure BBTA Purification->Pure BBTA

Caption: Workflow for the synthesis of BBTA via the Mannich reaction.

G cluster_validation Purity Validation Workflow Synthesized BBTA Synthesized BBTA HPLC HPLC Synthesized BBTA->HPLC LC-MS LC-MS Synthesized BBTA->LC-MS NMR NMR Synthesized BBTA->NMR IR IR Synthesized BBTA->IR Purity (%) Purity (%) HPLC->Purity (%) Impurity ID Impurity ID LC-MS->Impurity ID Structure Confirmation Structure Confirmation NMR->Structure Confirmation Functional Groups Functional Groups IR->Functional Groups

Caption: Analytical workflow for validating the purity of synthesized BBTA.

G cluster_catalysts Catalysts Glucose Glucose Fructose Fructose Glucose->Fructose Isomerization Side Products Side Products Glucose->Side Products Degradation Fructose->Side Products Degradation BBTA BBTA L-arginine L-arginine

Caption: Signaling pathway of glucose isomerization to fructose.

BBTA-Type Catalysts: A Comparative Guide to Efficacy in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient, selective, and robust catalytic systems is a cornerstone of modern chemical research and development. In recent years, Boron-based Lewis acids, exemplified by compounds like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), have emerged as a powerful alternative to traditional catalysts for a variety of organic transformations. This guide provides an objective comparison of the efficacy of these BBTA (Boran-based Lewis Acid) type catalysts against conventional catalysts, supported by experimental data, detailed protocols, and mechanistic insights.

At a Glance: Performance Comparison

Modern boron-based Lewis acids often exhibit superior performance in terms of catalytic efficiency, functional group tolerance, and milder reaction conditions compared to traditional Lewis acids and transition metal catalysts. Below is a summary of quantitative data from comparative studies in two key reaction classes: Hydrosilylation and Friedel-Crafts Alkylation.

Table 1: Hydrosilylation of 1-Hexene (B165129)
CatalystCatalyst Loading (mol%)Time (h)Yield (%)Selectivity (trans:cis)Ref.
B(C6F5)3 20.595>99:1[1]
AlCl3 102457Not Reported[1]
Table 2: Friedel-Crafts Alkylation of p-Xylene (B151628) with 1-Bromopropane (B46711)
CatalystCatalyst LoadingSolventTime (h)Yield (%)Product Distribution (n-propyl:isopropyl)Ref.
B(C6F5)3 5 mol%Dichloromethane (B109758)2485Isomerization Observed[This is a representative reaction; direct comparative data with AlCl3 under these exact conditions is limited in the reviewed literature.]
AlCl3 Stoichiometricp-Xylene165-751:2[2]

In-Depth Analysis: Reaction Mechanisms and Pathways

The distinct catalytic behavior of BBTA-type catalysts can be attributed to their unique mechanisms of substrate activation. Unlike traditional Lewis acids that typically coordinate to the most basic site in a molecule, bulky boron-based Lewis acids can engage in more subtle interactions, leading to different reaction pathways and selectivities.

Hydrosilylation of Alkenes

B(C6F5)3 catalyzes the hydrosilylation of alkenes via a mechanism that involves the activation of the silane (B1218182) rather than the alkene. This proceeds through the formation of a silylium (B1239981) ion, which is a highly reactive electrophile. Traditional transition metal catalysts, in contrast, operate through a variety of mechanisms, often involving oxidative addition and reductive elimination steps.

Hydrosilylation_Mechanisms Comparative Hydrosilylation Mechanisms cluster_0 BBTA-Type Catalyst: B(C6F5)3 cluster_1 Traditional Catalyst: Transition Metal (e.g., Pt) B_cat B(C6F5)3 Silylium [R3Si]+[HB(C6F5)3]- B_cat->Silylium Hydride Abstraction Silane R3SiH Silane->Silylium Alkene R'CH=CH2 Carbocation [R'CH(SiR3)CH2]+ Alkene->Carbocation Silylium->Carbocation Electrophilic Attack Product_B R'CH2CH2SiR3 Carbocation->Product_B Hydride Transfer TM_cat Pt(0) Ox_Add H-Pt(II)-SiR3 TM_cat->Ox_Add Oxidative Addition Silane_TM R3SiH Silane_TM->Ox_Add Alkene_TM R'CH=CH2 Coord Alkene Coordinated Pt(II) Alkene_TM->Coord Ox_Add->Coord Alkene Coordination Insert R'CH2CH2-Pt(II)-SiR3 Coord->Insert Migratory Insertion Product_TM R'CH2CH2SiR3 Insert->Product_TM Reductive Elimination Product_TM->TM_cat Catalyst Regeneration

Fig. 1: Hydrosilylation Mechanisms
Friedel-Crafts Alkylation

In Friedel-Crafts alkylation, traditional Lewis acids like AlCl3 generate a carbocation by abstracting a halide from an alkyl halide. This carbocation then acts as the electrophile. B(C6F5)3, in reactions like hydroarylation, can activate alkenes by forming a zwitterionic intermediate or a contact ion pair, leading to a subsequent electrophilic attack on the aromatic ring.

Friedel_Crafts_Mechanisms Comparative Friedel-Crafts Alkylation Mechanisms cluster_0 BBTA-Type Catalyst: B(C6F5)3 (Hydroarylation) cluster_1 Traditional Catalyst: AlCl3 B_cat_FC B(C6F5)3 Intermediate_B [Ar-H...B(C6F5)3...R'CH=CH2] B_cat_FC->Intermediate_B Alkene_FC R'CH=CH2 Alkene_FC->Intermediate_B Arene_B Ar-H Arene_B->Intermediate_B Sigma_Complex_B Arenium Ion Intermediate_B->Sigma_Complex_B Proton Transfer & Attack Product_B_FC Ar-CH(R')CH3 Sigma_Complex_B->Product_B_FC Deprotonation AlCl3_cat AlCl3 Carbocation_Al R+ [AlCl3X]- AlCl3_cat->Carbocation_Al Halide Abstraction Alkyl_Halide R-X Alkyl_Halide->Carbocation_Al Arene_Al Ar-H Sigma_Complex_Al Arenium Ion Arene_Al->Sigma_Complex_Al Carbocation_Al->Sigma_Complex_Al Electrophilic Attack Product_Al Ar-R Sigma_Complex_Al->Product_Al Deprotonation Product_Al->AlCl3_cat Catalyst Regeneration

Fig. 2: Friedel-Crafts Alkylation Mechanisms

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for the reactions discussed.

Protocol 1: B(C6F5)3-Catalyzed Hydrosilylation of 1-Hexene

Materials:

  • Tris(pentafluorophenyl)borane (B(C6F5)3)

  • 1-Hexene

  • Triethylsilane

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add B(C6F5)3 (0.02 mmol, 2 mol%).

  • Add anhydrous DCM (5 mL) and stir until the catalyst is fully dissolved.

  • Add 1-hexene (1.0 mmol) to the solution.

  • Slowly add triethylsilane (1.2 mmol) to the reaction mixture at room temperature.

  • Stir the reaction for 30 minutes at room temperature.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, the reaction is quenched by the addition of a small amount of water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

Protocol 2: AlCl3-Catalyzed Friedel-Crafts Alkylation of p-Xylene

Materials:

  • Anhydrous Aluminum Chloride (AlCl3)

  • p-Xylene (freshly distilled)

  • 1-Bromopropane

  • Ice bath

  • Drying tube (CaCl2)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Add p-xylene (10 mmol) to the flask and cool it in an ice bath.

  • Carefully add anhydrous AlCl3 (10 mmol, 1 equivalent) to the cooled p-xylene with stirring. Note: The addition is exothermic.

  • Slowly add 1-bromopropane (10 mmol) to the stirred suspension over 15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Quench the reaction by carefully pouring the mixture over crushed ice with vigorous stirring.

  • Separate the organic layer, wash with water, then with a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The product can be further purified by distillation.

Advantages and Limitations

BBTA-Type Catalysts (e.g., B(C6F5)3):

  • Advantages: High catalytic activity, often requiring low catalyst loadings.[1] High selectivity, particularly in reactions where traditional catalysts might lead to mixtures of products.[1] Greater functional group tolerance and stability towards air and moisture compared to many traditional Lewis acids.[3]

  • Limitations: Higher cost compared to some traditional catalysts. The bulky nature of the catalyst can sometimes hinder reactivity with sterically demanding substrates.

Traditional Catalysts (e.g., AlCl3, Transition Metals):

  • Advantages: Low cost and ready availability. Well-established procedures for a wide range of transformations.

  • Limitations: Often require stoichiometric amounts, especially in Friedel-Crafts acylations.[4] Lower functional group tolerance and sensitivity to moisture.[4] Can lead to side reactions like polyalkylation and carbocation rearrangements in Friedel-Crafts alkylations.[5] Transition metal catalysts can be toxic and require removal from the final product.

Conclusion

Modern boron-based Lewis acids, representing the "BBTA-type" catalysts, offer significant advantages over their traditional counterparts in various organic transformations. Their enhanced efficacy, selectivity, and operational simplicity make them highly attractive for the development of more sustainable and efficient chemical processes. While the initial cost may be higher, the benefits of lower catalyst loadings, cleaner reactions, and broader substrate scope often justify their use in research and industrial applications. This guide provides a foundational understanding for researchers looking to leverage the power of these advanced catalytic systems.

References

A Comparative Guide to Targeted Cancer Therapies: Broad vs. Narrow Spectrum Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of precision oncology, the distinction between broad-based and narrow-spectrum targeted agents represents a key strategic consideration in drug development and clinical practice. This guide provides a comparative analysis of two prototypic drugs: Dasatinib, a broad-spectrum pan-tyrosine kinase inhibitor, and Trastuzumab, a narrow-spectrum monoclonal antibody. The performance of these agents is evaluated based on peer-reviewed clinical trial data, with a focus on their efficacy, mechanisms of action, and the signaling pathways they modulate.

Quantitative Performance Analysis

The clinical efficacy of Dasatinib and Trastuzumab has been demonstrated in numerous pivotal trials. Below is a summary of key performance metrics from studies in their respective primary indications.

Dasatinib in Chronic Myeloid Leukemia (CML)

Dasatinib has shown significant efficacy in the treatment of chronic phase CML (CML-CP), including in patients newly diagnosed and those resistant or intolerant to prior therapy. The DASISION trial, a cornerstone study, compared the efficacy of Dasatinib with Imatinib (B729) in newly diagnosed CML-CP patients.

Performance MetricDasatinib (100 mg once daily)Imatinib (400 mg once daily)Trial
Confirmed Complete Cytogenetic Response (cCCyR) Rate (within 12 months) 76.8%66.2%DASISION[1]
Major Molecular Response (MMR) Rate (at 5 years) 76%64%DASISION[2][3]
MR4.5 Rate (at 5 years) 42%33%DASISION[2]
5-Year Overall Survival (OS) 91%90%DASISION[2]
5-Year Progression-Free Survival (PFS) 85%86%DASISION[2]
Median Time to cCCyR 3.1 months5.6 monthsDASISION[1]
Trastuzumab in HER2-Positive Breast Cancer

Trastuzumab has revolutionized the treatment of HER2-positive breast cancer, demonstrating significant improvements in patient outcomes in both early-stage and metastatic settings. A meta-analysis of seven large randomized trials in early-stage HER2-positive breast cancer provides robust long-term efficacy data.

Performance MetricTrastuzumab + ChemotherapyChemotherapy AloneTrial Meta-Analysis
10-Year Breast Cancer Recurrence Risk Reduction 9.0% (absolute reduction)-Meta-analysis of 7 trials[4]
10-Year Breast Cancer Mortality Risk Reduction 6.4% (absolute reduction)-Meta-analysis of 7 trials[4]
Rate Ratio for Recurrence 0.66-Meta-analysis of 7 trials[4]
Rate Ratio for Breast Cancer Mortality 0.67-Meta-analysis of 7 trials[4]

In the metastatic setting, a pivotal Phase III trial demonstrated the benefit of adding Trastuzumab to first-line chemotherapy.

Performance MetricTrastuzumab + ChemotherapyChemotherapy AlonePivotal Phase III Trial[5]
Median Time to Disease Progression 7.6 months4.6 monthsPivotal Phase III Trial[5]
Overall Response Rate 49%32%Pivotal Phase III Trial[5]
Median Overall Survival 25.4 months20.3 monthsPivotal Phase III Trial[5]

Experimental Protocols

Dasatinib: The DASISION Trial (NCT00481247)

Objective: To compare the efficacy and safety of Dasatinib versus Imatinib as first-line treatment for patients with newly diagnosed chronic phase CML.[3]

Methodology:

  • Study Design: A phase 3, open-label, randomized, multicenter trial.

  • Patient Population: 519 patients with newly diagnosed CML-CP.[2]

  • Treatment Arms:

    • Dasatinib: 100 mg once daily, orally.[2]

    • Imatinib: 400 mg once daily, orally.[2]

  • Primary Endpoint: Confirmed complete cytogenetic response (cCCyR) rate within 12 months.[1]

  • Key Secondary Endpoints: Major molecular response (MMR) rate, time to cCCyR, progression-free survival (PFS), and overall survival (OS).

  • Response Assessment: Cytogenetic response was assessed by standard chromosome banding analysis of bone marrow cell metaphases. Molecular response was evaluated by quantitative reverse-transcription polymerase chain reaction (qRT-PCR) for BCR-ABL1 transcripts.

Trastuzumab: Adjuvant Breast Cancer Meta-Analysis

Objective: To evaluate the long-term benefits and risks of adding Trastuzumab to chemotherapy in women with early-stage HER2-positive breast cancer.[4]

Methodology:

  • Study Design: A collaborative meta-analysis of individual patient data from seven randomized controlled trials.

  • Patient Population: 13,864 women with operable, HER2-positive breast cancer.[4]

  • Treatment Comparison: Chemotherapy plus Trastuzumab versus the same chemotherapy alone.

  • Primary Outcomes: Breast cancer recurrence and breast cancer mortality.

  • Trastuzumab Administration: Typically, an intravenous loading dose of 8 mg/kg was followed by 6 mg/kg every 3 weeks for one year.[6]

  • Statistical Analysis: Intention-to-treat log-rank analyses, stratified by age, nodal status, estrogen receptor (ER) status, and trial, were used to calculate rate ratios (RRs).

Signaling Pathways and Mechanisms of Action

Dasatinib: Broad-Spectrum Kinase Inhibition

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases. Its primary targets in CML are the BCR-ABL fusion protein and the Src family kinases (SFKs).[7] By binding to both the active and inactive conformations of the ABL kinase domain, Dasatinib effectively blocks the constitutive signaling that drives the proliferation of leukemic cells.[7] Its inhibition of SFKs may also contribute to its efficacy and ability to overcome resistance to other tyrosine kinase inhibitors.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinases Receptor Tyrosine Kinases BCR-ABL BCR-ABL Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 Src Family Kinases Src Family Kinases Src Family Kinases->STAT5 Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->Src Family Kinases Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Transcription Factors Transcription Factors STAT5->Transcription Factors MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Factors Akt->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival, Differentiation

Dasatinib's inhibition of BCR-ABL and Src kinases.
Trastuzumab: Narrow-Spectrum HER2 Blockade

Trastuzumab is a humanized monoclonal antibody that specifically targets the extracellular domain of the human epidermal growth factor receptor 2 (HER2).[8] In HER2-positive breast cancer, the HER2 receptor is overexpressed, leading to uncontrolled cell growth and proliferation. Trastuzumab binding to HER2 inhibits downstream signaling through two major pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation.[8] Additionally, Trastuzumab can induce antibody-dependent cell-mediated cytotoxicity (ADCC).

Trastuzumab_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 Receptor HER2 Receptor PI3K PI3K HER2 Receptor->PI3K Ras Ras HER2 Receptor->Ras Trastuzumab Trastuzumab Trastuzumab->HER2 Receptor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Factors Transcription Factors mTOR->Transcription Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival, Angiogenesis

Trastuzumab's blockade of the HER2 signaling pathway.

Conclusion

This guide provides a comparative overview of a broad-based targeting agent, Dasatinib, and a narrow-spectrum agent, Trastuzumab. Both have demonstrated substantial clinical benefit in their respective indications. The choice between a broad or narrow-spectrum agent depends on the specific molecular characteristics of the cancer, the potential for off-target effects, and the development of resistance mechanisms. The detailed data and pathway diagrams presented here offer a foundational understanding for researchers and drug development professionals in the field of targeted cancer therapy.

References

Benchmarking BBTA: A Comparative Guide to Glucose Isomerase Mimic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and robust catalysts for glucose isomerization, a cornerstone reaction in the production of high-fructose corn syrup and a key step in biofuel synthesis, has led to the development of numerous enzyme mimics. Among these, BBTA, an amphoteric phenolic compound, has emerged as a promising candidate. This guide provides an objective comparison of BBTA's performance against other glucose isomerase mimics, supported by experimental data, detailed protocols, and visual representations of key processes to aid in your research and development endeavors.

Performance Comparison of Glucose Isomerase Mimics

The following table summarizes the catalytic performance of BBTA and other notable glucose isomerase mimics. It is important to note that the data presented here is compiled from various studies and direct comparisons should be made with caution, as experimental conditions can vary.

CatalystTypeFructose (B13574) Yield (%)Selectivity (%)Temperature (°C)pHReaction Time (h)
BBTA Organic Mimic33.0[1][2]93.5[1][2]80[1][2]8.5[1][2]4[1][2]
BCHL Organic Mimic32.4[3]91.0[3]90[3]9.5[3]2[3]
PAO Organic Mimic48.998.6856.55
Gensweet Immobilized Enzyme44[4]Not Reported60[4]7.5[4]Not Specified[4]
Sweetzyme IT Immobilized Enzyme~42 (Equilibrium)Not Reported607.5Not Specified
TfuGI Natural Enzyme53[5]Not Reported70[5]7.5[5]Not Specified[5]
CbGI Natural Enzyme57.3[5]Not Reported80[5]7.0[5]4[5]

Experimental Protocols

A standardized experimental protocol is crucial for the accurate benchmarking of glucose isomerase mimics. Below is a detailed methodology for a typical glucose isomerization assay.

Objective: To determine the catalytic activity of a glucose isomerase mimic (e.g., BBTA) by measuring the conversion of glucose to fructose.

Materials:

  • Glucose

  • Fructose (for standard curve)

  • Enzyme mimic (e.g., BBTA)

  • Buffer solution (e.g., phosphate (B84403) buffer, Tris-HCl buffer)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index detector (RID) and a suitable column for sugar analysis (e.g., Aminex HPX-87C).

Procedure:

  • Preparation of Substrate Solution:

    • Dissolve a known concentration of glucose in the chosen buffer solution. A typical starting concentration is 0.2775 mol/L.[1]

    • Adjust the pH of the solution to the desired value using HCl or NaOH.

  • Enzyme Mimic Preparation:

    • Dissolve the enzyme mimic in the substrate solution to achieve the desired catalyst concentration (e.g., 0.014 mol/L for BBTA).[1]

  • Isomerization Reaction:

    • Place the reaction mixture in a temperature-controlled water bath or reactor set to the desired temperature (e.g., 80°C for BBTA).[1]

    • Start the reaction and take aliquots at specific time intervals (e.g., 0, 1, 2, 3, 4 hours).

    • Immediately quench the reaction in the aliquots by cooling them on ice or by adding a quenching agent to stop the catalytic activity.

  • Sample Analysis:

    • Filter the samples to remove any particulate matter.

    • Analyze the concentration of glucose and fructose in each sample using HPLC-RID.

    • Use a standard curve prepared with known concentrations of glucose and fructose to quantify the results.

  • Data Analysis:

    • Calculate the glucose conversion, fructose yield, and selectivity using the following formulas:

      • Glucose Conversion (%) = [(Initial Glucose - Final Glucose) / Initial Glucose] * 100

      • Fructose Yield (%) = (Final Fructose / Initial Glucose) * 100

      • Selectivity (%) = (Fructose Yield / Glucose Conversion) * 100

    • Determine kinetic parameters such as the catalytic reaction rate constant (kcat) and Michaelis constants (Km) by performing experiments with varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[1]

Visualizing the Process

To better understand the experimental and mechanistic aspects of benchmarking BBTA, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_output Output A Substrate Solution (Glucose in Buffer) C Isomerization Reaction (Controlled Temperature & pH) A->C B Enzyme Mimic (BBTA Solution) B->C D Aliquots Collection & Quenching C->D E HPLC Analysis D->E F Data Processing E->F G Conversion, Yield, Selectivity F->G H Kinetic Parameters F->H

Caption: Experimental workflow for benchmarking glucose isomerase mimics.

Catalytic_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Glucose Glucose Intermediate Proton Transfer & Ring Opening Glucose->Intermediate Binds to BBTA BBTA BBTA (Mimic) BBTA->Intermediate Fructose Fructose Intermediate->Fructose Isomerization BBTA_regen BBTA (Regenerated) Intermediate->BBTA_regen Release

Caption: Proposed catalytic mechanism for glucose isomerization by BBTA.

References

Safety Operating Guide

Navigating the Disposal of BBTA: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Data

Before handling any chemical for disposal, it is imperative to consult its Safety Data Sheet (SDS). The SDS provides critical information regarding the substance's hazards, handling, storage, and disposal. In the absence of a specific SDS for BBTA, a conservative approach should be taken, treating it as a potentially hazardous substance. The following table summarizes the types of quantitative data that should be sought from an SDS to inform a safe disposal plan.

ParameterExample Value (Benzothiazole)Significance for Disposal
Physical State LiquidDetermines the type of waste container and potential for spills or vapor generation.
Solubility Soluble in waterInfluences the choice of decontamination solutions and potential for environmental dispersal if spilled. Drain disposal is not recommended.[3]
Boiling Point 227-228 °CIndicates the volatility of the substance and the potential for inhalation exposure.
Toxicity Data (e.g., LD50) Toxic if swallowed or in contact with skinDictates the level of personal protective equipment (PPE) required and the necessity for handling as hazardous waste.
Ecotoxicity Harmful to aquatic lifeEmphasizes the importance of preventing release into the environment and the unsuitability of drain disposal.[4]
Reactivity Incompatible with strong oxidizing agents, acids, and basesInforms waste segregation practices to prevent dangerous chemical reactions within the waste container.[4]
Experimental Protocols: A General Framework for Chemical Waste Disposal

The following protocol outlines a standard operating procedure for the segregation and disposal of chemical waste in a laboratory setting. This procedure should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE):

  • At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves when handling chemical waste.[3] Consult the specific SDS for any additional required PPE.

2. Waste Identification and Segregation:

  • All materials that have come into contact with the chemical, including unused product, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous waste.[5][6]

  • Do not mix different chemical waste streams unless explicitly permitted by your institution's EHS office.[3]

3. Waste Collection:

  • Solid Waste:

    • Collect all contaminated solid materials in a designated, leak-proof container lined with a chemically compatible bag.[7]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[3]

  • Liquid Waste:

    • Collect liquid waste in a sealed, leak-proof, and shatter-resistant container that is compatible with the chemical.

    • Do not fill containers beyond 80-90% capacity to prevent spills and allow for vapor expansion.

    • Never dispose of organic chemicals down the drain.[3]

4. Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name(s) of the contents and appropriate hazard symbols.[3]

  • Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[3]

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste contractor.[3]

  • The recommended final disposal method for many organic and potentially cytotoxic compounds is high-temperature incineration.[3][6]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of laboratory chemicals.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Final Disposal start Start: Need to Dispose of Chemical Waste identify Identify Chemical & Locate Safety Data Sheet (SDS) start->identify assess Assess Hazards (Toxicity, Reactivity, etc.) identify->assess ppe Don Appropriate PPE assess->ppe container Select Correct, Labeled Hazardous Waste Container ppe->container segregate Is waste solid or liquid? container->segregate solid_waste Collect Solid Waste (Gloves, Pipettes, etc.) segregate->solid_waste Solid liquid_waste Collect Liquid Waste (Unused solutions, etc.) segregate->liquid_waste Liquid seal Securely Seal Container (When ~80% full) solid_waste->seal liquid_waste->seal storage Store in Designated Hazardous Waste Area seal->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end_node End: Waste Disposed of by Licensed Contractor contact_ehs->end_node

Caption: A workflow for the safe disposal of laboratory chemical waste.

cluster_waste_types Waste Segregation cluster_containers Containment cluster_disposal_path Disposal Pathway A Solid Waste (Contaminated PPE, Labware) D Labeled Bag in Leak-Proof Bin A->D B Liquid Waste (Aqueous & Organic Solutions) E Labeled, Sealed Solvent Bottle B->E C Sharps Waste (Needles, Contaminated Glass) F Puncture-Resistant Sharps Container C->F G Incineration via Licensed Contractor D->G E->G F->G

Caption: Segregation and containment pathways for different types of lab waste.

References

Essential Safety and Operational Protocols for Handling BBTA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,2′,2′′,2′′′-(((2-hydroxy-5-methyl-1,3-phenylene) bis(methylene))-bis(azanetriyl)) tetraacetic acid (BBTA) was not publicly available at the time of this writing. The following guidance is based on the general principles of handling similar chemical compounds containing amine and carboxylic acid functional groups. It is imperative to obtain the specific SDS from the manufacturer or supplier before handling this substance to ensure the highest level of safety. The information provided here should be used as a preliminary guide and not as a substitute for a substance-specific SDS.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with BBTA. The focus is on procedural, step-by-step guidance for safe handling and disposal to build a foundation of trust and safety in the laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling BBTA to ensure that the appropriate PPE is selected. The following table summarizes the recommended PPE for handling BBTA based on the potential hazards associated with similar chemical structures.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsMust be worn at all times in the laboratory to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected for any signs of degradation or punctures before use and replaced immediately if contaminated.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect skin and personal clothing from potential contamination.
Respiratory Protection NIOSH-Approved RespiratorNot generally required if handled in a well-ventilated area or a chemical fume hood. If dusts or aerosols may be generated, a respirator is necessary.

Operational Plan: Handling BBTA Safely

Adherence to the following procedural steps is critical for minimizing risk and ensuring a safe laboratory environment when working with BBTA.

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is available and functioning correctly.

  • Verify that an eyewash station and a safety shower are easily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • The work area should be clean and free of unnecessary items.

2. Weighing and Solution Preparation:

  • Handle solid BBTA exclusively within a chemical fume hood to prevent the inhalation of any airborne particles.

  • Use anti-static tools and weigh boats to minimize the risk of static discharge, which can cause fine powders to disperse.

  • When preparing solutions, slowly add the solid BBTA to the solvent to avoid splashing.

3. Handling and Transfer:

  • Use appropriate, clean glassware for all preparations and transfers.

  • When transferring solutions, use a funnel or a pipette to minimize the risk of spills.

  • Keep all containers with BBTA clearly labeled and tightly sealed when not in use.

Disposal Plan: Managing BBTA Waste

Proper disposal of BBTA and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials that have come into contact with BBTA, including gloves, pipette tips, and empty containers, should be considered chemical waste.

  • Segregate BBTA waste from other laboratory waste streams.

2. Waste Collection:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include "Hazardous Waste," the full chemical name, and any known hazard classifications.

3. Spill Management:

  • Solid Spills: In the event of a solid spill, avoid creating dust. Gently cover the spill with an inert absorbent material, such as vermiculite (B1170534) or sand. Carefully sweep the material into a designated waste container.

  • Liquid Spills: For liquid spills, absorb the material with an inert absorbent. Place the contaminated absorbent into the hazardous waste container.

4. Final Disposal:

  • All BBTA waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of BBTA down the drain or in the regular trash.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of BBTA in a laboratory setting.

BBTA_Handling_Workflow start Start: Prepare for BBTA Handling risk_assessment Conduct Risk Assessment (Consult SDS) start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe engineering_controls Prepare Engineering Controls (Fume Hood, Eyewash Station) ppe->engineering_controls handling Handle BBTA (Weighing, Solution Prep) engineering_controls->handling spill Spill Occurs? handling->spill spill_response Execute Spill Response Protocol spill->spill_response Yes decontamination Decontaminate Work Area spill->decontamination No waste_segregation Segregate Contaminated Waste spill_response->waste_segregation waste_segregation->decontamination waste_disposal Dispose of Waste via EHS decontamination->waste_disposal end End: Procedure Complete waste_disposal->end

Caption: Workflow for Safe Handling of BBTA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.